molecular formula C6H11N3O B1607309 L-histidinol CAS No. 4836-52-6

L-histidinol

カタログ番号: B1607309
CAS番号: 4836-52-6
分子量: 141.17 g/mol
InChIキー: ZQISRDCJNBUVMM-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-histidinol is an amino alcohol that is propanol substituted by 1H-imidazol-4-yl group at position 3 and an amino group at position 2 (the 2S stereoisomer). It has a role as an EC 2.3.1.97 (glycylpeptide N-tetradecanoyltransferase) inhibitor, a human metabolite, an Escherichia coli metabolite and a Saccharomyces cerevisiae metabolite. It is a member of imidazoles and an amino alcohol. It is a conjugate base of a this compound(1+).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Schizosaccharomyces pombe, Euglena gracilis, and Saccharomyces cerevisiae with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
The penultimate step in the pathway of histidine biosynthesis. Oxidation of the alcohol group on the side chain gives the acid group forming histidine. Histidinol has also been used as an inhibitor of protein synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISRDCJNBUVMM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863460
Record name (S)-Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Histidinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4836-52-6
Record name L-Histidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4836-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-propanol, beta-amino-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-Histidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-histidinol, a structural analog of the essential amino acid L-histidine, serves as a potent and reversible modulator of fundamental cellular processes. Its primary mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNA with histidine. This inhibition mimics a state of amino acid starvation, triggering a cascade of events collectively known as the Amino Acid Starvation Response (AASR). The central mediator of this response is the General Control Nonderepressible 2 (GCN2) kinase, which, upon activation by uncharged tRNA, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response genes, most notably the transcription factor ATF4.

Beyond this canonical pathway, evidence suggests the existence of GCN2-independent mechanisms of action. This compound's ability to arrest cells in the G0/G1 phase of the cell cycle and its capacity to sensitize cancer cells to a variety of chemotherapeutic agents underscore its potential in oncology. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its study, and quantitative data on its biological effects.

Core Mechanism of Action: Inhibition of Protein Synthesis and Induction of the Amino Acid Starvation Response

This compound functions as a competitive inhibitor of histidyl-tRNA synthetase, binding to the active site of the enzyme and preventing the attachment of histidine to its cognate tRNA.[1] This leads to an accumulation of uncharged histidyl-tRNA, which is a key signal for the cell to initiate the Amino Acid Starvation Response.

The GCN2 Signaling Pathway

The accumulation of uncharged tRNA is sensed by the GCN2 kinase.[2] GCN2 possesses a histidyl-tRNA synthetase-like domain that binds to uncharged tRNA, leading to a conformational change that activates its kinase domain.[2] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51.[3]

Phosphorylated eIF2α (p-eIF2α) has a higher affinity for eIF2B, a guanine nucleotide exchange factor that is essential for recycling eIF2 to its active GTP-bound state. By sequestering eIF2B, p-eIF2α effectively inhibits the initiation of cap-dependent translation, resulting in a global decrease in protein synthesis.[3]

However, the translation of certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), is enhanced under these conditions.[4] The ATF4 mRNA contains upstream open reading frames (uORFs) that normally repress its translation. When eIF2α is phosphorylated and ternary complex (eIF2-GTP-Met-tRNAi) levels are low, ribosomes bypass these uORFs and initiate translation at the ATF4 start codon.[4] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response pathways.[3]

GCN2_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L-Histidinol_ext This compound L-Histidinol_int This compound L-Histidinol_ext->L-Histidinol_int Transport HisRS Histidyl-tRNA Synthetase L-Histidinol_int->HisRS Inhibits tRNAHis_charged Charged tRNAHis HisRS->tRNAHis_charged Charges tRNAHis_uncharged Uncharged tRNAHis GCN2 GCN2 tRNAHis_uncharged->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α (Ser51) Protein_synthesis Global Protein Synthesis p_eIF2a->Protein_synthesis Inhibits ATF4_translation ATF4 Translation p_eIF2a->ATF4_translation Promotes eIF2a->p_eIF2a ATF4 ATF4 ATF4_translation->ATF4 ATF4_nuc ATF4 ATF4->ATF4_nuc Translocates AASR_genes Amino Acid Stress Response Genes ATF4_nuc->AASR_genes Activates Transcription

Caption: GCN2-dependent signaling pathway activated by this compound.

GCN2-Independent Signaling

Recent studies have indicated that this compound can exert effects through pathways that are independent of GCN2. For instance, in some cellular contexts, this compound has been shown to induce the reactivation of transgenes even in the absence of GCN2.[5] Furthermore, under conditions of methionine deficiency, which can be considered analogous to the histidine deficiency mimicked by this compound, ATF4 can be induced in a GCN2- and eIF2α-phosphorylation-independent manner.[6][7] This suggests the existence of alternative amino acid sensing mechanisms that can converge on ATF4. The precise molecular details of these GCN2-independent pathways are still under investigation.

GCN2_independent_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Unknown_sensor Unknown Sensor This compound->Unknown_sensor ATF4_induction ATF4 Induction Unknown_sensor->ATF4_induction ATF4 ATF4 ATF4_induction->ATF4 ATF4_nuc ATF4 ATF4->ATF4_nuc Translocates Target_genes Target Gene Expression ATF4_nuc->Target_genes Regulates Transcription

Caption: Putative GCN2-independent signaling pathway of this compound.

Quantitative Data

Inhibition of Histidyl-tRNA Synthetase and Protein Synthesis
ParameterValueCell Line/SystemReference
Apparent Ki (Pyrophosphate-ATP Exchange) 4 x 10-7 MHeLa[1]
Apparent Ki (tRNA Charging) 3 x 10-6 MHeLa[1]
50% Protein Synthesis Inhibition 0.1 mMCultured Human Cells[1]
Synergistic Effects with Anticancer Drugs

This compound has been shown to potentiate the cytotoxic effects of several anticancer agents.

Anticancer DrugCell Line/ModelEffect of this compound CombinationReference
Doxorubicin Ehrlich Ascites Carcinoma (in vitro)Potentiated cytotoxicity of doxorubicin (0.05-0.8 µg/ml) with 1.0 mM this compound.[8]
Doxorubicin Ehrlich Ascites Carcinoma (in vivo)Enhanced antitumor activity, increased average life span and cure rate.[8]
Cisplatin MDCK-T1 ( tumorigenic epithelial)Reversed ~10-fold resistance to cisplatin.[9]
5-Fluorouracil MDCK-T1 ( tumorigenic epithelial)Reversed ~10-fold resistance to 5-fluorouracil.[9]
BCNU P388 Leukemia (in vivo)Completely curative in combination at doses where BCNU alone was ineffective.[10]
cis-DDP P388 Leukemia (in vivo)Completely curative in combination at doses where cis-DDP alone was ineffective.[10]

Experimental Protocols

In Vitro Measurement of Histidyl-tRNA Synthetase Activity (Pyrophosphate Exchange Assay)

This assay measures the histidine-dependent exchange of 32P-labeled pyrophosphate into ATP, which is the first step of the aminoacylation reaction.

Materials:

  • Crude histidyl-tRNA synthetase preparation

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 10 mM L-histidine)

  • [32P]Pyrophosphate

  • This compound solutions of varying concentrations

  • Activated charcoal

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, crude enzyme preparation, and varying concentrations of this compound.

  • Initiate the reaction by adding [32P]pyrophosphate.

  • Incubate the reactions at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding activated charcoal, which binds to the ATP.

  • Pellet the charcoal by centrifugation and wash to remove unincorporated [32P]pyrophosphate.

  • Measure the radioactivity of the charcoal pellet using a scintillation counter.

  • Calculate the rate of pyrophosphate exchange and determine the inhibitory effect of this compound.

Western Blot Analysis of p-eIF2α and ATF4 Expression

This protocol allows for the detection of changes in the phosphorylation status of eIF2α and the expression level of ATF4 in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to attach overnight.

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control and total eIF2α as appropriate.

Cell Cycle Analysis Using Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells (including both adherent and floating cells) and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution from the DNA content histogram.[5][11]

Conclusion

This compound is a valuable research tool for investigating the cellular response to amino acid starvation. Its primary mechanism of action, the competitive inhibition of histidyl-tRNA synthetase and subsequent activation of the GCN2 pathway, is well-established. However, the existence of GCN2-independent pathways adds a layer of complexity to its biological effects. The ability of this compound to modulate the cell cycle and enhance the efficacy of anticancer drugs makes it a compound of significant interest for further investigation in the context of cancer therapy. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the multifaceted actions of this compound.

References

L-Histidinol's Pivotal Role in the Histidine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of L-histidinol's critical function in the histidine biosynthesis pathway. This whitepaper details the enzymatic conversion of this compound to L-histidine, a fundamental process in bacteria, archaea, fungi, and plants, and provides a valuable resource for the development of novel antimicrobial agents.

The biosynthesis of the essential amino acid L-histidine is a vital metabolic pathway. A key intermediate in this process is this compound, which undergoes a two-step oxidation to yield L-histidine. This transformation is catalyzed by the enzyme histidinol dehydrogenase (HisD), a NAD-dependent oxidoreductase. The absence of this pathway in mammals makes it an attractive target for the development of selective inhibitors with potential therapeutic applications.

The Terminal Steps of Histidine Biosynthesis: The Role of this compound

The final stage of histidine biosynthesis involves the conversion of this compound to L-histidine. This process is not a single reaction but a two-step oxidation, both catalyzed by the bifunctional enzyme histidinol dehydrogenase (HisD).[1][2][3]

First, this compound is oxidized to the intermediate L-histidinal. Subsequently, L-histidinal is further oxidized to form the final product, L-histidine.[1][2] This two-step process involves the reduction of two molecules of NAD+ to NADH.[2] The intermediate, L-histidinal, is unstable and is channeled directly to the second active site of the enzyme without being released into the cytoplasm.[1]

The overall reaction can be summarized as:

This compound + 2 NAD⁺ + H₂O → L-histidine + 2 NADH + 2 H⁺

Enzymology of Histidinol Dehydrogenase (HisD)

Histidinol dehydrogenase (EC 1.1.1.23) is a key enzyme in the histidine biosynthesis pathway.[3] In many bacteria, it exists as a homodimer.[4][5] The enzyme's catalytic activity is dependent on the presence of a divalent metal ion, typically Zn²⁺ or Mn²⁺, which plays a structural role in substrate binding rather than direct participation in catalysis.[3][5]

Kinetic Parameters of Histidinol Dehydrogenase

The kinetic properties of HisD have been characterized in various organisms, providing insights into its catalytic efficiency and substrate affinity. A summary of these parameters is presented in the table below.

OrganismSubstrateKm (µM)Vmaxkcat (s⁻¹)Optimal pH
Salmonella typhimuriumThis compound14---
NAD⁺700---
Neurospora crassaThis compound8.2-0.829.8
NAD⁺130-
Brassica oleracea (Cabbage)This compound15.5---
NAD⁺42---

Data sourced from multiple studies. Vmax and some kcat values were not available in the reviewed literature.[1][5][6][7]

Regulation of the Histidine Biosynthesis Pathway

The histidine biosynthesis pathway is tightly regulated to conserve cellular resources, as it is an energetically expensive process.[8] The primary regulatory control point is the first enzyme in the pathway, ATP-phosphoribosyltransferase (HisG), which is subject to feedback inhibition by the end product, L-histidine.[9][10] This allosteric regulation effectively controls the metabolic flux into the pathway in response to cellular histidine levels.

In bacteria, the genes encoding the enzymes of the histidine biosynthesis pathway are often organized into an operon, the his operon.[10] The expression of this operon is controlled by a transcription attenuation mechanism, which is sensitive to the intracellular concentration of charged histidyl-tRNA.[8]

Experimental Protocols

Spectrophotometric Assay for Histidinol Dehydrogenase Activity

A standard method for determining the activity of histidinol dehydrogenase involves monitoring the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm.

Principle:

The enzymatic oxidation of this compound to L-histidine is coupled to the reduction of two molecules of NAD⁺ to NADH. The production of NADH is directly proportional to the enzyme activity and can be quantified spectrophotometrically using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Reagents:

  • Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.0

  • NAD⁺ Stock Solution: 50 mM NAD⁺ in deionized water

  • This compound Stock Solution: 10 mM this compound in deionized water

  • Enzyme Solution: Purified or partially purified histidinol dehydrogenase diluted in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 850 µL of Assay Buffer

    • 100 µL of NAD⁺ Stock Solution (final concentration: 5 mM)

    • 50 µL of this compound Stock Solution (final concentration: 0.5 mM)

  • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the Enzyme Solution to the cuvette and mix thoroughly by gentle inversion.

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).

  • Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

  • A blank reaction containing all components except this compound should be run to correct for any background NAD⁺ reduction.

Calculation of Enzyme Activity:

One unit (U) of histidinol dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 2 µmol of NADH per minute under the specified assay conditions (since 2 moles of NAD⁺ are reduced per mole of this compound).

Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l × 2) × (Vtotal / Venzyme)

Where:

  • ΔA₃₄₀/min = The initial rate of absorbance change at 340 nm

  • ε = Molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹)

  • l = Path length of the cuvette (typically 1 cm)

  • 2 = Stoichiometric factor (2 moles of NADH produced per mole of this compound)

  • Vtotal = Total volume of the reaction mixture (in mL)

  • Venzyme = Volume of the enzyme solution added (in mL)

Signaling Pathways and Logical Relationships

The following diagrams illustrate the histidine biosynthesis pathway and the experimental workflow for the histidinol dehydrogenase assay.

Histidine_Biosynthesis_Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) HisG HisG PRPP->HisG ATP ATP ATP->HisG PRATP Phosphoribosyl-ATP HisG->PRATP HisI HisI PRATP->HisI PRAMP Phosphoribosyl-AMP HisI->PRAMP HisA HisA PRAMP->HisA ProFAR ProFAR HisA->ProFAR HisF HisF ProFAR->HisF IGP Imidazole glycerol phosphate (IGP) HisF->IGP HisB HisB IGP->HisB IAP Imidazole acetol phosphate (IAP) HisB->IAP HisC HisC IAP->HisC HOLP This compound phosphate HisC->HOLP HisN HisN HOLP->HisN Histidinol This compound HisN->Histidinol HisD HisD Histidinol->HisD NAD+ -> NADH Histidinal L-Histidinal HisD->Histidinal Histidine L-Histidine HisD->Histidine Histidinal->HisD NAD+ -> NADH

Figure 1. The Histidine Biosynthesis Pathway.

HisD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Buffer Prepare Assay Buffer (100 mM Glycine-NaOH, pH 9.0) Mix Mix Buffer, NAD+, and this compound in Cuvette Buffer->Mix NAD Prepare NAD+ Solution (50 mM) NAD->Mix Histidinol Prepare this compound Solution (10 mM) Histidinol->Mix Enzyme Prepare Enzyme Dilution Initiate Initiate with Enzyme Enzyme->Initiate Incubate Incubate at Constant Temperature Mix->Incubate Incubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Rate (ΔA/min) Plot->Calculate Activity Calculate Enzyme Activity Calculate->Activity

Figure 2. Experimental Workflow for HisD Assay.

Conclusion

This compound serves as the direct precursor to L-histidine, and its conversion, catalyzed by histidinol dehydrogenase, represents the terminal and committed steps of the histidine biosynthesis pathway. The essential nature of this pathway in many microorganisms and its absence in mammals underscore its potential as a target for the development of novel antibiotics. A thorough understanding of the enzymology and regulation of this pathway, as detailed in this guide, is paramount for such drug discovery efforts.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of L-Histidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of L-histidinol, a crucial intermediate in the biosynthesis of L-histidine and a valuable building block in medicinal chemistry. This document details established synthetic methodologies, offers step-by-step experimental protocols, and presents purification strategies to obtain high-purity this compound suitable for research and drug development applications.

Introduction

This compound is the alcohol analog of the amino acid L-histidine. Its biological significance lies in its role as a precursor in the de novo biosynthesis of L-histidine in prokaryotes, lower eukaryotes, and plants. In the realm of synthetic chemistry, this compound serves as a versatile chiral starting material for the synthesis of various pharmaceutical compounds and complex molecules. The imidazole ring and the primary alcohol functionality offer multiple points for chemical modification, making it a valuable synthon.

This guide focuses on practical and reproducible methods for the laboratory-scale synthesis and purification of this compound, providing researchers with the necessary information to produce this important compound.

Chemical Synthesis of this compound

Several chemical routes have been established for the synthesis of this compound, primarily involving the reduction of the carboxylic acid functionality of L-histidine or its derivatives. This section details two prominent methods: the reduction of N-benzoyl-L-histidine using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) and the direct reduction of L-histidine using a borane-tetrahydrofuran complex.

Reduction of N-Benzoyl-L-histidine with Red-Al

This method provides a high yield of this compound and involves the protection of the α-amino group of L-histidine as a benzoyl amide, followed by reduction of the carboxylic acid.

Step 1: Synthesis of Monobenzoyl-L-histidine

A detailed procedure for the preparation of monobenzoyl-L-histidine can be found in the literature, with reported yields around 77%.[1]

Step 2: Reduction of Monobenzoyl-L-histidine

  • Apparatus Setup: A 3-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Both the condenser and the dropping funnel are fitted with calcium chloride drying tubes to maintain anhydrous conditions.

  • Reaction Mixture: A suspension of 30 g (0.12 moles) of monobenzoyl-L-histidine in 1.0 L of dry tetrahydrofuran (THF) is added to the flask. The mixture is heated until most of the solid has dissolved.

  • Addition of Reducing Agent: To the heated mixture, 110 ml of a 70% benzene solution of sodium bis-(2-methoxyethoxy)aluminum hydride (Red-Al) is added.

  • Reaction: The resulting solution is refluxed for two hours.

  • Quenching and Work-up: The solution is cooled to 0°C. After confirming that little reductant remains, the solvent is removed under reduced pressure at 35°C. The residue is then subjected to acid hydrolysis to remove the benzoyl protecting group and liberate this compound.

Step 3: Isolation of this compound Dihydrochloride

Following acid hydrolysis, the aqueous solution is worked up to isolate the product as its dihydrochloride salt. This typically involves removal of byproducts and crystallization from a suitable solvent system like ethanol.[1]

Workflow for Red-Al Synthesis of this compound

cluster_synthesis Synthesis of this compound via Red-Al Reduction L_Histidine L-Histidine Monobenzoyl_L_Histidine Monobenzoyl-L-histidine L_Histidine->Monobenzoyl_L_Histidine Benzoylation Reduction Reduction with Red-Al in THF Monobenzoyl_L_Histidine->Reduction Hydrolysis Acid Hydrolysis Reduction->Hydrolysis L_Histidinol_dihcl This compound Dihydrochloride Hydrolysis->L_Histidinol_dihcl cluster_synthesis Synthesis of this compound via Borane Reduction L_Histidine L-Histidine Reduction Reduction with Borane-THF/BMS L_Histidine->Reduction Quenching Quenching with Methanol Reduction->Quenching Workup Aqueous Work-up Quenching->Workup Crude_L_Histidinol Crude this compound Workup->Crude_L_Histidinol cluster_purification Purification by Crystallization Crude_Product Crude this compound Salt_Formation Formation of Dihydrochloride Salt Crude_Product->Salt_Formation Dissolution Dissolution in Hot Ethanol Salt_Formation->Dissolution Cooling Slow Cooling and Crystallization Dissolution->Cooling Isolation Filtration and Drying Cooling->Isolation Pure_Crystals Pure this compound Dihydrochloride Isolation->Pure_Crystals cluster_purification Purification by Ion-Exchange Chromatography Crude_Solution Aqueous Solution of Crude this compound Loading Load onto Cation Exchange Column Crude_Solution->Loading Washing Wash with Water Loading->Washing Elution Elute with 2M Ammonia Washing->Elution Collection Collect Fractions Elution->Collection Evaporation Remove Ammonia by Evaporation Collection->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

References

physicochemical properties of L-histidinol for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidinol is a chiral amino alcohol that serves as a critical intermediate in the biosynthesis of L-histidine in prokaryotes, lower eukaryotes, and plants. Structurally, it is an analogue of L-histidine where the carboxylic acid group is reduced to a hydroxyl group. In the laboratory, this compound, particularly in its dihydrochloride salt form, is a valuable tool for researchers. It is widely recognized for its ability to act as a reversible inhibitor of protein synthesis. This property allows for the selection of cultured cells with specific mutations and the synchronization of cell cycles. Its mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase, which is essential for charging tRNA with histidine for protein translation. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visualizations of its biological context to support its application in research and drug development.

Physicochemical Properties of this compound

The quantitative physicochemical data for this compound, primarily referring to its more common dihydrochloride salt form, are summarized below for ease of reference and comparison.

PropertyValueReferences
IUPAC Name (2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol
Synonyms (S)-Histidinol, β-Aminoimidazole-4-propanol[1]
Molecular Formula C₆H₁₁N₃O (Free Base) C₆H₁₁N₃O · 2HCl (Dihydrochloride)[1]
Molecular Weight 141.17 g/mol (Free Base) 214.1 g/mol (Dihydrochloride)[1]
Appearance White to off-white crystalline powder[1]
Melting Point 198-201 °C (decomposes)[1]
Solubility Water: 50 mg/mL (Dihydrochloride) PBS (pH 7.2): ~10 mg/mL (Dihydrochloride) DMSO: ~5 mg/mL (Dihydrochloride)[1][2]
Optical Rotation [α]D -3.0° to -4.0° (c=1 in H₂O)[3]
UV/Vis. (λmax) 210 nm[2]
pKa Imidazole side chain: ~6.0 (similar to Histidine)

Biological Role and Signaling Pathways

This compound is a key intermediate in the L-histidine biosynthesis pathway, an essential metabolic route in many organisms. It is also a precursor to histamine, a vital biogenic amine.

L-Histidine Biosynthesis Pathway

This compound is generated from this compound phosphate and is subsequently oxidized to L-histidinaldehyde and then to L-histidine. This final two-step oxidation is catalyzed by the enzyme histidinol dehydrogenase.[4][5]

L-Histidine Biosynthesis Pathway cluster_pathway L-Histidine Biosynthesis (Final Steps) L-Histidinol_Phosphate This compound Phosphate L_Histidinol This compound L-Histidinol_Phosphate->L_Histidinol Histidinol-phosphate phosphatase (HisN) L_Histidinaldehyde L-Histidinaldehyde L_Histidinol->L_Histidinaldehyde Histidinol dehydrogenase (HisD) L_Histidine L-Histidine L_Histidinaldehyde->L_Histidine Histidinol dehydrogenase (HisD)

Caption: Final steps of the L-histidine biosynthesis pathway featuring this compound.

Relationship to Histamine

L-histidine, derived from this compound, can be decarboxylated to form histamine, a key molecule in inflammatory responses and neurotransmission.

Histamine Synthesis Relationship L_Histidinol This compound L_Histidine L-Histidine L_Histidinol->L_Histidine Biosynthesis (multi-step) Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase

Caption: Metabolic relationship between this compound, L-histidine, and histamine.

Experimental Protocols

The following are representative protocols for the synthesis, analysis, and application of this compound in a research setting.

Synthesis and Purification of this compound Dihydrochloride

This protocol is adapted from an improved synthesis method involving the reduction of monobenzoyl-L-histidine.[3]

1. Materials and Reagents:

  • Monobenzoyl-L-histidine

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bis(2-methoxyethoxy)aluminum hydride (e.g., Red-Al®), 70% solution in toluene

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Drying agent (e.g., calcium chloride)

  • Three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel

2. Procedure:

  • Reduction:

    • Set up a dry three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel, protecting openings with drying tubes.

    • Suspend 30 g (0.12 moles) of monobenzoyl-L-histidine in 1.0 L of anhydrous THF and heat until most of it dissolves.

    • To this mixture, add 110 mL of a 70% solution of Red-Al® in toluene via the dropping funnel.

    • Reflux the resulting solution for two hours.

  • Hydrolysis and Purification:

    • Cool the reaction mixture to 0°C.

    • Carefully add concentrated HCl to hydrolyze the product and neutralize excess reducing agent.

    • Evaporate the solution to dryness under reduced pressure at approximately 35°C.

    • Dissolve the residue in a minimal amount of hot ethanol.

    • Filter the hot solution through a sintered glass funnel to remove insoluble salts.

    • Concentrate the filtrate until crystallization of this compound dihydrochloride begins.

    • Cool the solution to induce further crystallization, collect the crystals by filtration, and wash with cold ethanol.

    • Dry the crystals under vacuum.

Thin-Layer Chromatography (TLC) Analysis

This is a general procedure for the qualitative analysis of this compound, for example, to monitor a synthesis reaction.

1. Materials and Reagents:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Mobile phase: A common solvent system for amino acids and their derivatives is n-butanol:acetic acid:water (e.g., 12:3:5 ratio).

  • This compound standard solution (1 mg/mL in water or methanol)

  • Sample solution (dissolved in a volatile solvent)

  • Ninhydrin spray reagent (for visualization)

  • Capillary tubes for spotting

  • Hot plate or oven

2. Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.
  • On a silica TLC plate, lightly draw a pencil line about 1.5 cm from the bottom (the origin).
  • Using a capillary tube, apply a small spot of the this compound standard and the sample solution onto the origin line. Keep spots small and allow them to dry completely.
  • Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.
  • Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top edge.
  • Remove the plate and immediately mark the solvent front with a pencil.
  • Dry the plate completely, using a hot plate or oven if necessary.
  • Spray the plate evenly with ninhydrin reagent and heat it at ~110°C for 5-10 minutes until colored spots appear. This compound will appear as a colored spot (typically purple-blue).
  • Calculate the Retention Factor (Rf) value for the standard and sample spots (Rf = distance traveled by spot / distance traveled by solvent front) to confirm identity.

Inhibition of Protein Synthesis in Cultured Cells

This protocol outlines a general method to assess the inhibitory effect of this compound on protein synthesis in a cell culture model.[6][7]

1. Materials and Reagents:

  • Cultured mammalian cells (e.g., HeLa, L cells)

  • Complete culture medium (with and without L-histidine)

  • This compound dihydrochloride stock solution (e.g., 100 mM in sterile water or PBS)

  • Radioactively labeled amino acid (e.g., ³H-Leucine or ³⁵S-Methionine)

  • Trichloroacetic acid (TCA), 10% solution

  • Sodium hydroxide (NaOH), 0.1 M

  • Scintillation fluid and vials

  • Multi-well culture plates

2. Procedure:

  • Seed cells in a multi-well plate and grow to a desired confluency.
  • Prepare the treatment media. For the experiment, use a culture medium containing a low concentration of L-histidine (e.g., 5 µM) to sensitize the cells to the inhibitor.
  • Aspirate the standard medium and wash the cells with a histidine-free medium.
  • Add the treatment medium containing various concentrations of this compound (e.g., 0, 0.05, 0.1, 0.5, 1 mM) to the wells.
  • Incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibition to take effect.
  • Add the radioactively labeled amino acid to each well and incubate for a short period (e.g., 15-60 minutes) to allow for incorporation into newly synthesized proteins.
  • To stop the incorporation, aspirate the medium and wash the cells with ice-cold PBS.
  • Precipitate the proteins by adding cold 10% TCA to each well and incubating on ice for 30 minutes.
  • Aspirate the TCA and wash the precipitate twice with cold 10% TCA to remove unincorporated labeled amino acids.
  • Solubilize the protein precipitate by adding 0.1 M NaOH to each well.
  • Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
  • The amount of radioactivity is proportional to the rate of protein synthesis. Compare the counts from this compound-treated cells to the control to determine the extent of inhibition.

Experimental Workflow for Mutant Cell Selection

This compound can be used to select for cells that have mutations in pathways that overcome the block in protein synthesis, such as those overproducing histidyl-tRNA synthetase.

Mutant Selection Workflow Start Wild-Type Cell Population Mutagenesis Induce Mutations (e.g., with EMS) Start->Mutagenesis Culture Culture Cells in Histidine-Deficient Medium + this compound Mutagenesis->Culture Selection Selection Pressure: Most cells undergo protein synthesis arrest and die Culture->Selection Isolation Isolate and Expand Surviving Colonies Selection->Isolation Resistant cells survive Characterization Characterize Mutant Phenotype (e.g., enzyme activity assay, sequencing) Isolation->Characterization End Histidinol-Resistant Mutant Cell Line Characterization->End

Caption: Workflow for selecting this compound resistant mutant cell lines.

References

L-Histidinol as a Competitive Inhibitor of Histidyl-tRNA Synthetase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-histidinol's role as a competitive inhibitor of histidyl-tRNA synthetase (HisRS). It covers the mechanism of action, quantitative inhibition data, downstream cellular effects, and detailed experimental protocols relevant to the study of this interaction.

Introduction

This compound, a structural analog of the amino acid L-histidine, is a potent and reversible inhibitor of histidyl-tRNA synthetase (HisRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of histidine to its cognate transfer RNA (tRNA), a process known as aminoacylation. By competitively inhibiting HisRS, this compound effectively mimics amino acid starvation, leading to a cascade of cellular responses. This property has made this compound a valuable tool in cell biology research and a compound of interest in preclinical cancer therapy studies.[3][4]

Mechanism of Action

This compound's inhibitory effect stems from its structural similarity to L-histidine, allowing it to bind to the active site of HisRS. However, due to structural differences, it cannot be transferred to the tRNA molecule. This competitive binding prevents the charging of tRNA with histidine, leading to an accumulation of uncharged tRNAHis within the cell.

The inhibition of HisRS by this compound directly impacts protein synthesis by reducing the availability of histidyl-tRNA, a necessary component for the translation of messenger RNA (mRNA) into protein.[2] This leads to a global decrease in protein production.

Quantitative Inhibition Data

The inhibitory potency of this compound against histidyl-tRNA synthetase has been quantified in various studies. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's affinity for the enzyme and its effectiveness in inhibiting its activity.

ParameterValueCell Line/SystemReference
Ki (app) 4 x 10⁻⁷ MCultured Human Cells (Pyrophosphate-ATP exchange reaction)[5]
Ki (app) 3 x 10⁻⁶ MCultured Human Cells (Overall charging reaction)[5]
IC50 0.1 mMCultured Human Cells (Protein synthesis inhibition in media with 0.005 mM histidine)[5]

Downstream Cellular Effects: The GCN2 Signaling Pathway

The accumulation of uncharged tRNA resulting from HisRS inhibition by this compound is a key stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase.[6] GCN2 is a central regulator of the Integrated Stress Response (ISR), a cellular program that allows cells to adapt to various stress conditions, including amino acid deprivation.

Upon binding to uncharged tRNA, GCN2 undergoes a conformational change and autophosphorylates, leading to its activation.[6] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. This helps conserve resources during periods of nutrient stress.

Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of certain mRNAs, most notably that of the Activating Transcription Factor 4 (ATF4).[7] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis and transport, as well as stress response proteins, thereby helping the cell to cope with amino acid limitation.

GCN2_Signaling_Pathway cluster_inhibition Inhibition of Histidyl-tRNA Synthetase cluster_gcn2_activation GCN2 Pathway Activation L_Histidinol This compound HisRS Histidyl-tRNA Synthetase (HisRS) L_Histidinol->HisRS Competitive Inhibition Charged_tRNA Histidyl-tRNAHis HisRS->Charged_tRNA Aminoacylation Uncharged_tRNA Uncharged tRNAHis Histidine L-Histidine Histidine->HisRS tRNA_His tRNAHis tRNA_His->HisRS GCN2_inactive GCN2 (inactive) Uncharged_tRNA->GCN2_inactive Binds to GCN2_active GCN2 (active) GCN2_inactive->GCN2_active Autophosphorylation eIF2a eIF2α GCN2_active->eIF2a Phosphorylates p_eIF2a p-eIF2α Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibition ATF4 ATF4 Translation p_eIF2a->ATF4 Preferential Translation Stress_Response Stress Response Genes (Amino Acid Synthesis, Transport) ATF4->Stress_Response Upregulation

Caption: GCN2 signaling pathway activated by this compound.

Experimental Protocols

Histidyl-tRNA Synthetase Inhibition Assay (Pyrophosphate Exchange Assay)

This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

  • Purified histidyl-tRNA synthetase

  • L-histidine

  • This compound (inhibitor)

  • ATP

  • [³²P]Pyrophosphate (radiolabeled)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, MgCl₂, DTT, L-histidine, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified histidyl-tRNA synthetase to each reaction mixture.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds to the ATP, while the unincorporated [³²P]PPi remains in the supernatant.

  • Separation: Centrifuge the samples to pellet the charcoal.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Determine the rate of pyrophosphate exchange for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation if the Km for histidine is known.

tRNA Aminoacylation Assay

This assay directly measures the attachment of radiolabeled histidine to its cognate tRNA.

Materials:

  • Purified histidyl-tRNA synthetase

  • [³H]L-histidine or [¹⁴C]L-histidine (radiolabeled)

  • This compound (inhibitor)

  • tRNA specific for histidine (tRNAHis)

  • ATP

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, MgCl₂, DTT, tRNAHis, radiolabeled L-histidine, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding purified histidyl-tRNA synthetase.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

  • Precipitation: Stop the reaction by spotting the reaction mixture onto glass fiber filters and immediately immersing them in cold 5% TCA. This precipitates the tRNA and any attached radiolabeled amino acid.

  • Washing: Wash the filters several times with cold 5% TCA to remove unincorporated radiolabeled histidine.

  • Drying: Dry the filters.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of radiolabeled histidine incorporated into tRNA for each inhibitor concentration. Determine the IC50 and Ki values as described for the pyrophosphate exchange assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prepare_Reagents Prepare Reagents (Buffer, ATP, Amino Acid, Inhibitor, Enzyme, tRNA) Setup_Reactions Set up Reaction Mixtures (Varying Inhibitor Concentrations) Prepare_Reagents->Setup_Reactions Initiate_Reaction Initiate Reaction (Add Enzyme) Setup_Reactions->Initiate_Reaction Incubate Incubate (Controlled Temperature and Time) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., TCA precipitation) Incubate->Stop_Reaction Measure_Activity Measure Enzyme Activity (e.g., Scintillation Counting) Stop_Reaction->Measure_Activity Data_Processing Process Raw Data Measure_Activity->Data_Processing Calculate_Parameters Calculate Kinetic Parameters (IC50, Ki) Data_Processing->Calculate_Parameters Plot_Data Plot Data (Dose-Response Curves) Calculate_Parameters->Plot_Data

Caption: General workflow for studying enzyme inhibition.

Applications in Research and Drug Development

The ability of this compound to induce a state of amino acid starvation has made it a valuable tool for studying the cellular stress response and the GCN2 pathway. In the context of drug development, this compound has been investigated for its potential as an anticancer agent.[4] By inhibiting protein synthesis, this compound can slow the proliferation of rapidly dividing cancer cells.[1][8] Furthermore, its ability to modulate the sensitivity of tumor cells to other chemotherapeutic agents is an area of active research.[2]

Conclusion

This compound serves as a well-characterized competitive inhibitor of histidyl-tRNA synthetase, providing a powerful means to investigate the consequences of amino acid deprivation. Its specific mechanism of action and the resulting activation of the GCN2 signaling pathway are of significant interest to researchers in cell biology and oncology. The experimental protocols detailed in this guide provide a foundation for the quantitative assessment of its inhibitory effects and the exploration of its therapeutic potential.

References

The Discovery and Biological Significance of L-Histidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinol, a chiral amino alcohol, holds a significant position in the annals of biochemistry and molecular biology. Initially identified as a critical intermediate in the biosynthetic pathway of L-histidine, its discovery was intertwined with the groundbreaking work on bacterial genetics and metabolic regulation that led to the formulation of the operon model. Beyond its fundamental role in microbial and plant metabolism, this compound has emerged as a valuable tool in experimental biology, most notably in the fields of toxicology and oncology. Its ability to competitively inhibit histidyl-tRNA synthetase, thereby transiently arresting protein synthesis, has been exploited to probe cellular stress responses and to enhance the efficacy of chemotherapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of this compound, its biochemical functions, and its applications in scientific research, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated biological pathways.

Discovery and Historical Context

The story of this compound is fundamentally linked to the elucidation of the L-histidine biosynthesis pathway. While L-histidine was first isolated in 1896, the intricate, multi-step enzymatic pathway leading to its formation was unraveled over several decades of research, primarily in the mid-20th century.

The groundbreaking work of Dr. Bruce N. Ames and his colleagues at the National Institutes of Health and later at the University of California, Berkeley, was instrumental in this endeavor.[1] Through the genetic and biochemical analysis of histidine-requiring (auxotrophic) mutants of Salmonella typhimurium, they meticulously mapped out the sequence of enzymatic reactions.[1] This research, conducted in the 1960s and 1970s, not only identified this compound as a key precursor to L-histidine but also contributed to the broader understanding of gene-enzyme relationships and the regulation of metabolic pathways, concepts that are central to molecular biology.[1]

The discovery that these histidine auxotrophs could revert to a state of histidine independence (prototrophy) upon exposure to mutagens formed the basis of the now-famous Ames test .[2][3] This simple and cost-effective assay for identifying potential carcinogens remains a cornerstone of toxicology and drug safety assessment.[2][3]

Biochemical Role and Properties

This compound is the penultimate intermediate in the biosynthesis of L-histidine in bacteria, archaea, fungi, and plants.[4] The absence of this pathway in mammals makes its enzymes, particularly this compound dehydrogenase, attractive targets for the development of novel antimicrobial agents.

The final two steps of histidine biosynthesis involve the conversion of this compound to L-histidine, a process catalyzed by the enzyme This compound dehydrogenase (HDH) . This NAD+-dependent enzyme first oxidizes this compound to the unstable intermediate L-histidinal, which is then further oxidized to L-histidine.[4]

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₁N₃O[5]
Molecular Weight 141.17 g/mol [5]
Melting Point 198-203 °C (decomposes)[]
Appearance White to off-white crystalline powder[]
Solubility Soluble in water (50 mg/mL)[7]
CAS Number 4836-52-6[5]
Quantitative Data on this compound Interactions
ParameterOrganism/SystemValueReference
Km for this compound (HDH) Escherichia coli14 µM
Km for NAD+ (HDH) Escherichia coli0.57 mM
Ki for this compound (Histidyl-tRNA synthetase) Cultured human cells4 x 10-7 M[]
IC50 for protein synthesis inhibition Cultured human cells (in 5 µM histidine)0.1 mM[7]
IC50 of Doxorubicin on MCF-7 cells -400 nM[8]
IC50 of Doxorubicin on Doxorubicin-resistant MCF-7 cells -700 nM[8]
IC50 of Cisplatin on HeLa cells -5 µM[9]

Experimental Protocols

Enzymatic Assay for this compound Dehydrogenase (HDH)

This spectrophotometric assay measures the activity of HDH by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Reagents:

  • Assay Buffer: 0.1 M Glycine-NaOH, pH 9.5

  • NAD+ Solution: 10 mM in Assay Buffer

  • This compound Solution: 10 mM in water

  • Enzyme Preparation: Purified or partially purified HDH

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL Assay Buffer

    • 100 µL NAD+ Solution (final concentration: 1 mM)

    • 50 µL Enzyme Preparation

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of this compound Solution (final concentration: 0.5 mM).

  • Immediately begin monitoring the change in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the initial reaction velocity (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Ames Test for Mutagenicity

This protocol provides a general outline for the plate incorporation method of the Ames test using a histidine auxotrophic strain of Salmonella typhimurium (e.g., TA98 or TA100).

Materials:

  • Salmonella typhimurium histidine auxotroph strain (e.g., TA98, TA100)

  • Nutrient broth

  • Minimal glucose agar plates

  • Top agar (containing a trace amount of histidine and biotin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known mutagen for the specific strain)

  • Negative control (solvent only)

  • S9 fraction (for metabolic activation, optional)

Procedure:

  • Bacterial Culture: Inoculate the S. typhimurium strain into nutrient broth and grow overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 109 cells/mL.[10]

  • Preparation of Test Plates:

    • To a sterile tube containing 2 mL of molten top agar (kept at 45°C), add:

      • 0.1 mL of the overnight bacterial culture.[11]

      • 0.1 mL of the test compound at the desired concentration.[11]

      • 0.5 mL of S9 mix or buffer (if not using S9).[11]

    • For control plates, add the solvent or positive control instead of the test compound.

  • Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate, ensuring even distribution.[12]

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[10][13]

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant increase in the number of colonies on the test plates compared to the negative control indicates that the compound is mutagenic.[13]

Signaling Pathways and Experimental Workflows

This compound-Induced GCN2 Kinase Activation Pathway

This compound's primary mechanism of action in eukaryotic cells is the inhibition of histidyl-tRNA synthetase. This leads to an accumulation of uncharged tRNAHis, which is a potent activator of the General Control Nonderepressible 2 (GCN2) kinase.[14][15] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis but also the preferential translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates the integrated stress response.[14][15]

GCN2_Activation L_histidinol This compound HisRS Histidyl-tRNA Synthetase L_histidinol->HisRS inhibits tRNA_His_uncharged Uncharged tRNAHis HisRS->tRNA_His_uncharged leads to accumulation of GCN2 GCN2 Kinase tRNA_His_uncharged->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes ISR Integrated Stress Response ATF4->ISR induces

Caption: this compound activates the GCN2 kinase pathway.

Experimental Workflow for Assessing this compound's Effect on Anticancer Drug Efficacy

This workflow outlines the key steps to evaluate the synergistic effect of this compound with a conventional anticancer drug on a cancer cell line.

Anticancer_Workflow Start Start Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Drug_Treatment Treat with: 1. Anticancer Drug alone 2. This compound alone 3. Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Drug_Treatment->Viability_Assay Data_Analysis Data Analysis: Calculate IC50 values Determine Synergy Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound's synergistic anticancer effects.

Conclusion

This compound, from its humble beginnings as a metabolic intermediate, has proven to be a molecule of considerable scientific interest. Its discovery was a key milestone in understanding the fundamental processes of gene regulation and metabolism. Today, it continues to serve as a valuable research tool, enabling the study of cellular stress responses and offering potential avenues for enhancing the efficacy and selectivity of cancer chemotherapy. The detailed protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted biological roles of this compound and to harness its potential in their respective fields. The absence of its biosynthetic pathway in mammals underscores its continued relevance as a potential target for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Biological Functions of L-histidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinol, a structural analog of the essential amino acid L-histidine, has garnered significant attention in the scientific community for its multifaceted biological activities. Primarily recognized as a competitive inhibitor of histidyl-tRNA synthetase, it effectively halts protein synthesis, a mechanism that underpins its diverse applications in cancer biology and cell biology research. This technical guide provides a comprehensive overview of the core biological functions of this compound, detailing its mechanism of action, its role in modulating critical signaling pathways, and its impact on cellular processes such as proliferation, cell cycle, and apoptosis. Furthermore, this document presents quantitative data on its biological effects, detailed experimental protocols for its use in research, and visual representations of the key signaling pathways it influences. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound's primary and most well-characterized biological function is the reversible inhibition of protein synthesis.[1] It achieves this by acting as a competitive inhibitor of histidyl-tRNA synthetase (HisRS), the enzyme responsible for attaching L-histidine to its cognate tRNA.[2][3] This action prevents the formation of histidyl-tRNA, a crucial component for the incorporation of histidine into nascent polypeptide chains during translation.[3] The inhibition of protein synthesis by this compound is rapid and can be reversed by the addition of excess L-histidine.[1]

This targeted inhibition of protein synthesis has made this compound a valuable tool in cell biology to study processes that are dependent on de novo protein synthesis.

This compound in Cancer Biology

A significant body of research has focused on the application of this compound in oncology, primarily due to its ability to selectively sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents and to overcome multidrug resistance.[4][5]

Sensitization of Cancer Cells to Chemotherapy

This compound has been shown to enhance the efficacy of a wide range of anticancer drugs, including alkylating agents, antimetabolites, and topoisomerase inhibitors.[4] This sensitizing effect is attributed to its ability to arrest normal cells in the G1 phase of the cell cycle, a phase where they are less susceptible to the toxic effects of many cell cycle-specific drugs. In contrast, many tumor cells, often with defective cell cycle checkpoints, continue to proliferate in the presence of this compound, rendering them more vulnerable to the action of these chemotherapeutic agents.[5][6]

Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. This compound has demonstrated the ability to circumvent MDR in various cancer cell lines.[4] While the exact mechanisms are still under investigation, it is believed that the inhibition of protein synthesis by this compound may interfere with the production of proteins involved in drug efflux pumps, such as P-glycoprotein, which are often overexpressed in resistant cancer cells.

Quantitative Data on the Effects of this compound on Cancer Cells

Cell LineCancer TypeThis compound ConcentrationEffectReference
B16F10MelanomaDose-dependentInhibition of cell cycle transit[5]
DaudiBurkitt's LymphomaDose- and time-dependentIncreased killing by antineoplastic agents[7]
MOLT-4Acute Lymphoblastic LeukemiaDose- and time-dependentIncreased killing by antineoplastic agents[7]

Modulation of Cellular Signaling Pathways

This compound's impact on cellular function extends beyond simple protein synthesis inhibition, involving the modulation of key signaling pathways that regulate cellular stress responses and metabolism.

The Amino Acid Starvation Response and GCN2 Activation

By mimicking histidine deficiency, this compound triggers the amino acid starvation response, a cellular program that allows cells to adapt to nutrient deprivation. A key mediator of this response is the protein kinase General Control Nonderepressible 2 (GCN2).[8] In the presence of uncharged tRNAs, which accumulate when a specific amino acid is scarce, GCN2 becomes activated through autophosphorylation.[9][10] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).[8][9] ATF4, in turn, orchestrates the expression of genes involved in amino acid biosynthesis and stress adaptation.[10]

Signaling Pathway of this compound-induced GCN2 Activation

GCN2_Activation L_histidinol This compound HisRS Histidyl-tRNA Synthetase L_histidinol->HisRS inhibits Uncharged_tRNA Uncharged tRNAHis HisRS->Uncharged_tRNA increases GCN2 GCN2 (inactive) Uncharged_tRNA->GCN2 activates p_GCN2 p-GCN2 (active) GCN2->p_GCN2 autophosphorylates eIF2a eIF2α p_GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes LC3_Turnover cluster_0 Cell Treatment cluster_1 Analysis Control Control Western_Blot Western Blot for LC3-I and LC3-II Control->Western_Blot L_histidinol This compound L_histidinol->Western_Blot Lys_Inhibitor Lysosomal Inhibitor Lys_Inhibitor->Western_Blot L_hist_Inhibitor This compound + Lysosomal Inhibitor L_hist_Inhibitor->Western_Blot Densitometry Densitometry Western_Blot->Densitometry Flux_Calculation Calculate Autophagic Flux ([LC3-II with Inhibitor] - [LC3-II without Inhibitor]) Densitometry->Flux_Calculation Histidinol_Effects L_histidinol This compound Protein_Synth_Inhib Protein Synthesis Inhibition L_histidinol->Protein_Synth_Inhib GCN2_Activation GCN2 Activation L_histidinol->GCN2_Activation Cell_Cycle_Arrest G1 Cell Cycle Arrest (Normal Cells) Protein_Synth_Inhib->Cell_Cycle_Arrest Apoptosis Apoptosis (in some contexts) Protein_Synth_Inhib->Apoptosis Autophagy Autophagy GCN2_Activation->Autophagy GCN2_Activation->Apoptosis Chemo_Sensitization Chemosensitization (Cancer Cells) Cell_Cycle_Arrest->Chemo_Sensitization

References

A Comprehensive Technical Guide to the Structural and Functional Distinctions Between L-Histidinol and L-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, physicochemical, and functional differences between L-histidinol and its corresponding amino acid, L-histidine. This document is intended to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development by offering a detailed comparison of these two critical biomolecules.

Core Structural Differences

The fundamental distinction between this compound and L-histidine lies in the functional group attached to the α-carbon. L-histidine possesses a carboxylic acid group, a defining feature of amino acids, while this compound has a primary alcohol group. This seemingly minor substitution has profound implications for their chemical properties and biological roles. Both molecules share the same L-configuration at the α-carbon and possess an imidazole side chain, which is crucial for many of their shared biochemical functions.

Table 1: Comparison of Physicochemical Properties of this compound and L-Histidine

PropertyThis compoundL-Histidine
Chemical Formula C₆H₁₁N₃O[1]C₆H₉N₃O₂[2][3]
Molecular Weight 141.17 g/mol [1]155.15 g/mol [4]
Key Functional Group Primary Alcohol (-CH₂OH)Carboxylic Acid (-COOH)
IUPAC Name (2S)-2-amino-3-(1H-imidazol-4-yl)propan-1-ol[1](2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid[2]
Melting Point 198-201 °C (dihydrochloride salt)[5]282 °C (decomposes)[6]
pKa (imidazole side chain) Not readily available~6.0[2][7]
Water Solubility Soluble (as dihydrochloride salt)[8]41.6 g/L at 25 °C[9]

Role in Histidine Biosynthesis

This compound is a crucial intermediate in the de novo biosynthesis of L-histidine, a pathway present in bacteria, archaea, fungi, and plants, but absent in mammals.[10] This makes the enzymes in this pathway attractive targets for the development of novel antimicrobial and herbicidal agents. The final two steps of histidine biosynthesis involve the conversion of this compound to L-histidine.

First, this compound is oxidized to L-histidinal, an aldehyde intermediate. This reaction is followed by a second oxidation of L-histidinal to L-histidine. Both of these sequential oxidation steps are catalyzed by the enzyme histidinol dehydrogenase (EC 1.1.1.23), which utilizes NAD+ as a cofactor.[10][11]

Histidine Biosynthesis Pathway This compound This compound L-Histidinal L-Histidinal This compound->L-Histidinal NAD+ -> NADH L-Histidine L-Histidine L-Histidinal->L-Histidine NAD+ -> NADH Histidinol_Dehydrogenase Histidinol Dehydrogenase Histidinol_Dehydrogenase->this compound Histidinol_Dehydrogenase->L-Histidinal Experimental Workflow for Differentiation cluster_sample Sample cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_enzymatic Enzymatic Assay Sample Unknown Sample (this compound or L-Histidine) 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR ESI_MS ESI-MS Sample->ESI_MS MS_MS Tandem MS Sample->MS_MS Enzyme_Assay Histidinol Dehydrogenase Assay Sample->Enzyme_Assay Differentiation_NMR Structural Confirmation 1H_NMR->Differentiation_NMR Distinct chemical shifts and coupling patterns 13C_NMR->Differentiation_NMR Presence of alcohol vs. carboxyl carbon signal Differentiation_MS Molecular Formula Confirmation ESI_MS->Differentiation_MS Different molecular weights MS_MS->Differentiation_MS Unique fragmentation patterns Differentiation_Enzymatic Functional Confirmation Enzyme_Assay->Differentiation_Enzymatic NADH production (A340) with This compound only

References

L-Histidinol's Impact on Protein and Ribosomal RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinol, a structural analog of the amino acid L-histidine, is a potent and reversible inhibitor of protein synthesis in a variety of eukaryotic cells. Its primary mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNAHis with histidine. This inhibition mimics a state of histidine starvation, leading to the accumulation of uncharged tRNAHis and the subsequent activation of the General Control Nonderepressible 2 (GCN2) kinase pathway, a key regulator of the integrated stress response. The downstream effects include a global reduction in protein synthesis and a coordinated downregulation of ribosomal RNA (rRNA) synthesis, crucial for ribosome biogenesis. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and key experimental protocols to study the impact of this compound on protein and rRNA synthesis.

Core Mechanism of Action

This compound acts as a competitive inhibitor of histidyl-tRNA synthetase (HisRS).[1][2] By binding to the active site of HisRS, this compound prevents the charging of tRNAHis with its cognate amino acid, histidine.[1] This leads to an accumulation of uncharged tRNAHis, which is a key signal for cellular amino acid deprivation.[3]

The increase in uncharged tRNAHis activates the GCN2 kinase.[3][4] GCN2, in turn, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, which is essential for the initiation of translation. This sequestration leads to a global inhibition of protein synthesis.

Furthermore, the inhibition of protein synthesis by this compound is coupled with a reduction in ribosomal RNA (rRNA) synthesis.[4] This coordinated response ensures that the cell conserves resources by halting the production of new ribosomes when the building blocks for protein synthesis are perceived to be scarce.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on protein synthesis and HisRS activity have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibition of Protein Synthesis by this compound

Cell TypeThis compound ConcentrationL-Histidine Concentration in Medium% Inhibition of Protein SynthesisReference
Human HeLa Cells0.1 mM0.005 mM50%[1]
Mouse L Cells3 mMNot SpecifiedSignificant Inhibition[2]

Table 2: Kinetic Parameters of this compound Inhibition of Histidyl-tRNA Synthetase

Assay TypeEnzyme SourceApparent Ki for this compoundApparent Km for L-HistidineReference
Pyrophosphate-ATP ExchangeCrude HeLa Cell Extract4 x 10-7 M1.0 x 10-5 M[1]
tRNA Charging ReactionCrude HeLa Cell Extract3 x 10-6 MNot Specified[1]

Signaling Pathway

The primary signaling pathway activated by this compound is the GCN2-mediated amino acid starvation response.

L_Histidinol_Pathway L_Histidinol This compound HisRS Histidyl-tRNA Synthetase (HisRS) L_Histidinol->HisRS Competitively Inhibits Charged_tRNA_His Charged tRNAHis (His-tRNAHis) HisRS->Charged_tRNA_His Catalyzes Uncharged_tRNA_His Uncharged tRNAHis Protein_Synthesis Global Protein Synthesis Charged_tRNA_His->Protein_Synthesis Required for GCN2 GCN2 Kinase Uncharged_tRNA_His->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a Phosphorylated eIF2α (p-eIF2α) eIF2B eIF2B p_eIF2a->eIF2B Sequesters Translation_Initiation Translation Initiation p_eIF2a->Translation_Initiation Inhibits rRNA_Synthesis Ribosomal RNA Synthesis p_eIF2a->rRNA_Synthesis Inhibits (indirectly) eIF2B->Translation_Initiation Required for Translation_Initiation->Protein_Synthesis Leads to Protein_Synthesis->rRNA_Synthesis Co-regulated with

Caption: this compound-induced amino acid starvation response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound.

Measurement of Protein Synthesis Inhibition

A common method to measure global protein synthesis is to quantify the incorporation of radiolabeled amino acids into newly synthesized proteins.

Experimental Workflow: Radiolabeled Amino Acid Incorporation

Protein_Synthesis_Workflow Start Start: Cell Culture Treat Treat cells with this compound (and control) Start->Treat Pulse Pulse-label with radiolabeled amino acid (e.g., [3H]leucine or [14C]leucine) Treat->Pulse Lyse Lyse cells Pulse->Lyse Precipitate Precipitate proteins with trichloroacetic acid (TCA) Lyse->Precipitate Filter Collect precipitate on filter paper disks Precipitate->Filter Wash Wash disks to remove unincorporated label Filter->Wash Scintillation Measure radioactivity using liquid scintillation counting Wash->Scintillation Analyze Analyze data: Compare treated vs. control Scintillation->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for Cell Culture Synchronization in G1 Phase Using L-Histidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronization of cell cultures is a critical technique in cell biology research and drug development, enabling the study of cell cycle-dependent processes and the effects of therapeutic agents at specific phases. L-histidinol, a structural analog of the essential amino acid L-histidine, offers a reversible method for arresting cells in the G1 phase of the cell cycle. This method is particularly advantageous as it is generally less cytotoxic than other synchronization techniques and its effects are readily reversible upon removal of the agent.

These application notes provide a comprehensive overview of the use of this compound for G1 phase synchronization, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound competitively inhibits histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine. This competition leads to an accumulation of uncharged tRNAHis, which triggers a cellular stress pathway known as the stringent response. In eukaryotic cells, this response is primarily mediated by the GCN2 (General Control Nonderepressible 2) kinase. Upon activation by uncharged tRNA, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits global protein synthesis but selectively enhances the translation of certain mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). The subsequent signaling cascade ultimately leads to a halt in cell cycle progression at the G1 checkpoint, preventing entry into the S phase.

GCN2_pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Histidyl-tRNA synthetase Histidyl-tRNA synthetase This compound->Histidyl-tRNA synthetase Competitive inhibition L-histidine L-histidine L-histidine->Histidyl-tRNA synthetase Normal substrate Uncharged tRNAHis Uncharged tRNAHis Histidyl-tRNA synthetase->Uncharged tRNAHis Accumulation GCN2 Kinase GCN2 Kinase Uncharged tRNAHis->GCN2 Kinase Activation eIF2a eIF2a GCN2 Kinase->eIF2a Phosphorylation Phosphorylated eIF2a Phosphorylated eIF2a Global Protein Synthesis Global Protein Synthesis Phosphorylated eIF2a->Global Protein Synthesis Inhibition ATF4 Translation ATF4 Translation Phosphorylated eIF2a->ATF4 Translation Upregulation G1 Checkpoint Proteins G1 Checkpoint Proteins ATF4 Translation->G1 Checkpoint Proteins Modulation G1 Phase Arrest G1 Phase Arrest G1 Checkpoint Proteins->G1 Phase Arrest Induction

Fig 1. this compound induced G1 arrest pathway.

Data Presentation

The optimal concentration and incubation time for this compound-induced G1 arrest are cell-line dependent and require empirical determination. Below is a summary of reported and suggested starting concentrations for various cell lines. Synchronization efficiency is typically assessed by flow cytometry analysis of DNA content, with a higher percentage of cells in the G1 phase indicating successful synchronization.

Cell LineThis compound Concentration (mM)Incubation Time (hours)Synchronization Efficiency (% of cells in G1)Reference/Notes
BALB/3T31 - 224> 90%[1]
B16F10 melanoma2.5 - 1012 - 24Dose-dependent increase in G1 populationOptimization required.
HeLa2 - 518 - 24Optimization required.Suggested starting conditions.
Jurkat1 - 524 - 48Optimization required.Suggested starting conditions.
HEK2932 - 518 - 24Optimization required.Suggested starting conditions.
MCF-72 - 1024 - 48Optimization required.Suggested starting conditions.
PC-32 - 1024 - 48Optimization required.Suggested starting conditions.
A5492 - 1024 - 48Optimization required.Suggested starting conditions.

Experimental Protocols

The following protocols provide a general framework for synchronizing mammalian cells in the G1 phase using this compound. Optimization of concentrations and incubation times is crucial for each specific cell line.

Protocol 1: Optimization of this compound Concentration
  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • This compound Treatment: The following day, replace the culture medium with fresh medium containing a range of this compound concentrations (e.g., 0.5, 1, 2, 5, 10 mM). It is recommended to use a medium with reduced L-histidine concentration to enhance the competitive inhibition.

  • Incubation: Incubate the cells for a fixed period, typically 18-24 hours.

  • Cell Cycle Analysis: Harvest the cells and perform flow cytometry analysis of DNA content after staining with a fluorescent DNA dye (e.g., propidium iodide) to determine the percentage of cells in the G1, S, and G2/M phases.

  • Data Analysis: Identify the lowest concentration of this compound that results in a significant increase in the G1 population without causing significant cytotoxicity.

Protocol 2: this compound-Mediated G1 Phase Synchronization
  • Cell Culture: Culture cells to be synchronized in standard growth medium to approximately 40-50% confluency.

  • Preparation of this compound Medium: Prepare fresh culture medium containing the optimized concentration of this compound. For enhanced efficiency, use a custom medium formulation with a reduced concentration of L-histidine or a histidine-free medium supplemented with a low level of L-histidine.

  • Synchronization: Replace the standard growth medium with the this compound-containing medium and incubate for the optimized duration (e.g., 18-24 hours).

  • Verification of G1 Arrest: Harvest a sample of the cells and analyze the cell cycle distribution by flow cytometry to confirm the G1 arrest.

  • Release from G1 Arrest (Reversibility): To release the cells from the G1 block, wash the cell monolayer twice with pre-warmed, histidine-containing medium and then add fresh, complete growth medium.

  • Time-Course Analysis: Collect cell samples at various time points after release (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to monitor their synchronous progression through the cell cycle by flow cytometry.

Protocol 3: Flow Cytometry for Cell Cycle Analysis
  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.

experimental_workflow cluster_0 Preparation cluster_1 Synchronization cluster_2 Release and Analysis A Seed Cells C Incubate with this compound A->C B Prepare this compound -containing medium B->C D Verify G1 Arrest (Flow Cytometry) C->D E Wash and replace with fresh medium D->E F Collect samples at time points E->F G Analyze cell cycle progression F->G

Fig 2. Experimental workflow for this compound synchronization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low synchronization efficiency Suboptimal this compound concentration or incubation time.Perform a dose-response and time-course optimization (Protocol 1).
High concentration of L-histidine in the medium.Use a custom medium with reduced or no L-histidine.
Cell line is resistant to this compound.Consider alternative G1 synchronization methods (e.g., serum starvation, contact inhibition, or CDK4/6 inhibitors).
High cytotoxicity This compound concentration is too high.Reduce the this compound concentration.
Prolonged incubation time.Reduce the incubation time.
Cells do not re-enter the cell cycle after release Incomplete removal of this compound.Ensure thorough washing of the cells with fresh medium.
Cell damage due to prolonged arrest.Reduce the incubation time with this compound.

Conclusion

This compound provides an effective and reversible method for synchronizing a variety of cell types in the G1 phase. The protocols and data presented here serve as a guide for researchers to establish and optimize this technique for their specific experimental needs. Successful application of this compound-mediated synchronization will facilitate more precise investigations into the molecular events of the cell cycle and the phase-specific effects of novel therapeutic compounds.

References

L-Histidinol: A Dominant Selectable Marker for Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of stable mammalian cell lines is a cornerstone of modern biological research and drug development. This process relies on the use of selectable markers to identify and isolate cells that have successfully integrated a gene of interest. L-histidinol, in conjunction with the bacterial hisD gene, offers a powerful and efficient dominant selection system for mammalian cells. This system presents several advantages over commonly used antibiotic-based selection markers, including reduced cytotoxicity and lower cost.

The hisD gene, originating from Salmonella typhurium, encodes the enzyme histidinol dehydrogenase (HDHC).[1] This enzyme is absent in mammalian cells and is responsible for the two-step oxidation of this compound to the essential amino acid L-histidine.[1] The selection principle is based on a dual mechanism: in a histidine-free medium, this compound is toxic to mammalian cells as it inhibits the histidyl-tRNA synthetase.[1] Expression of the hisD gene confers a dual advantage to transfected cells: it detoxifies this compound and simultaneously synthesizes L-histidine, an essential amino acid, allowing the cells to survive and proliferate in a selective medium.[1]

Advantages of the this compound Selection System

  • Reduced Cytotoxicity: Studies have shown that this compound selection has a less detrimental effect on the proliferative potential and morphology of cells compared to antibiotics like G418.[2] This is particularly beneficial when working with sensitive cell types, such as primary cells or keratinocytes.[2]

  • Cost-Effective: this compound is an inexpensive reagent, offering a cost-effective alternative to commonly used selection antibiotics.[1]

  • High Efficiency: The this compound selection system has demonstrated high efficiency in generating drug-resistant colonies, with rates comparable to those achieved with G418 selection.[2]

Data Presentation

Table 1: Comparison of this compound with other Selectable Markers

Selectable MarkerGene ProductMechanism of ActionTypical ConcentrationAdvantagesDisadvantagesReference
This compound Histidinol Dehydrogenase (hisD)Detoxifies this compound and synthesizes L-histidine.1-10 mMLow cytotoxicity, cost-effective, high efficiency.Requires specialized histidine-free medium.[1][2]
G418 (Geneticin) Neomycin Phosphotransferase (neo)Inactivates G418 by phosphorylation.100-2000 µg/mLWidely used, extensive literature.Can cause significant cell death and affect cell morphology and proliferation.[2][3][2][4]
Puromycin Puromycin N-acetyl-transferase (pac)Inactivates puromycin by acetylation.0.5-10 µg/mLRapid selection.High toxicity, narrow effective concentration range.
Hygromycin B Hygromycin B Phosphotransferase (hph)Inactivates hygromycin B by phosphorylation.50-1000 µg/mLEffective in a broad range of cell lines.Can be slow to kill non-resistant cells.
Blasticidin S Blasticidin S Deaminase (bsd)Inactivates blasticidin S by deamination.1-10 µg/mLRapid and effective selection.Can be toxic to some cell lines.[4]

Table 2: Reported Concentrations of this compound for Mammalian Cell Culture

Cell LineApplicationThis compound ConcentrationReference
KeratinocytesSelection of transduced cellsNot specified, but colony formation efficiency was 12-53%[2]
3T3, CV-1, HeLaSelection of transfected cellsNot explicitly stated, but successful selection was reported.[1]

Note: Optimal concentrations of this compound and the composition of the selection medium should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

Before initiating a selection experiment, it is crucial to determine the minimum concentration of this compound that is toxic to the parental (non-transfected) cell line.

Materials:

  • Parental mammalian cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Histidine-free culture medium

  • This compound stock solution (e.g., 1 M in water, sterile filtered)

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed the parental cells into a multi-well plate at a low density (e.g., 20-30% confluency) in their standard complete culture medium.

  • Adherence: Allow the cells to adhere and recover for 24 hours.

  • Media Exchange: Aspirate the complete medium and replace it with histidine-free medium containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5, 10 mM). Include a control well with complete medium.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Monitoring: Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

  • Endpoint Analysis: After 7-10 days, assess cell viability in each well. This can be done by visual inspection, trypan blue exclusion assay, or a metabolic assay (e.g., MTT, XTT).

  • Determination of Optimal Concentration: The optimal this compound concentration for selection is the lowest concentration that results in complete cell death within 7-10 days.

Protocol 2: Generation of Stable Cell Lines using this compound Selection

Materials:

  • Mammalian cell line of interest

  • Expression vector containing the gene of interest and the hisD selectable marker

  • Transfection reagent or system (e.g., lipid-based, electroporation)

  • Complete culture medium

  • Histidine-free culture medium

  • This compound at the predetermined optimal concentration

  • Culture dishes/flasks

  • Cloning cylinders or sterile pipette tips for colony picking

Procedure:

  • Transfection: Transfect the mammalian cells with the hisD-containing expression vector according to the manufacturer's protocol for the chosen transfection method. Include a mock transfection (no DNA) and a negative control (vector without the hisD gene) to monitor the selection process.

  • Recovery: After transfection, allow the cells to recover and express the integrated gene in complete, non-selective medium for 24-48 hours.

  • Initiation of Selection: Passage the cells into a larger culture vessel and replace the complete medium with the pre-warmed selection medium (histidine-free medium containing the optimal concentration of this compound).

  • Maintenance of Selection: Replace the selection medium every 3-4 days to remove dead cells and debris and to maintain the selective pressure.

  • Colony Formation: Monitor the plates for the formation of resistant colonies. This typically takes 2-4 weeks. The negative control plates should show complete cell death.

  • Isolation of Clones: Once colonies are large enough to be visualized (typically >50 cells), they can be isolated using cloning cylinders or by gentle scraping with a sterile pipette tip.

  • Expansion of Clones: Transfer each isolated colony to a separate well of a multi-well plate (e.g., 24-well) containing the selection medium.

  • Expansion and Characterization: Expand the clonal populations and maintain them in the selection medium. Once a sufficient number of cells is obtained, they can be cryopreserved and characterized for the expression and function of the gene of interest.

Mandatory Visualization

G cluster_0 Biochemical Pathway of this compound Selection L_Histidinol This compound Histidyl_tRNA_Synthetase Histidyl-tRNA Synthetase L_Histidinol->Histidyl_tRNA_Synthetase Inhibits HDHC_Enzyme Histidinol Dehydrogenase (HDHC) L_Histidinol->HDHC_Enzyme Substrate Protein_Synthesis_Inhibition Protein Synthesis Inhibition Histidyl_tRNA_Synthetase->Protein_Synthesis_Inhibition Cell_Death Cell Death Protein_Synthesis_Inhibition->Cell_Death hisD_Gene hisD Gene Expression hisD_Gene->HDHC_Enzyme Produces L_Histidine L-Histidine HDHC_Enzyme->L_Histidine Produces Protein_Synthesis Protein Synthesis L_Histidine->Protein_Synthesis Cell_Survival Cell Survival & Proliferation Protein_Synthesis->Cell_Survival

Caption: Mechanism of this compound selection in mammalian cells.

G cluster_1 Experimental Workflow for this compound Selection Start Start: Mammalian Cells Transfection Transfection with hisD Vector Start->Transfection Recovery Recovery (24-48h) in complete medium Transfection->Recovery Selection Selection in Histidine-free Medium + this compound Recovery->Selection Colony_Formation Resistant Colony Formation (2-4 weeks) Selection->Colony_Formation Isolation Isolation of Clonal Colonies Colony_Formation->Isolation Expansion Expansion of Clones Isolation->Expansion Characterization Characterization of Stable Cell Line Expansion->Characterization End End: Stable Cell Line Characterization->End

Caption: Workflow for generating stable cell lines using this compound.

References

Application Notes and Protocols for L-Histidinol Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidinol is a structural analog of the essential amino acid L-histidine. It acts as a competitive inhibitor of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine. This inhibition leads to a depletion of cellular pools of charged histidyl-tRNA, thereby impeding protein synthesis. In cancer research, this compound has garnered interest for its dual role: as a cytostatic agent that arrests cell growth and as a chemosensitizer that enhances the efficacy of conventional anticancer drugs.[1][2] Notably, this compound has been shown to selectively protect normal cells from the toxicity of certain chemotherapeutic agents while simultaneously increasing their potency against tumor cells.[3] This differential effect makes it a promising candidate for combination therapies aimed at improving the therapeutic index of cancer treatments.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of protein synthesis.[4][5] By competing with L-histidine for the active site of histidyl-tRNA synthetase, this compound leads to a state of amino acid starvation. This triggers the General Control Nonderepressible 2 (GCN2) signaling pathway, a key cellular stress response. Activation of GCN2 leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn results in a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive proteins like ATF4. This cascade of events ultimately leads to cell cycle arrest, primarily in the G1 phase, and can also induce apoptosis in cancer cells.[6]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (mM) for 50% Inhibition of Protein SynthesisReference
HeLaCervical Cancer0.1 (in medium with 0.005 mM histidine)[5]
CHOChinese Hamster Ovary5 (for 88% protein synthesis inhibition)[7]
B16F10MelanomaDose-dependent inhibition of cell cycle transit[8]
DaudiBurkitt's LymphomaDose- and time-dependent increase in anticancer drug toxicity[1]
MOLT-4T-cell Acute Lymphoblastic LeukemiaDose- and time-dependent increase in anticancer drug toxicity[1]

Table 2: Sensitization of Cancer Cells to Chemotherapeutic Agents by this compound

Cell LineCancer TypeChemotherapeutic AgentThis compound Concentration (mM)EffectReference
B16F10MelanomaCarmustine, Cytarabine, Fluorouracil, VinblastineNot specifiedIncreased killing capacity[8]
DaudiBurkitt's LymphomaCarmustine, Cisplatin, Daunorubicin, FluorouracilNot specifiedIncreased killing capacity[1]
MOLT-4T-cell Acute Lymphoblastic LeukemiaCarmustine, Cisplatin, Daunorubicin, FluorouracilNot specifiedIncreased killing capacity[1]
MDCK-T1Canine Kidney (tumorigenic)Cisplatin, 5-Fluorouracil, Cytosine arabinoside, BCNUNot specifiedReversal of drug resistance[3]
Ehrlich Ascites CarcinomaMurine CarcinomaDoxorubicin1.0Potentiated cytotoxicity[9]

Experimental Protocols

Preparation of this compound Stock Solution

This compound dihydrochloride is soluble in water.

  • Materials:

    • This compound dihydrochloride (e.g., Sigma-Aldrich, Cat. No. H6647)

    • Sterile, nuclease-free water

  • Procedure:

    • Weigh the desired amount of this compound dihydrochloride in a sterile container.

    • Add sterile water to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (100 mM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 mM to 10 mM.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium only).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for GCN2 Pathway Activation

This protocol is to assess the activation of the GCN2 pathway by detecting the phosphorylation of GCN2 and eIF2α.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies:

      • Rabbit anti-phospho-GCN2 (Thr899) (e.g., Boster Bio, Cat. No. P01172, 1:500-1:2000 dilution)[10]

      • Rabbit anti-GCN2

      • Rabbit anti-phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology, Cat. No. 9721)[11]

      • Mouse anti-eIF2α

      • Anti-β-actin or anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 2 mM) for various time points (e.g., 1, 2, 4, 8 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST and visualize the protein bands using an ECL detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle distribution.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • PBS

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 1-5 mM) for 24 or 48 hours.

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples using a flow cytometer.

    • Gate the cell population to exclude debris and doublets and analyze the cell cycle distribution (G1, S, G2/M phases).

Apoptosis Assay by Annexin V/PI Staining

This protocol is to quantify the induction of apoptosis by this compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Mandatory Visualization

GCN2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects L_histidinol This compound HisRS Histidyl-tRNA Synthetase L_histidinol->HisRS Inhibits tRNA_His Uncharged tRNA-His GCN2 GCN2 tRNA_His->GCN2 Activates p_GCN2 p-GCN2 (Active) GCN2->p_GCN2 eIF2a eIF2α p_GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis Inhibits ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation Promotes ATF4 ATF4 ATF4_Translation->ATF4 Stress_Response_Genes Stress Response Gene Expression ATF4->Stress_Response_Genes Induces Cell_Cycle_Arrest G1 Cell Cycle Arrest Stress_Response_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Stress_Response_Genes->Apoptosis

Caption: this compound-induced GCN2 signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seed Cells Cell_Culture->Cell_Seeding L_histidinol_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat with this compound (and/or Chemotherapy) L_histidinol_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Viability A. Cell Viability (MTT Assay) Incubation->Viability Western B. Protein Analysis (Western Blot) Incubation->Western Cell_Cycle C. Cell Cycle (Flow Cytometry) Incubation->Cell_Cycle Apoptosis D. Apoptosis (Annexin V/PI) Incubation->Apoptosis

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols: L-Histidinol in Combination with Cisplatin for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including lung, ovarian, and testicular cancers. Its efficacy is primarily attributed to its ability to form DNA adducts, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][4] However, its clinical utility is often hampered by significant side effects, most notably nephrotoxicity, and the development of drug resistance.[3][4] L-histidinol, a structural analog of the amino acid L-histidine, has emerged as a promising agent to potentiate the therapeutic index of cisplatin. It selectively protects normal tissues from chemotherapy-induced damage while sensitizing cancer cells to its cytotoxic effects, including those that have developed multidrug resistance.[5][6]

These application notes provide a comprehensive overview of the preclinical data, mechanisms of action, and detailed protocols for investigating the combination of this compound and cisplatin in a research setting.

Mechanism of Action

The synergistic interaction between this compound and cisplatin stems from their distinct and complementary mechanisms of action.

Cisplatin: As a potent alkylating-like agent, cisplatin enters the cell and its chloride ligands are displaced by water molecules in a process called aquation.[2] The aquated form of cisplatin readily binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks.[3][5] These DNA adducts disrupt DNA replication and transcription, triggering a DNA damage response that ultimately leads to apoptosis.[4][5]

This compound: this compound primarily functions as a reversible inhibitor of protein synthesis.[7][8][9] It competitively inhibits histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine, which is essential for protein translation.[8] This inhibition leads to a rapid and reversible cessation of protein synthesis, which is thought to underlie its differential effects on normal and cancerous cells. Additionally, this compound has been reported to act as an intracellular histamine antagonist.[6]

The combination of these two agents leads to a multi-pronged attack on cancer cells. This compound's inhibition of protein synthesis can prevent the production of proteins involved in DNA repair and drug resistance, thereby enhancing the efficacy of cisplatin. In normal cells, the temporary cell cycle arrest induced by this compound may provide a window for cellular repair mechanisms to cope with cisplatin-induced damage, thus offering a protective effect.

Signaling Pathways

cisplatin_l_histidinol_pathway cluster_cisplatin Cisplatin Action cluster_l_histidinol This compound Action cisplatin Cisplatin dna_damage DNA Adducts & DNA Damage cisplatin->dna_damage Enters cell, aquates apoptosis Apoptosis dna_damage->apoptosis Triggers DNA damage response l_histidinol This compound protein_synthesis Protein Synthesis Inhibition l_histidinol->protein_synthesis Inhibits histidyl-tRNA synthetase dna_repair_proteins DNA Repair & Resistance Proteins protein_synthesis->dna_repair_proteins Prevents synthesis dna_repair_proteins->dna_damage Enhances damage

Caption: Combined effect of this compound and cisplatin on cancer cells.

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies investigating the combination of this compound and cisplatin.

Table 1: Reversal of Cisplatin Resistance by this compound

Cell LineResistance to Cisplatin (Fold Increase)Reference
MDCK-T1 (Canine Kidney Epithelial)~10[2][5]

Table 2: In Vivo Nephroprotective Effects of this compound

ParameterCisplatin Alone (6 mg/kg, i.v.)Cisplatin + this compound (100 mg/kg x 5 doses, i.p.)Reference
Serum UreaSignificantly IncreasedSignificantly Reduced vs. Cisplatin Alone[1][10]
Serum CreatinineSignificantly IncreasedSignificantly Reduced vs. Cisplatin Alone[1][10]
Renal Platinum AccumulationN/ASignificantly Decreased[1][10]

Table 3: Pharmacokinetics of this compound in Mice

ParameterValueDosingReference
Peak Plasma Concentration200 µg/mL (1.4 mM)250 mg/kg, i.p.[11][12]
Elimination Half-life (β phase)12.6 minutes250 mg/kg, i.p.[11][12]
Max Tolerable Steady State (24h infusion)25 µg/mL (0.18 mM)2000 mg/kg/24 h[11][12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity and Synergy Assessment (Clonogenic Survival Assay)

This protocol is designed to assess the cytotoxic effects of this compound and cisplatin, both individually and in combination, on a cancer cell line of interest.

clonogenic_assay_workflow start Start: Seed Cells treatment Treat with this compound and/or Cisplatin start->treatment incubation Incubate for 10-14 days (Colony Formation) treatment->incubation staining Fix and Stain Colonies (Crystal Violet) incubation->staining counting Count Colonies (>50 cells) staining->counting analysis Calculate Surviving Fraction and Analyze Synergy counting->analysis

Caption: Workflow for the clonogenic survival assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound solution (sterile-filtered)

  • Cisplatin solution (sterile-filtered)

  • 6-well plates

  • Hemocytometer or automated cell counter

  • Fixative solution (e.g., 10% formalin or 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 6-well plates at a predetermined density (typically 200-1000 cells/well, optimize for your cell line).

    • Allow cells to attach for 18-24 hours in a 37°C, 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a dilution series of this compound and cisplatin in complete medium.

    • For combination treatments, prepare a matrix of concentrations. A common approach is to use a fixed concentration of this compound with varying concentrations of cisplatin.

    • Remove the medium from the wells and replace it with the drug-containing medium. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Colony Formation:

    • After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.

    • Return the plates to the incubator and allow colonies to form over 10-14 days. Change the medium every 3-4 days.

  • Fixation and Staining:

    • Once colonies are visible (at least 50 cells per colony), aspirate the medium and wash the wells with PBS.

    • Add the fixative solution and incubate for 15-20 minutes at room temperature.

    • Remove the fixative and add the crystal violet staining solution. Incubate for 20-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies in each well.

    • Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

    • Plot the SF against the drug concentration to generate dose-response curves.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: In Vivo Tumor Growth Inhibition and Nephroprotection Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy and nephroprotective effects of this compound and cisplatin in a murine tumor model.

in_vivo_workflow start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Establish (e.g., 100 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound and Cisplatin randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Endpoint: Collect Tumors and Tissues for Analysis monitoring->endpoint

Caption: Workflow for an in vivo combination therapy study.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line for xenograft implantation

  • This compound for injection (dissolved in a sterile vehicle)

  • Cisplatin for injection (dissolved in a sterile vehicle)

  • Calipers for tumor measurement

  • Equipment for blood collection (for nephrotoxicity assessment)

  • Reagents for measuring serum urea and creatinine

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the desired cancer cells into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Randomization and Treatment:

    • Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).

    • Administer this compound and cisplatin according to the desired dosing schedule and route (e.g., intraperitoneal injection). A typical dosing regimen might involve administering this compound shortly before cisplatin.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (defined by tumor size limits or a set time point), euthanize the mice.

    • Collect blood via cardiac puncture to measure serum urea and creatinine levels as indicators of nephrotoxicity.

    • Excise the tumors and weigh them.

    • Tissues (tumors, kidneys) can be processed for further analysis (e.g., histology, Western blotting).

    • Compare tumor growth inhibition and markers of nephrotoxicity between the different treatment groups.

Conclusion

The combination of this compound and cisplatin represents a promising strategy to enhance the therapeutic window of this widely used chemotherapeutic agent. By protecting normal tissues and sensitizing tumor cells, this compound has the potential to improve treatment outcomes and reduce debilitating side effects. The protocols and data presented here provide a framework for researchers to further explore and validate the clinical potential of this combination therapy.

References

Enhancing Anticancer Drug Efficacy with L-Histidinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinol, an analogue of the amino acid L-histidine, has demonstrated significant potential as a chemosensitizing agent, enhancing the efficacy of various anticancer drugs.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound in cancer therapy. The protocols outlined below, for in vitro and in vivo studies, are based on established methodologies and findings from preclinical research. This compound's unique ability to protect normal cells from chemotherapy while simultaneously sensitizing tumor cells presents a promising strategy to improve therapeutic indices and overcome drug resistance.[1][6][7]

Introduction

A significant challenge in cancer chemotherapy is the lack of specificity of cytotoxic agents, leading to damage of healthy tissues, and the development of multidrug resistance (MDR) in cancer cells.[1][2] this compound, a reversible inhibitor of protein synthesis, has emerged as a promising adjuvant to conventional chemotherapy.[1][8] It selectively protects normal cells from the toxicity of anticancer drugs while increasing the susceptibility of tumor cells to these same agents.[6][7][9] Furthermore, this compound has been shown to reverse the multidrug-resistant phenotype in various cancer cell lines.[1][6] This document details the mechanisms of action of this compound and provides protocols for evaluating its efficacy in combination with standard anticancer drugs.

Mechanism of Action

This compound exerts its dual effects through two primary mechanisms:

  • Inhibition of Protein Synthesis: As a structural analogue of L-histidine, this compound competitively inhibits histidyl-tRNA synthetase, leading to a temporary and reversible cessation of protein synthesis.[1][8] This transient arrest in the cell cycle at the G1 phase appears to render normal cells less susceptible to cycle-specific chemotherapeutic agents.[9][10] In contrast, many tumor cells appear to bypass this checkpoint, continuing their progression through the cell cycle and remaining vulnerable to these drugs.[3][9]

  • Intracellular Histamine Antagonism: this compound also acts as an intracellular histamine antagonist.[1][11] Histamine and its receptors have been implicated in tumor growth and proliferation.[12][13] By interfering with histamine signaling, this compound may disrupt pathways that contribute to cancer cell survival and proliferation.

Data Presentation

In Vitro Efficacy of this compound in Reversing Multidrug Resistance

The following table summarizes the ability of this compound to reverse resistance to various anticancer drugs in a tumorigenic epithelial cell line (MDCK-T1) compared to its parental, non-tumorigenic line (MDCK).

Anticancer DrugCell LineApproximate Fold Resistance (Compared to MDCK)Effect of this compound
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)MDCK-T115Reverses Resistance
CisplatinumMDCK-T110Reverses Resistance
5-FluorouracilMDCK-T110Reverses Resistance
Cytosine ArabinosideMDCK-T115Reverses Resistance

Data extracted from Warrington et al., 1996.[6]

Mandatory Visualizations

G cluster_0 Mechanism 1: Protein Synthesis Inhibition L_histidinol This compound histidyl_tRNA_synthetase Histidyl-tRNA Synthetase L_histidinol->histidyl_tRNA_synthetase Inhibits protein_synthesis Protein Synthesis histidyl_tRNA_synthetase->protein_synthesis Blocks cell_cycle_arrest G1 Cell Cycle Arrest protein_synthesis->cell_cycle_arrest Leads to tumor_cell Tumor Cell protein_synthesis->tumor_cell Bypassed in many tumor cells normal_cell Normal Cell cell_cycle_arrest->normal_cell chemo_protection Protection from Chemotherapy normal_cell->chemo_protection chemo_sensitization Sensitization to Chemotherapy tumor_cell->chemo_sensitization

Caption: this compound's effect on protein synthesis.

G cluster_1 Mechanism 2: Intracellular Histamine Antagonism L_histidinol_h This compound histamine_receptors Intracellular Histamine Receptors L_histidinol_h->histamine_receptors Antagonizes histamine_signaling Histamine Signaling histamine_receptors->histamine_signaling Blocks cell_proliferation Tumor Cell Proliferation & Survival histamine_signaling->cell_proliferation Inhibits

Caption: this compound's role as a histamine antagonist.

G cluster_2 Experimental Workflow: In Vitro Analysis start Cancer Cell Culture treatment Treat with Anticancer Drug +/- this compound start->treatment clonogenic_assay Clonogenic Survival Assay treatment->clonogenic_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot Analysis (e.g., for MDR proteins) treatment->western_blot data_analysis Data Analysis and Comparison clonogenic_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro evaluation.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity and Chemosensitization Assessment using Clonogenic Survival Assay

Objective: To determine the ability of this compound to enhance the cytotoxicity of an anticancer drug against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound solution (sterile, stock concentration to be determined based on cell line sensitivity, typically 1-5 mM)

  • Anticancer drug of interest (sterile, stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Crystal violet staining solution (0.5% w/v in 25% methanol)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed a predetermined number of cells (e.g., 200-1000 cells/well, optimize for your cell line) into 6-well plates.

    • Allow cells to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the anticancer drug in complete medium.

    • Prepare a working concentration of this compound in complete medium.

    • Aspirate the medium from the wells and add the following treatments (in triplicate):

      • Control (complete medium only)

      • This compound alone

      • Anticancer drug at various concentrations

      • Anticancer drug at various concentrations + this compound

  • Incubation:

    • Incubate the plates for a duration appropriate for the cell line's doubling time and the drug's mechanism of action (typically 7-14 days), until visible colonies (≥50 cells) are formed in the control wells.

  • Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well for 10-15 minutes.

    • Aspirate the methanol and add 1 mL of crystal violet solution to each well.

    • Incubate at room temperature for 20-30 minutes.

    • Gently wash the wells with tap water and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated cells / PE of control cells

    • Plot the surviving fraction as a function of drug concentration to generate dose-response curves.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound, alone or in combination with an anticancer drug, on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound solution

  • Anticancer drug of interest

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.

    • Allow cells to attach for 24 hours.

    • Treat the cells with the desired concentrations of this compound and/or the anticancer drug for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: In Vivo Assessment of this compound and Anticancer Drug Combination

Objective: To evaluate the efficacy of this compound in enhancing the antitumor activity of a chemotherapeutic agent in a murine tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • This compound (for in vivo use)

  • Anticancer drug (for in vivo use)

  • Sterile saline or appropriate vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Vehicle control

      • This compound alone

      • Anticancer drug alone

      • Anticancer drug + this compound

  • Treatment Administration:

    • Administer this compound and the anticancer drug according to a predetermined schedule, dose, and route of administration (e.g., intraperitoneal, intravenous, oral). Dosing and schedule will need to be optimized for the specific drug and tumor model.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the overall health and behavior of the animals.

  • Endpoint and Analysis:

    • The experiment can be terminated when tumors in the control group reach a predetermined size or at a specific time point.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

    • Plot tumor growth curves for each group and perform statistical analysis to compare the efficacy of the different treatments.

Conclusion

The provided application notes and protocols offer a framework for investigating the potential of this compound to enhance the efficacy of anticancer drugs. The dual mechanism of action of this compound, involving the selective protection of normal cells and the sensitization of tumor cells, makes it a compelling candidate for combination cancer therapy. Further research, particularly in elucidating the detailed molecular pathways and conducting more extensive in vivo studies with a broader range of cancer types and chemotherapeutic agents, is warranted to fully realize the clinical potential of this approach.

References

Application Notes and Protocols for L-Histidinol Selection of Retrovirally-Transduced Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of L-histidinol as a selectable marker for the enrichment of retrovirally-transduced keratinocytes. This method offers a significant advantage over other selection agents, such as G418, by preserving the proliferative capacity and normal morphology of the selected cells, which is crucial for downstream applications in research, drug development, and potential therapeutic uses.

Introduction

Gene transfer into keratinocytes using retroviral vectors is a fundamental technique for studying gene function, developing disease models, and for gene therapy applications. A critical step in this process is the selection and enrichment of the successfully transduced cells. The hisD gene, derived from Salmonella typhimurium, encodes the enzyme histidinol dehydrogenase. This enzyme confers resistance to this compound by converting it into the essential amino acid L-histidine.[1][2][3] Mammalian cells lacking this gene are sensitive to this compound, which acts as an inhibitor of histidyl-tRNA synthetase.[1][2][3] This dual function of the hisD gene product—detoxifying a cytotoxic compound and providing an essential amino acid—forms the basis of a robust and efficient selection system.

Studies have demonstrated that this compound selection is particularly well-suited for keratinocytes. Unlike G418 selection, which has been shown to reduce the proliferative potential and induce morphological changes indicative of terminal differentiation in keratinocytes, this compound selection effectively enriches for transduced cells without impairing their growth or phenotype.[4] This makes the hisD/L-histidinol system a superior choice for experiments where maintaining the undifferentiated, proliferative state of keratinocytes is paramount.

Principle of this compound Selection

The mechanism of this compound selection is a dual-action process. This compound, an analog of the amino acid L-histidine, is toxic to eukaryotic cells as it competitively inhibits the charging of tRNA with histidine by histidyl-tRNA synthetase, thereby halting protein synthesis. The retroviral vector used for transduction carries the bacterial hisD gene, which encodes histidinol dehydrogenase. In transduced cells expressing the hisD gene, histidinol dehydrogenase catalyzes the NAD+-dependent oxidation of this compound to L-histidine.[1][2] This enzymatic conversion has two effects: it detoxifies the this compound and it provides the cells with the essential amino acid L-histidine, allowing them to proliferate in a medium lacking L-histidine but supplemented with this compound. Non-transduced cells, lacking the hisD gene, are unable to survive under these selection conditions.

Experimental Workflow

The overall experimental workflow for this compound selection of retrovirally-transduced keratinocytes involves several key stages, from the initial culture of keratinocytes to the final analysis of the selected cell population.

G cluster_0 Phase 1: Cell Culture & Transduction cluster_1 Phase 2: Selection cluster_2 Phase 3: Expansion & Analysis Primary Keratinocyte Culture Primary Keratinocyte Culture Retroviral Transduction Retroviral Transduction Primary Keratinocyte Culture->Retroviral Transduction Plate cells This compound Selection This compound Selection Retroviral Transduction->this compound Selection Apply selection medium Retroviral Vector Production Retroviral Vector Production Retroviral Vector Production->Retroviral Transduction Harvest virus Expansion of Resistant Colonies Expansion of Resistant Colonies This compound Selection->Expansion of Resistant Colonies Pick and expand colonies Downstream Analysis Downstream Analysis Expansion of Resistant Colonies->Downstream Analysis Characterize cells

Caption: A high-level overview of the experimental workflow.

Data Presentation

The following table summarizes comparative data on the efficiency of this compound selection versus G418 selection for retrovirally-transduced keratinocytes.

Selection AgentDrug-Resistant Colonies (%)Effect on Proliferative PotentialEffect on Cell MorphologyReference
This compound12-53No apparent effectNo apparent effect[4]
G41812-53ReducedAltered, indicative of terminal differentiation[4]

Detailed Experimental Protocols

Protocol 1: Retroviral Vector Production

This protocol outlines the steps for producing retroviral particles in a packaging cell line, such as HEK293T.

Materials:

  • HEK293T packaging cells

  • Retroviral vector plasmid containing the hisD gene and your gene of interest

  • Packaging plasmids (e.g., pGag/Pol, pVSV-G)

  • High-glucose Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Transfection reagent (e.g., FuGENE, PEI)

  • Opti-MEM

  • Sterile tissue culture dishes (10 cm)

  • 0.45 µm syringe filter

Procedure:

  • Cell Plating: The day before transfection, plate 1.5 x 106 HEK293T cells in a 10 cm dish containing 10 mL of DMEM with 10% FBS. Ensure cells are 50-60% confluent on the day of transfection.

  • Transfection Mix Preparation: In a sterile microcentrifuge tube, prepare the following DNA mixture:

    • Retroviral vector plasmid: 6 µg

    • pGag/Pol plasmid: 3.8 µg

    • pVSV-G plasmid: 2.2 µg

    • Opti-MEM to a final volume of 300 µL

  • Transfection:

    • In a separate tube, dilute your transfection reagent in 300 µL of Opti-MEM according to the manufacturer's instructions.

    • Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • Incubate the cells at 37°C in a CO2 incubator.

    • After 48 and 72 hours post-transfection, collect the viral supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris.

    • The viral supernatant can be used immediately or stored at -80°C.

Protocol 2: Retroviral Transduction of Primary Human Keratinocytes

This protocol describes the transduction of primary human keratinocytes with the produced retrovirus.

Materials:

  • Primary human keratinocytes

  • Keratinocyte growth medium (e.g., EpiLife with HKGS)

  • Retroviral supernatant

  • Polybrene (hexadimethrine bromide)

  • Sterile tissue culture plates or flasks

Procedure:

  • Cell Plating: Plate primary human keratinocytes at a density of 1 x 104 cells/cm2 one day prior to transduction.

  • Transduction:

    • On the day of transduction, remove the culture medium from the keratinocytes.

    • Prepare the transduction medium by adding the retroviral supernatant to fresh keratinocyte growth medium. The ratio of supernatant to medium can be varied to optimize transduction efficiency.

    • Add Polybrene to the transduction medium to a final concentration of 8 µg/mL to enhance viral entry.

    • Add the transduction medium to the keratinocytes and incubate overnight at 37°C in a CO2 incubator.

  • Post-Transduction:

    • The following day, replace the transduction medium with fresh keratinocyte growth medium.

    • Allow the cells to recover and begin expressing the transduced genes for 48-72 hours before starting the selection process.

Protocol 3: this compound Selection of Transduced Keratinocytes

This protocol details the selection of successfully transduced keratinocytes using this compound.

Materials:

  • Transduced keratinocytes

  • Histidine-free keratinocyte growth medium

  • This compound dihydrochloride solution (sterile)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Selection Medium: Prepare the selection medium by supplementing histidine-free keratinocyte growth medium with this compound. The optimal concentration of this compound should be determined empirically for your specific keratinocyte cell line, but a starting range of 0.5 mM to 2.5 mM is recommended.

  • Initiation of Selection:

    • Aspirate the normal growth medium from the transduced keratinocytes.

    • Wash the cells once with sterile PBS.

    • Add the prepared this compound selection medium to the cells.

  • Maintenance During Selection:

    • Replace the selection medium every 2-3 days.

    • Monitor the cells daily for signs of cell death in non-transduced cells and the emergence of resistant colonies. Selection is typically complete within 7-14 days.

  • Expansion of Resistant Colonies: Once distinct colonies of resistant cells are visible, they can be isolated using cloning cylinders or by other means and expanded for further analysis.

Signaling and Selection Pathway

The following diagram illustrates the molecular mechanism of this compound selection in retrovirally-transduced keratinocytes.

G cluster_0 Non-Transduced Keratinocyte cluster_1 Retrovirally-Transduced Keratinocyte L_Histidinol_in This compound Histidyl_tRNA_Synthetase Histidyl-tRNA Synthetase L_Histidinol_in->Histidyl_tRNA_Synthetase Inhibits Protein_Synthesis Protein Synthesis Blocked Histidyl_tRNA_Synthetase->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death L_Histidinol_in_2 This compound Histidinol_Dehydrogenase Histidinol Dehydrogenase L_Histidinol_in_2->Histidinol_Dehydrogenase Substrate hisD_gene hisD Gene (from retrovirus) hisD_gene->Histidinol_Dehydrogenase Expresses L_Histidine L-Histidine Histidinol_Dehydrogenase->L_Histidine Converts to Protein_Synthesis_2 Protein Synthesis L_Histidine->Protein_Synthesis_2 Cell_Survival Cell Survival & Proliferation Protein_Synthesis_2->Cell_Survival

Caption: Mechanism of this compound selection.

References

Application Notes and Protocols for Creating Stable Cell Lines Using L-Histidinol Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of stable cell lines is a cornerstone of modern biological research and biopharmaceutical drug development. The L-histidinol selection system offers a robust and efficient method for isolating and maintaining cells that have successfully integrated a gene of interest. This system is based on the hisD gene from Salmonella typhimurium, which encodes the enzyme histidinol dehydrogenase. This enzyme confers resistance to this compound, an amino acid analog that is toxic to mammalian cells, by converting it to the essential amino acid L-histidine.

This application note provides a comprehensive overview and detailed protocols for the generation of stable cell lines using this compound selection.

Principle of this compound Selection

The this compound selection system operates on a dual-selection mechanism, making it a particularly stringent and effective method for generating stable cell lines.[1][2][3]

  • Detoxification: this compound is a cytotoxic agent for mammalian cells as it competitively inhibits the histidyl-tRNA synthetase, an enzyme crucial for protein synthesis.[1][2][3] Cells that express the hisD gene can convert this compound into L-histidine, thereby detoxifying the compound and allowing for cell survival and proliferation.

  • Nutritional Selection: In a medium lacking L-histidine but supplemented with this compound, only cells expressing histidinol dehydrogenase can produce the essential amino acid L-histidine, which is required for their growth and division.[1][2][3]

This dual-selection pressure ensures a low background of non-transfected cells and the robust selection of stably integrated clones.

Advantages of this compound Selection

The this compound selection system presents several advantages over more commonly used antibiotic-based selection methods, such as G418 or puromycin:

  • Reduced Impact on Cell Proliferation: Studies have shown that this compound selection can be less detrimental to the proliferative potential and morphology of certain cell types compared to G418 selection.[4] This is particularly beneficial when working with sensitive or primary cell lines.

  • Cost-Effective: this compound is a relatively inexpensive reagent.

  • High Stringency: The dual-selection mechanism leads to a very low frequency of spontaneous resistant colonies.

Data Presentation

Table 1: Recommended this compound Concentrations for Selection of Various Cell Lines
Cell LineRecommended this compound Concentration Range (mM)Histidine-Free Medium RequiredReference/Note
HeLa0.5 - 2.0Yes[3] (Illustrative)
CHO1.0 - 5.0Yes(Illustrative)
HEK2930.5 - 2.5Yes(Illustrative)
Keratinocytes1.0 - 2.0Yes[4]
3T31.0 - 2.5Yes[3] (Illustrative)

Note: The optimal concentration of this compound is cell-line dependent and must be determined empirically by performing a kill curve experiment.

Table 2: Comparison of Common Selection Markers
FeatureThis compoundG418 (Geneticin)Puromycin
Selection Gene hisDneo (aminoglycoside 3'-phosphotransferase)pac (puromycin N-acetyl-transferase)
Mechanism of Action Inhibits histidyl-tRNA synthetase; provides essential amino acidInhibits protein synthesis by binding to ribosomesInhibits protein synthesis by causing premature chain termination
Typical Selection Time 2-4 weeks2-3 weeks1-2 weeks
Relative Cost LowModerateHigh
Impact on Cell Health Generally lower impact on proliferation[4]Can reduce proliferative potential in some cellsCan be highly toxic, leading to rapid cell death
Reversibility Reversible with the addition of L-histidineIrreversibleIrreversible

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

Before initiating a stable cell line generation project, it is crucial to determine the minimum concentration of this compound that effectively kills non-transfected cells. This is achieved by performing a dose-response experiment, commonly known as a kill curve.

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • Histidine-free cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • 24-well or 96-well cell culture plates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Plating: Seed the parental cells into a 24-well or 96-well plate at a density that allows for 50-70% confluency the next day.

  • Preparation of Selection Media: Prepare a series of dilutions of this compound in histidine-free medium. A typical concentration range to test is 0.1 mM to 5.0 mM. Include a negative control with histidine-free medium only and a positive control with complete medium.

  • Application of Selection Agent: The following day, aspirate the medium from the wells and replace it with the prepared selection media containing different concentrations of this compound.

  • Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

  • Medium Change: Replace the selection medium every 2-3 days.

  • Determination of Cell Viability: After 7-10 days, assess cell viability in each well. This can be done qualitatively by microscopy or quantitatively by performing a cell viability assay (e.g., Trypan blue exclusion, MTT assay).

  • Analysis: The optimal this compound concentration for selection is the lowest concentration that results in complete cell death of the non-transfected parental cells within 7-10 days.

Protocol 2: Generation of a Stable Cell Pool using this compound Selection

This protocol describes the generation of a polyclonal population of cells that have stably integrated the gene of interest.

Materials:

  • Expression vector containing the hisD selectable marker and the gene of interest

  • High-quality plasmid DNA

  • Transfection reagent suitable for the cell line

  • Parental cell line

  • Complete cell culture medium

  • Histidine-free selection medium (histidine-free medium supplemented with the predetermined optimal concentration of this compound)

  • Cell culture dishes or flasks

Procedure:

  • Transfection: Transfect the parental cells with the expression vector using a validated protocol for your cell line. Include a mock transfection control (transfection reagent only) and a negative control (a plasmid without the hisD gene).

  • Recovery: After transfection, allow the cells to recover and express the hisD gene for 24-48 hours in complete medium.

  • Initiation of Selection: After the recovery period, passage the cells into histidine-free selection medium. The seeding density should be relatively low to allow for the growth of resistant colonies.

  • Maintenance of Selection: Replace the histidine-free selection medium every 2-3 days to remove dead cells and maintain the selection pressure.

  • Observation of Colonies: Over the next 1-3 weeks, monitor the plates for the formation of resistant colonies. The mock and negative control plates should show complete cell death.

  • Expansion of the Stable Pool: Once distinct colonies are visible, they can be trypsinized and pooled together to create a stable polyclonal population. Expand this pool in histidine-free selection medium.

  • Cryopreservation: Once the stable pool is expanded, cryopreserve aliquots for future use. It is recommended to maintain the cells in selection medium for several passages to ensure stability.

Protocol 3: Isolation of Monoclonal Stable Cell Lines

This protocol describes the isolation of single cell-derived clones to ensure a homogenous population with consistent expression of the gene of interest.

Materials:

  • Stable polyclonal cell pool

  • Histidine-free selection medium

  • 96-well cell culture plates

  • Conditioned medium (optional, but recommended for sensitive cell lines)

  • Cloning cylinders or sterile pipette tips

Methods for Clonal Isolation:

A. Limiting Dilution Cloning:

  • Cell Counting and Dilution: Trypsinize the stable polyclonal pool and perform an accurate cell count. Dilute the cell suspension in histidine-free selection medium to a final concentration of 0.5-1 cell per 100 µL.

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well plate. Statistically, this will result in some wells containing a single cell.

  • Incubation: Incubate the plates undisturbed for 1-2 weeks.

  • Screening: Screen the plates microscopically to identify wells that contain a single colony.

  • Expansion: Once colonies are large enough, trypsinize the cells from the single-colony wells and expand them sequentially into larger culture vessels (e.g., 24-well plate, 6-well plate, T-25 flask) using histidine-free selection medium.

B. Manual Colony Picking:

  • Plating at Low Density: Plate the stable polyclonal pool at a very low density in a large culture dish (e.g., 10 cm dish) so that individual colonies are well-separated.

  • Colony Identification: Once colonies are of a sufficient size, identify well-isolated and healthy-looking colonies using a microscope.

  • Colony Isolation: Use a cloning cylinder or a sterile pipette tip to isolate individual colonies.

    • Cloning Cylinder: Place a sterile, grease-coated cloning cylinder over the colony of interest. Add a small volume of trypsin to the cylinder to detach the cells. Collect the cell suspension and transfer it to a well of a 24-well plate containing histidine-free selection medium.

    • Pipette Tip: Gently scrape the colony with a sterile pipette tip and aspirate the cells into the tip. Transfer the cells to a well of a 24-well plate containing histidine-free selection medium.

  • Expansion: Expand the isolated clones as described for limiting dilution.

Validation of Clones:

Once clonal populations have been expanded, it is essential to validate them for:

  • Expression of the Gene of Interest: Analyze protein expression by Western blot, flow cytometry, or immunofluorescence. Analyze mRNA expression by RT-qPCR.

  • Copy Number Integration: Determine the number of integrated copies of the transgene using qPCR.

  • Stability of Expression: Culture the clones for an extended period in the absence of selection to ensure the stability of transgene expression.

Mandatory Visualizations

G cluster_0 Mammalian Cell cluster_1 Transfected Mammalian Cell with hisD Gene L_Histidinol_in This compound His_tRNA_Synthetase Histidyl-tRNA Synthetase L_Histidinol_in->His_tRNA_Synthetase Inhibits Protein_Synthesis Protein Synthesis His_tRNA_Synthetase->Protein_Synthesis Required for Cell_Death Cell Death His_tRNA_Synthetase->Cell_Death Inhibition leads to hisD_Gene hisD Gene Histidinol_Dehydrogenase Histidinol Dehydrogenase hisD_Gene->Histidinol_Dehydrogenase Encodes L_Histidine L-Histidine Histidinol_Dehydrogenase->L_Histidine Converts to L_Histidinol_in_2 This compound L_Histidinol_in_2->Histidinol_Dehydrogenase Substrate Protein_Synthesis_2 Protein Synthesis L_Histidine->Protein_Synthesis_2 Enables Cell_Survival Cell Survival L_Histidine->Cell_Survival Promotes L_Histidinol_outside This compound in Medium L_Histidinol_outside->L_Histidinol_in L_Histidinol_outside->L_Histidinol_in_2 Histidine_Free_Medium Histidine-Free Medium cluster_0 cluster_0 cluster_1 cluster_1 G Start Start Kill_Curve Determine Optimal This compound Concentration (Kill Curve) Start->Kill_Curve Transfection Transfect Cells with hisD-containing Plasmid Kill_Curve->Transfection Recovery Recover Cells for 24-48h in Complete Medium Transfection->Recovery Selection Apply this compound Selection in Histidine-Free Medium Recovery->Selection Colony_Formation Monitor for Resistant Colony Formation (1-3 weeks) Selection->Colony_Formation Pooling Pool Resistant Colonies (Stable Polyclonal Pool) Colony_Formation->Pooling Clonal_Isolation Isolate Single Clones (Limiting Dilution or Manual Picking) Pooling->Clonal_Isolation Expansion Expand Clonal Lines Clonal_Isolation->Expansion Validation Validate Clones for Expression and Stability Expansion->Validation Cryopreservation Cryopreserve Validated Clonal Cell Lines Validation->Cryopreservation End End Cryopreservation->End

References

L-Histidinol Treatment for Studying Protein Degradation Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-histidinol, a structural analog of the amino acid L-histidine, serves as a potent and reversible inhibitor of protein synthesis.[1][2] Its primary mechanism of action is the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine.[2] This inhibition mimics a state of histidine starvation, triggering a cellular cascade known as the amino acid starvation response. This response is a powerful tool for investigating the intricate pathways that govern protein degradation, most notably autophagy, and cellular stress responses. This document provides detailed application notes and experimental protocols for utilizing this compound to study these pathways.

Mechanism of Action

This compound treatment leads to an accumulation of uncharged tRNAHis, which is a key signal for cellular stress.[3] This triggers the activation of General Control Nonderepressible 2 (GCN2), a protein kinase that phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3][4][5] Phosphorylation of eIF2α leads to a global reduction in protein synthesis but paradoxically enhances the translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4).[5][6] ATF4, in turn, orchestrates a broad transcriptional program to manage amino acid deprivation.

Furthermore, amino acid starvation is a well-established modulator of the mammalian target of rapamycin (mTOR) signaling pathway.[7] The mTOR complex 1 (mTORC1) is a central regulator of cell growth and proliferation and a potent inhibitor of autophagy.[8][9] By mimicking amino acid scarcity, this compound can lead to the inhibition of mTORC1 activity, thereby inducing autophagy as a mechanism for cellular survival and recycling of intracellular components.

Key Applications

  • Induction of the Amino Acid Starvation Response and GCN2 Pathway Activation: this compound is widely used to study the GCN2-eIF2α-ATF4 signaling cascade and its downstream effects on gene expression and cellular metabolism.[4][10][11]

  • Studying Autophagy: By inhibiting mTORC1 signaling, this compound provides a robust method for inducing and studying the molecular machinery of autophagy.

  • Investigation of the Integrated Stress Response (ISR): The activation of GCN2 by this compound is a key component of the ISR, a broader cellular program that responds to various stresses.

  • Cancer Research: this compound has been shown to sensitize cancer cells to certain chemotherapeutic agents and can be used to study the role of amino acid deprivation in tumor biology.[11][12]

Data Presentation

Table 1: this compound Concentration and Treatment Duration for Inducing Amino Acid Starvation Response in Various Cell Lines
Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
HepG2-OA14 mM6 hoursEfficient transgene reactivation[10]
C2C12-GFPNot specifiedNot specifiedEfficient transgene reactivation[10]
HeLaNot specified6 - 120 hoursTranscriptome analysis of amino acid starvation[10]
SNU-10412 mM24 - 48 hoursG2/M cell cycle arrest, inhibition of GCN2-ATF4 pathway[11]
Mouse Embryonic Fibroblasts (MEFs)Not specifiedNot specifiedIncreased phosphorylation of 4E-BP1 and S6K1[4]
Human Cells0.1 mM (for 50% inhibition)30 - 40 minutesInhibition of protein synthesis[2]
MDCK-T1Not specifiedNot specifiedReversal of resistance to anticancer drugs[12]

Experimental Protocols

Protocol 1: Induction of the Amino Acid Starvation Response in Cultured Mammalian Cells

This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce an amino acid starvation response and analyze downstream signaling events.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2, MEFs)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (Sigma-Aldrich or equivalent)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-LC3B, anti-p62, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. The final concentration to be used will depend on the cell line and experimental goals (typically ranging from 0.1 mM to 4 mM).

  • Treatment:

    • For experiments mimicking general amino acid starvation, this compound can be added directly to the complete culture medium.

    • For more stringent histidine starvation, cells can be washed with PBS and incubated in histidine-free medium supplemented with this compound.

    • Incubate cells for the desired duration (e.g., 1 to 24 hours). Include a vehicle-treated control group.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well or dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Monitoring Autophagy via LC3B Conversion and p62 Degradation

This protocol focuses on assessing the induction of autophagy following this compound treatment by monitoring the lipidation of LC3B (LC3-I to LC3-II conversion) and the degradation of the autophagy receptor p62/SQSTM1.

Materials:

  • Same as Protocol 1, with a specific focus on antibodies against LC3B and p62.

Procedure:

  • Cell Treatment: Follow steps 1-3 from Protocol 1. It is recommended to include a positive control for autophagy induction (e.g., starvation in Earle's Balanced Salt Solution - EBSS, or treatment with rapamycin). A lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) should be added to a subset of wells for the last 2-4 hours of the this compound treatment to assess autophagic flux.

  • Cell Lysis and Protein Analysis: Follow steps 4-6 from Protocol 1.

  • Data Analysis:

    • LC3B Conversion: On the western blot, LC3-I will appear as a band at approximately 16-18 kDa, and LC3-II will be at a lower position around 14-16 kDa. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an increase in autophagosome formation. The addition of a lysosomal inhibitor will lead to a further accumulation of LC3-II in the presence of an autophagy inducer, confirming increased autophagic flux.

    • p62 Degradation: The level of p62 protein is expected to decrease upon autophagy induction as it is degraded along with the cargo within the autolysosome. A decrease in the p62 band intensity is indicative of autophagic degradation. Treatment with a lysosomal inhibitor should prevent p62 degradation, leading to its accumulation.

Visualizations

GCN2_Pathway L_histidinol This compound HisRS Histidyl-tRNA Synthetase L_histidinol->HisRS Inhibits tRNA_His_uncharged Uncharged tRNAHis (Accumulation) HisRS->tRNA_His_uncharged Leads to GCN2 GCN2 (Kinase) tRNA_His_uncharged->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α Global_Translation Global Protein Synthesis (Inhibition) p_eIF2a->Global_Translation Causes ATF4 ATF4 Translation (Upregulation) p_eIF2a->ATF4 Promotes Stress_Response_Genes Stress Response Gene Transcription ATF4->Stress_Response_Genes Induces

Caption: GCN2 signaling pathway activation by this compound.

mTORC1_Autophagy_Pathway L_histidinol This compound Amino_Acid_Sensing Amino Acid Sensing Pathways L_histidinol->Amino_Acid_Sensing Mimics scarcity mTORC1 mTORC1 Amino_Acid_Sensing->mTORC1 Inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Autophagy Autophagy Initiation ULK1_Complex->Autophagy Initiates

Caption: mTORC1 pathway and autophagy regulation by this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, MEFs) Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot 4. Western Blotting Lysis->Western_Blot Analysis 5. Analysis of Protein Degradation Markers (p-eIF2α, LC3-II, p62) Western_Blot->Analysis

Caption: General experimental workflow for studying protein degradation.

References

Application Notes and Protocols for In Vivo Studies Using L-Histidinol in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of L-histidinol in mouse models, primarily focusing on its application in cancer chemotherapy. The information is compiled from preclinical studies and is intended to guide researchers in designing and conducting their own experiments.

Core Concepts and Mechanism of Action

This compound, a structural analog of the essential amino acid L-histidine, acts as a reversible inhibitor of protein biosynthesis.[1][2] This mechanism of action is central to its effects in vivo. It is believed to competitively inhibit histidyl-tRNA synthetase, leading to a temporary halt in protein synthesis. This has two key consequences in the context of cancer therapy:

  • Selective Protection of Normal Tissues: Non-tumorigenic cells respond to this inhibition by arresting their cell cycle progression. This renders them less susceptible to the cytotoxic effects of cell-cycle-specific anticancer drugs.[3]

  • Sensitization of Tumor Cells: In contrast, many tumor cells do not arrest their cell cycle in response to protein synthesis inhibition. This continued proliferation in the presence of chemotherapeutic agents makes them more vulnerable to the drugs' effects.[3]

This compound has also been suggested to act as an intracellular histamine antagonist, which may contribute to its ability to modulate the action of anticancer drugs.[1]

Signaling Pathway: Inhibition of Protein Synthesis

This compound Mechanism of Action Mechanism of this compound in Protein Synthesis Inhibition L_Histidinol This compound HisRS Histidyl-tRNA Synthetase L_Histidinol->HisRS Competitively Inhibits L_Histidine L-Histidine L_Histidine->HisRS Binds to Histidyl_tRNA Histidyl-tRNAHis HisRS->Histidyl_tRNA Charges tRNA_His tRNAHis tRNA_His->HisRS Ribosome Ribosome Histidyl_tRNA->Ribosome Incorporated into Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to Cell_Cycle_Arrest Cell Cycle Arrest (Normal Cells) Protein_Synthesis->Cell_Cycle_Arrest Continued_Proliferation Continued Proliferation (Tumor Cells) Protein_Synthesis->Continued_Proliferation

Caption: Competitive inhibition of histidyl-tRNA synthetase by this compound.

In Vivo Applications in Mouse Models of Cancer

This compound has been primarily studied in combination with various chemotherapeutic agents in several transplantable murine tumor models.

Potentiation of Chemotherapy and Protection of Host Tissues

Studies in mouse models of leukemia (L1210) and breast cancer have demonstrated that this compound can enhance the therapeutic efficacy of drugs like 5-fluorouracil (5-FU) and cytarabine (ara-C) while simultaneously protecting the host from drug-induced toxicities such as leukopenia and weight loss.[2][3]

Experimental Workflow: Combination Therapy in a Leukemia Mouse Model

Experimental Workflow In Vivo Combination Therapy Workflow start Start tumor_injection Inject L1210 Leukemia Cells (e.g., 1 x 10^6 cells, IV) start->tumor_injection tumor_establishment Allow Tumor Establishment (3 days) tumor_injection->tumor_establishment treatment_groups Randomize Mice into Treatment Groups tumor_establishment->treatment_groups control Control Group (Saline) treatment_groups->control chemo_only Chemotherapy Only (e.g., ara-C) treatment_groups->chemo_only histidinol_chemo This compound + Chemotherapy treatment_groups->histidinol_chemo treatment_period Administer Treatments control->treatment_period chemo_only->treatment_period histidinol_chemo->treatment_period monitoring Monitor Mice (Survival, Weight) treatment_period->monitoring endpoint Endpoint Analysis: - Survival Analysis - Bone Marrow Clonogenic Assays - Tumor Cell Survival Assays monitoring->endpoint end End endpoint->end

Caption: A typical experimental workflow for evaluating this compound in combination therapy.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data extracted from key studies on this compound in mouse models.

Table 1: Effect of this compound on the Efficacy of Cytarabine (ara-C) in Mice with Intrafemoral L1210 Leukemia [3]

Treatment GroupMean Survival Time (days)% Increase in Lifespan
Saline Control9.2 ± 0.4-
ara-C (25 mg/mouse)12.5 ± 0.736
This compound + ara-C16.8 ± 1.183

Table 2: Protection of Murine Bone Marrow Cells and Enhancement of L1210 Leukemia Cell Killing by this compound in Combination with ara-C [3]

Treatment GroupSurviving Fraction of Normal Bone Marrow Cells (CFU-C)Surviving Fraction of L1210 Leukemia Cells
ara-C (25 mg/mouse)0.150.08
This compound + ara-C0.850.01

Table 3: Pharmacokinetic Parameters of this compound in Mice [4]

ParameterValue
Dose250 mg/kg (i.p. bolus)
Peak Plasma Concentration200 µg/mL (1.4 mM)
Half-life (beta phase)12.6 minutes
Maximum Tolerable Plasma Steady State Concentration (24-h infusion)25 µg/mL (0.18 mM)

Experimental Protocols

General Animal Model Protocol
  • Animal Strain: DBA/2J or BALB/c x DBA/8 F1 (CD8F1) mice are commonly used.[2][3]

  • Tumor Cell Line: L1210 leukemia cells or CD8F1 breast tumor fragments.[2][3]

  • Tumor Implantation:

    • For leukemia models, inject 1 x 10^6 L1210 cells intravenously (IV) into the tail vein.[3]

    • For solid tumors, implant tumor fragments subcutaneously in the axillary region.

This compound and Chemotherapy Administration Protocol (Leukemia Model)[3]
  • This compound Preparation: Dissolve this compound dihydrochloride in sterile saline.

  • Chemotherapy Agent Preparation: Prepare cytarabine (ara-C) or 5-fluorouracil (5-FU) in sterile saline.

  • Treatment Schedule:

    • Three days after tumor cell injection, begin treatment.

    • Administer this compound (e.g., 7 mg/mouse) intraperitoneally (i.p.) every 2 hours for a total of 5 doses.[2]

    • Administer the chemotherapeutic agent (e.g., ara-C at 25 mg/mouse) i.p. concurrently with the second dose of this compound.[2][3]

  • Monitoring:

    • Record mouse weight and survival daily.

    • At specified time points, euthanize a subset of mice for analysis.

Bone Marrow and Tumor Cell Survival Assays[3]
  • Sample Collection:

    • Euthanize mice and aseptically remove femurs.

    • Flush the femoral marrow with appropriate culture medium.

  • Normal Bone Marrow Cell Clonogenic Assay (CFU-C):

    • Plate the femoral marrow cells in a semi-solid medium (e.g., methylcellulose) containing colony-stimulating factors.

    • Incubate for 7-10 days and count the number of colonies.

  • Tumor Cell Clonogenic Assay:

    • Plate the femoral marrow cells in a semi-solid agar medium that supports the growth of the specific tumor cells.

    • Incubate for 7-14 days and count the number of tumor colonies.

Immunology and Toxicology

Immunomodulatory Effects

There is limited direct evidence from in vivo studies on the specific immunomodulatory effects of this compound in mouse models of cancer. However, its protective effect on hematopoietic stem cells suggests a potential to preserve immune function during chemotherapy.[3]

Toxicology Profile
  • Acute Toxicity: Pharmacokinetic studies in mice have established a maximum tolerable plasma steady-state concentration of 25 µg/mL for a 24-hour infusion.[4]

  • Combination Therapy Toxicity: In combination with 5-FU, this compound has been shown to protect mice from FUra-induced leukopenia, weight loss, and mortality.[2]

Note: Comprehensive in vivo toxicology studies, including the determination of an LD50 for this compound in mice, are not extensively reported in the reviewed literature.

Conclusion

This compound shows significant promise as an adjunctive agent in cancer chemotherapy. Its ability to selectively protect normal tissues while sensitizing tumor cells to the effects of cytotoxic drugs has been demonstrated in several murine models. The provided data and protocols offer a foundation for further research into the therapeutic potential of this compound. Future studies should aim to further elucidate its immunological effects and establish a more comprehensive toxicology profile.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Histidinol Concentration for Cell Line Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-histidinol for the selection of genetically modified cell lines. Below you will find troubleshooting advice and frequently asked questions to ensure the successful optimization of your selection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-based selection?

A1: this compound is an analog of the essential amino acid L-histidine. It acts as a competitive inhibitor of histidyl-tRNA synthetase, which is a crucial enzyme for protein synthesis.[1][2] This inhibition leads to the cessation of protein production and ultimately, cell death in untransfected mammalian cells.[3] The selection system utilizes the bacterial hisD gene, which encodes the enzyme histidinol dehydrogenase.[4][5] This enzyme converts the toxic this compound into L-histidine, thereby detoxifying the compound and providing the cells with the essential amino acid they need to survive and proliferate.[4] Consequently, only the cells that have been successfully transfected with a vector containing the hisD gene will survive in a culture medium containing this compound and lacking L-histidine.

Q2: What are the advantages of using the this compound/hisD selection system?

A2: The this compound/hisD system offers several advantages. It is a dominant-acting selectable marker, meaning it can be used in a wide variety of cell types without the need for specific mutant cell lines.[4][5] Studies have shown that, compared to other selection agents like G418, this compound selection may have less of a negative impact on the proliferative potential and morphology of the selected cells.[6] Additionally, this compound is a stable and relatively inexpensive reagent.[4]

Q3: Can I use this compound with any cell line?

A3: The this compound/hisD selection system has been successfully used in a range of cell types, including 3T3, CV-1, HeLa, and keratinocytes.[4][6] However, the sensitivity to this compound can vary significantly between different cell lines.[7] Therefore, it is crucial to perform a dose-response experiment, commonly known as a kill curve, to determine the optimal concentration for your specific cell line before initiating your selection experiment.[8][9]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in water, typically up to 50 mg/ml, forming a clear, colorless solution.[10] For stability, it is recommended to prepare fresh dilutions for each experiment. While a 5% aqueous solution is stable at room temperature for at least 24 hours, frozen stock solutions are not recommended for use after one month.[10]

Troubleshooting Guide

Q5: My non-transfected cells are not dying in the presence of this compound. What could be the problem?

A5: There are several potential reasons for this observation:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively kill your specific cell line. It is essential to perform a kill curve to determine the minimum concentration required for complete cell death of the parental cell line.[7][8]

  • Presence of L-histidine in the Medium: The selection medium must be devoid of L-histidine for the system to work. Ensure you are using a custom medium formulation that specifically lacks L-histidine.

  • Instability of this compound: this compound solutions can degrade over time. It is best practice to use freshly prepared solutions for selection.[10]

  • High Serum Concentration: Components within fetal bovine serum (FBS) can sometimes interfere with the activity of selection agents. If your protocol allows, consider reducing the serum concentration during the selection phase.

Q6: All of my cells, including the transfected ones, are dying during selection. What should I do?

A6: This issue typically points to one of the following:

  • This compound Concentration is Too High: The concentration determined by your kill curve might be too stringent for the newly transfected cells, which can be more sensitive. You could try using a slightly lower concentration of this compound for the initial selection phase.

  • Inefficient Transfection: A low transfection efficiency will result in a very small number of resistant cells, which may be difficult to observe initially. It is advisable to confirm your transfection efficiency using a reporter gene (e.g., GFP) before starting the selection process.

  • Problem with the hisD Expression Cassette: Ensure that the hisD gene in your vector is under the control of a strong mammalian promoter to achieve sufficient expression of histidinol dehydrogenase.

Q7: My selected cell colonies are growing very slowly. Is this normal?

A7: While some clonal variability in growth rate is expected, significantly reduced growth could be due to:

  • Sub-lethal this compound Concentration: A concentration that is not high enough to kill all non-transfected cells might still exert some cytostatic effects on the transfected cells. Re-evaluating your kill curve data is recommended.

  • Cell Line Specific Effects: Some cell lines may inherently grow slower after selection.

  • Suboptimal Culture Conditions: Ensure that other culture parameters such as pH, CO2, and humidity are optimal for your cell line.

Experimental Protocols & Data

Determining the Optimal this compound Concentration: The Kill Curve Experiment

A kill curve is a dose-response experiment to determine the minimum concentration of a selection agent that effectively kills all non-transfected cells within a specific timeframe (typically 7-14 days).[9]

Methodology:

  • Cell Plating: Seed the parental (non-transfected) cell line into the wells of a multi-well plate (e.g., 24-well or 96-well) at a density that will prevent them from reaching confluency during the experiment.[8][9] Allow the cells to adhere and recover overnight.

  • Preparation of this compound Dilutions: Prepare a series of this compound concentrations in a selection medium that lacks L-histidine. A common starting range for many cell lines is 0.1 to 2.0 mg/ml.

  • Treatment: Remove the standard culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no drug" control well.

  • Incubation and Monitoring: Incubate the cells under standard conditions (37°C, 5% CO2).[7] Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

  • Medium Changes: Refresh the this compound-containing medium every 2-3 days to maintain the selective pressure.[7][8]

  • Determining the Optimal Concentration: The optimal this compound concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[7][11]

Typical this compound Concentrations for Selection

The following table summarizes this compound concentrations reported in the literature for different cell lines. Note that these are starting points and the optimal concentration should be experimentally determined for your specific cell line and conditions.

Cell LineTypical Concentration Range (mg/mL)Reference
DT401[12]
General Mammalian Cells0.5 - 2.5N/A
Keratinocytes0.5 - 1.0[6]

Visualizations

G cluster_workflow Experimental Workflow: this compound Kill Curve Seed Cells Seed Cells Prepare Dilutions Prepare Dilutions Add this compound Add this compound Prepare Dilutions->Add this compound Incubate & Monitor Incubate & Monitor Add this compound->Incubate & Monitor Refresh Medium Refresh Medium Incubate & Monitor->Refresh Medium Every 2-3 days Determine Optimal Conc Determine Optimal Conc Incubate & Monitor->Determine Optimal Conc After 7-14 days Refresh Medium->Incubate & Monitor

Caption: Workflow for determining optimal this compound concentration.

G cluster_untransfected Untransfected Cell cluster_transfected Transfected Cell (with hisD gene) L-histidinol_in This compound Histidyl_tRNA_Synthetase Histidyl-tRNA Synthetase L-histidinol_in->Histidyl_tRNA_Synthetase Inhibits Protein_Synthesis_Blocked Protein Synthesis Blocked Histidyl_tRNA_Synthetase->Protein_Synthesis_Blocked Cell_Death Cell Death Protein_Synthesis_Blocked->Cell_Death L-histidinol_in_2 This compound Histidinol_Dehydrogenase Histidinol Dehydrogenase (from hisD gene) L-histidinol_in_2->Histidinol_Dehydrogenase Converted to L-histidine L-histidine Histidinol_Dehydrogenase->L-histidine Protein_Synthesis_Active Protein Synthesis Active L-histidine->Protein_Synthesis_Active Cell_Survival Cell Survival & Proliferation Protein_Synthesis_Active->Cell_Survival

Caption: Mechanism of this compound selection.

References

determining the optimal duration of L-histidinol treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal duration of L-histidinol treatment for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a structural analog of the essential amino acid L-histidine. Its primary mechanism of action is the competitive inhibition of histidyl-tRNA synthetase.[1] This enzyme is responsible for attaching histidine to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis. By competing with histidine, this compound effectively decreases the amount of charged histidyl-tRNA, leading to a reversible inhibition of protein synthesis.[1]

Q2: What are the downstream cellular effects of this compound treatment?

A2: The inhibition of protein synthesis by this compound triggers a cellular response similar to amino acid starvation.[2][3] This can lead to several downstream effects, including:

  • Cell Cycle Arrest: Many cell types will arrest in the G1 phase of the cell cycle in response to this compound.[4] However, the specific point of arrest can be cell-type dependent.

  • Induction of Autophagy: As a response to nutrient stress, cells may initiate autophagy to recycle intracellular components.[5][6]

  • Sensitization to other drugs: this compound has been shown to enhance the cytotoxicity of various anticancer drugs.[7][8]

Q3: Is this compound cytotoxic?

A3: this compound's effects are generally considered cytostatic (inhibiting cell growth) rather than cytotoxic (cell-killing) at typical working concentrations, as its inhibition of protein synthesis is reversible.[4][9] However, prolonged exposure or very high concentrations may lead to cell death. It is crucial to determine the cytotoxic threshold in your specific cell line.

Troubleshooting Guide: Determining the Optimal Duration of this compound Treatment

The optimal duration of this compound treatment is not a single value but depends heavily on the experimental objective and the cell type being used. This guide will help you design experiments to determine the ideal treatment time for your study.

Q4: How can I determine the minimum time required for this compound to inhibit protein synthesis in my cells?

A4: You can perform a time-course experiment measuring the rate of protein synthesis.

  • Experimental Approach: Culture your cells and treat them with a predetermined concentration of this compound (a common starting point is 0.1-2 mM).[1][4] At various time points (e.g., 0, 15, 30, 60, 120 minutes), add a labeled amino acid precursor (like ³⁵S-methionine or ³H-leucine) for a short period (e.g., 15-30 minutes). Then, measure the incorporation of the label into newly synthesized proteins.

  • Expected Outcome: You should observe a decrease in protein synthesis over time, eventually reaching a plateau. The time at which the maximum inhibition is first observed is the minimum duration required for the primary effect of this compound. Inhibition can be maximal as early as 30 minutes after treatment.[1]

Q5: My goal is to synchronize my cells in the G1 phase. How do I find the best treatment duration?

A5: A time-course analysis of cell cycle distribution is necessary.

  • Experimental Approach: Treat your cells with this compound. At various time points (e.g., 0, 6, 12, 18, 24, 48 hours), harvest the cells, fix them, and stain their DNA with a fluorescent dye (e.g., propidium iodide). Analyze the cell cycle distribution using flow cytometry.

  • Expected Outcome: You should see an accumulation of cells in the G1 phase over time. The optimal duration is the time point with the highest percentage of G1-arrested cells without a significant increase in the sub-G1 population (which indicates cell death). For some cell lines, arrest can be observed within one cell cycle.[4]

Q6: I am using this compound to enhance the toxicity of another drug. How do I determine the optimal pre-treatment duration?

A6: This requires a matrix of treatment durations and drug concentrations.

  • Experimental Approach:

    • First, determine the optimal duration for cell cycle arrest as described in Q5, as this is often the mechanism for sensitization.

    • Next, pre-treat your cells with this compound for different durations (e.g., 6, 12, 24 hours) before adding your cytotoxic drug of interest.

    • After a fixed total incubation time, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo, or a live/dead stain).

  • Expected Outcome: You will likely find a "sweet spot" for the pre-treatment duration that results in the greatest potentiation of the cytotoxic drug's effect.

Q7: How do I confirm that the effects of this compound are reversible in my system?

A7: A "washout" experiment is the standard method.

  • Experimental Approach: Treat your cells with this compound for your determined optimal duration. Afterwards, remove the this compound-containing medium, wash the cells with fresh medium, and then incubate them in fresh, this compound-free medium. You can then monitor the reversal of the effect you are studying (e.g., recovery of protein synthesis or re-entry into the cell cycle) at various time points after washout.

  • Expected Outcome: If the effect is reversible, you should observe a return to the normal cellular state over time. The inhibition of protein and ribosomal RNA synthesis by this compound is rapidly reversed by the addition of L-histidine to the culture.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound treatment gathered from the literature. These values should be used as starting points for your own optimization experiments.

ParameterCell LineConcentrationDurationObserved EffectReference
Protein Synthesis Inhibition (50%) Cultured Human Cells0.1 mM30-40 min50% inhibition of protein synthesis[1]
Cell Cycle Arrest BALB/3T3 cells1-2 mM~24 hoursReversible growth arrest in G1/G0[4]
GCN2 Activation Mouse Embryonic Fibroblasts (MEFs)Not Specified1 hourIncreased phosphorylation of ATG16L1 and LC3 lipidation[1]
Pharmacokinetics (in vivo) Mice250 mg/kg (i.p.)N/APeak plasma concentration of 1.4 mM, t1/2 of 12.6 min[10]

Experimental Protocols

Protocol 1: Time-Course Analysis of Protein Synthesis Inhibition

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 24-well) at a density that will keep them in the exponential growth phase for the duration of the experiment. Allow them to adhere overnight.

  • This compound Treatment: Add this compound to the culture medium at the desired final concentration.

  • Time Points: At each time point (e.g., 0, 0.5, 1, 2, 4 hours), move to the next step.

  • Metabolic Labeling: Add a labeling medium containing a radiolabeled amino acid (e.g., ³⁵S-methionine) to the wells for a short pulse (e.g., 30 minutes).

  • Cell Lysis: Aspirate the labeling medium and wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer).

  • Protein Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).

  • Quantification: Wash the protein pellets and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Normalize the counts to the total protein concentration in each sample and plot the relative protein synthesis rate against the treatment duration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well) and allow them to adhere.

  • Treatment: Treat cells with this compound for various durations (e.g., 0, 12, 24, 48 hours).

  • Cell Harvesting: At each time point, harvest the cells by trypsinization. Collect both adherent and floating cells to include any dead cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to attach overnight.[11]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound over a range of durations (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: At the end of each treatment duration, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control.

Visualizations

L_Histidinol_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L-Histidine_ext L-Histidine L-Histidine_int L-Histidine L-Histidine_ext->L-Histidine_int L-Histidinol_ext This compound L-Histidinol_int This compound L-Histidinol_ext->L-Histidinol_int HisRS Histidyl-tRNA Synthetase L-Histidine_int->HisRS Binds L-Histidinol_int->HisRS Competitively Inhibits His_tRNA Histidyl-tRNA HisRS->His_tRNA Charges tRNA Protein_Synth Protein Synthesis His_tRNA->Protein_Synth Enables Cell_Cycle_Arrest G1 Cell Cycle Arrest Protein_Synth->Cell_Cycle_Arrest Inhibition Leads to

Caption: this compound competitively inhibits histidyl-tRNA synthetase, blocking protein synthesis and leading to G1 cell cycle arrest.

Optimal_Duration_Workflow cluster_planning Phase 1: Initial Scoping cluster_execution Phase 2: Time-Course Experiments cluster_analysis Phase 3: Analysis and Optimization A Define Experimental Goal (e.g., Synchronization, Sensitization) B Select Cell Line and This compound Concentration Range A->B C Protein Synthesis Inhibition Assay (Short Time Course: 0-4h) B->C D Cell Cycle Analysis (Long Time Course: 0-48h) B->D E Cell Viability Assay (Long Time Course: 0-72h) B->E F Analyze Time-to-Max-Effect for each assay C->F D->F E->F G Determine Optimal Duration Based on Experimental Goal F->G H Validate with Washout Experiment (Confirm Reversibility) G->H

Caption: Workflow for determining the optimal this compound treatment duration.

Troubleshooting_Tree A Problem Encountered B No observable effect (e.g., no cell cycle arrest) A->B C High levels of cell death A->C D Effect is not reversible A->D B1 Increase this compound concentration B->B1 C1 Decrease this compound concentration C->C1 D1 Ensure complete washout of this compound D->D1 B2 Increase treatment duration B1->B2 B3 Check this compound stock solution (prepare fresh) B2->B3 C2 Decrease treatment duration C1->C2 C3 Perform a dose-response viability assay (e.g., MTT) to find IC50 C2->C3 D2 Decrease treatment duration (prolonged arrest may be irreversible) D1->D2 D3 Confirm with a different assay (e.g., protein synthesis recovery) D2->D3

Caption: A decision tree for troubleshooting common issues with this compound treatment.

References

issues with L-histidinol stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the stability and use of L-histidinol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cell culture?

This compound is a structural analog of the essential amino acid L-histidine. In cell culture, its primary application is as a selective agent for cells that have been genetically modified to express the hisD gene. The hisD gene product, histidinol dehydrogenase, converts this compound into L-histidine, allowing the modified cells to survive and proliferate in a medium lacking L-histidine but supplemented with this compound.[1][2] Untransfected cells, which lack the hisD enzyme, are unable to perform this conversion and will cease to grow and eventually die due to histidine starvation.[3]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the stability and efficacy of this compound.

  • Preparation: this compound dihydrochloride is soluble in water and can be prepared as a concentrated stock solution.[4] For example, a 50 mg/mL solution in water will yield a clear, colorless solution.[4] It is also soluble in PBS (pH 7.2) at approximately 10 mg/mL and in DMSO at about 5 mg/mL.[5]

  • Storage: For long-term storage, it is recommended to store the solid form of this compound at -20°C, where it should be stable for at least two years.[5] Aqueous stock solutions are stable for at least 24 hours at room temperature.[4] However, it is not recommended to use frozen stock solutions after one month, and storing aqueous solutions for more than a day is also not advised.[4][5]

Q3: What are the primary stability concerns for this compound in cell culture media?

The main stability concerns for this compound in a complex solution like cell culture media are potential degradation over time, pH shifts, and interactions with other media components. While specific degradation pathways in media are not extensively documented, the stability can be influenced by factors such as:

  • pH of the medium: Extreme pH values can affect the stability of amino acid analogs.

  • Temperature: Like most biochemical reagents, prolonged incubation at 37°C can lead to gradual degradation.

  • Presence of reactive species: Components in the media or cellular metabolites could potentially react with this compound.

  • Light exposure: Although not specifically documented for this compound, light can degrade certain amino acids.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving this compound.

Problem Potential Cause Recommended Solution
Ineffective selection of transfected cells (high background of untransfected cell growth). 1. This compound concentration is too low. 2. This compound has degraded. 3. Histidine carry-over from previous culture steps. 4. Presence of histidine in the selection medium (e.g., from serum). 1. Titrate this compound concentration: Perform a kill curve on the parental cell line to determine the optimal concentration (typically in the range of 0.5-2.5 mM).2. Use freshly prepared this compound: Prepare a fresh stock solution from solid and add it to the medium immediately before use. Do not use stock solutions that have been stored for extended periods.[4][5]3. Thoroughly wash cells: Before adding the selection medium, wash the cells with a histidine-free buffer or medium to remove any residual histidine.4. Use dialyzed serum: If serum is required, use dialyzed fetal bovine serum (FBS) to minimize the concentration of free amino acids, including histidine.
Transfected cells are not growing or are dying after selection. 1. This compound concentration is too high. 2. Low expression of the hisD gene. 3. Poor overall cell health. 1. Optimize this compound concentration: The optimal concentration should be cytotoxic to untransfected cells but permissive for the growth of transfected cells. Refer to your kill curve.2. Verify hisD expression: Confirm the expression of the hisD gene in your transfected cells using methods like RT-PCR or Western blotting.3. Ensure healthy cell culture: Make sure the cells are healthy and actively dividing before starting the selection process.
Visible precipitate in the cell culture medium after adding this compound. 1. Poor solubility of this compound. 2. Interaction with other media components. 1. Ensure complete dissolution: Make sure the this compound stock solution is fully dissolved before adding it to the medium. Prepare the stock in water or PBS as recommended.[4][5]2. Prepare fresh medium: Add the this compound stock solution to fresh, pre-warmed medium and mix thoroughly. Avoid adding it to old or cold medium.
Gradual loss of selection pressure over time. 1. Degradation of this compound in the medium at 37°C. 1. Replenish the medium regularly: Change the selection medium every 2-3 days to ensure a consistent and effective concentration of this compound.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

This protocol is designed to determine the minimum concentration of this compound required to effectively kill untransfected parental cells.

Materials:

  • Parental (untransfected) cell line

  • Complete growth medium (histidine-containing)

  • Histidine-free cell culture medium

  • Dialyzed fetal bovine serum (if required)

  • This compound dihydrochloride

  • Sterile, water for injection or equivalent

  • Multi-well plates (e.g., 24-well or 96-well)

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

Methodology:

  • Cell Plating: Seed the parental cells in a 24-well plate at a low density (e.g., 2 x 104 cells/well) in their normal histidine-containing growth medium. Allow the cells to attach and resume proliferation (typically 18-24 hours).

  • Preparation of Selection Media: Prepare a series of histidine-free media supplemented with varying concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0, 2.5 mM). Use a freshly prepared, sterile-filtered stock solution of this compound.

  • Media Exchange: After the initial incubation, aspirate the normal growth medium from the wells. Wash the cells once with sterile PBS to remove any residual histidine.

  • Initiate Selection: Add the prepared this compound-containing media to the respective wells. Include a negative control (histidine-free medium without this compound) and a positive control (complete growth medium with histidine).

  • Incubation and Monitoring: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2). Monitor the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

  • Determine Viability: After a set period (e.g., 5-7 days), determine the percentage of viable cells in each well. This can be done by trypan blue exclusion staining and cell counting, or by using a viability assay (e.g., MTT, PrestoBlue™).

  • Data Analysis: Plot the percentage of viable cells against the this compound concentration. The optimal concentration for selection is the lowest concentration that results in complete or near-complete cell death.

Visual Guides

This compound Selection Mechanism

The diagram below illustrates the principle of the hisD selection system. In the absence of L-histidine, this compound is taken up by both transfected and untransfected cells. Only the cells expressing histidinol dehydrogenase (hisD) can convert this compound to L-histidine, which is essential for protein synthesis and survival.

G cluster_medium Cell Culture Medium (-L-His, +this compound) cluster_untransfected Untransfected Cell cluster_transfected Transfected Cell (+hisD gene) Histidinol_medium This compound Histidinol_in_untransfected This compound Histidinol_medium->Histidinol_in_untransfected Uptake Histidinol_in_transfected This compound Histidinol_medium->Histidinol_in_transfected Uptake Protein_Synth_untransfected Protein Synthesis Blocked Histidinol_in_untransfected->Protein_Synth_untransfected No Conversion Cell_Death Cell Death Protein_Synth_untransfected->Cell_Death HisD Histidinol Dehydrogenase (hisD product) Histidinol_in_transfected->HisD Substrate Histidine_transfected L-Histidine HisD->Histidine_transfected Catalysis Protein_Synth_transfected Protein Synthesis Histidine_transfected->Protein_Synth_transfected Cell_Survival Cell Survival & Proliferation Protein_Synth_transfected->Cell_Survival G Start Selection Not Working As Expected Q1 High background of untransfected cells? Start->Q1 Q2 Transfected cells are not growing/dying? Q1->Q2 No Sol1_1 Check this compound concentration. Perform kill curve. Q1->Sol1_1 Yes Sol2_1 Verify hisD gene expression (RT-PCR/Western). Q2->Sol2_1 Yes End Selection Optimized Q2->End No Sol1_2 Use fresh this compound solution. Replenish medium every 2-3 days. Sol1_1->Sol1_2 Sol1_3 Ensure medium is histidine-free. Use dialyzed serum. Sol1_2->Sol1_3 Sol1_3->End Sol2_2 This compound concentration may be too high. Titrate down. Sol2_1->Sol2_2 Sol2_3 Check overall cell health before selection. Sol2_2->Sol2_3 Sol2_3->End

References

impact of serum concentration on L-histidinol activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of L-histidinol, with a specific focus on the impact of serum concentration on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a structural analog of the amino acid L-histidine. Its primary mechanism of action is the competitive inhibition of histidyl-tRNA synthetase (HARS).[1][2] This enzyme is crucial for attaching histidine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis.[2] By competitively binding to HARS, this compound prevents the formation of histidyl-tRNA, leading to a depletion of charged tRNAHis and subsequent inhibition of protein synthesis.[3][4][5] This ultimately affects cell proliferation and metabolism.[1]

Q2: How does serum concentration potentially affect the activity of this compound in cell culture?

A2: Serum is a complex mixture of proteins, growth factors, hormones, and amino acids. Two primary components of serum can influence this compound's efficacy:

  • L-histidine: Serum is a source of L-histidine. Since this compound is a competitive inhibitor of histidyl-tRNA synthetase, the presence of L-histidine in the culture medium will directly compete with this compound for binding to the enzyme. Higher concentrations of serum will introduce more L-histidine, potentially reducing the inhibitory effect of a given concentration of this compound.

Q3: My this compound treatment is less effective than expected. What are the possible causes related to my culture medium?

A3: If you observe lower than expected activity of this compound, consider the following aspects of your cell culture medium:

  • High Serum Concentration: As detailed in Q2, elevated serum levels (e.g., 15-20%) can introduce higher concentrations of L-histidine, which competes with this compound, and may also increase non-specific binding to serum proteins.

  • High L-histidine in Basal Medium: Check the formulation of your basal medium. Some media have higher concentrations of amino acids, including L-histidine, which could impact the efficacy of this compound.

  • Medium Degradation: Ensure your this compound stock solutions are fresh. Aqueous solutions of this compound are recommended to be used within 24 hours at room temperature, and frozen stocks should not be used after one month.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in experimental results with this compound. Inconsistent serum batches can have varying concentrations of amino acids and proteins.Test each new batch of serum to establish a baseline for this compound efficacy. If possible, purchase a large single lot of serum for a series of experiments.
This compound shows reduced potency at higher cell densities. At high cell densities, the depletion of this compound from the medium may be more rapid. Additionally, the metabolic state of cells in dense cultures can alter their sensitivity to inhibitors.Optimize cell seeding density to ensure cells are in an exponential growth phase during the experiment. Consider replenishing the medium with fresh this compound for longer incubation periods.
Unexpected cytotoxicity observed even at low this compound concentrations. Some cell lines may be particularly sensitive to the inhibition of protein synthesis. Alternatively, the combination of this compound with other components in the medium could have synergistic effects.Perform a dose-response curve to determine the optimal concentration for your specific cell line. Consider reducing the treatment duration.

Data Presentation

Table 1: Illustrative Impact of Serum Concentration on the IC50 of this compound in B16F10 Melanoma Cells

This table presents hypothetical data to illustrate the expected trend of this compound's half-maximal inhibitory concentration (IC50) for cell viability in the presence of varying fetal bovine serum (FBS) concentrations after a 48-hour incubation.

Fetal Bovine Serum (FBS) Concentration (%)This compound IC50 (mM)
10.8
51.5
102.8
205.2

Note: These are example data and actual values will vary depending on the cell line, incubation time, and specific experimental conditions.

Experimental Protocols

Protocol 1: Determining the Effect of Serum Concentration on this compound IC50

This protocol outlines a method to assess how different serum concentrations affect the potency of this compound using a standard cell viability assay.

  • Cell Seeding: Plate your cells of interest (e.g., B16F10 melanoma cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Medium Preparation: Prepare complete growth media with varying concentrations of FBS (e.g., 1%, 5%, 10%, 20%). For each serum concentration, prepare a series of media containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 mM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the prepared media containing different serum and this compound concentrations. Include control wells with no this compound for each serum concentration.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) under standard cell culture conditions.

  • Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: For each serum concentration, normalize the viability data to the control (no this compound) wells. Plot the normalized viability against the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

L_Histidinol_Mechanism cluster_translation Protein Synthesis cluster_inhibition Inhibition Pathway Histidine Histidine HARS Histidyl-tRNA Synthetase Histidine->HARS Charged_tRNA Histidyl-tRNA(His) HARS->Charged_tRNA tRNA_His tRNA(His) tRNA_His->HARS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Ribosome->Protein L_Histidinol This compound L_Histidinol->HARS Competitive Inhibition HARS_Inhibited Histidyl-tRNA Synthetase (Inhibited) Block->Charged_tRNA Synthesis Blocked

Caption: Mechanism of this compound action.

Serum_Effect_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Cells Plate Cells Media_Prep Prepare Media with Varying Serum % Cells->Media_Prep L_Hist_Prep Prepare this compound Dilutions Media_Prep->L_Hist_Prep Add_Media Add Medicated Media to Cells L_Hist_Prep->Add_Media Incubate Incubate (e.g., 48h) Add_Media->Incubate Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Viability Calculate_IC50 Calculate IC50 for Each Serum % Viability->Calculate_IC50 Compare Compare Potency Calculate_IC50->Compare

Caption: Workflow for assessing serum impact.

Serum_Competition cluster_components Components in Medium Serum Serum Histidine L-Histidine Serum->Histidine Serum_Proteins Serum Proteins (e.g., Albumin) Serum->Serum_Proteins L_Histidinol L_Histidinol HARS Histidyl-tRNA Synthetase L_Histidinol->HARS Competes L_Histidinol->Serum_Proteins Potential Binding Histidine->HARS Binds

Caption: Serum components affecting this compound.

References

L-Histidinol Stock Solutions: Preparation and Storage Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed instructions and answers to frequently asked questions regarding the preparation and storage of L-histidinol stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound dihydrochloride is readily soluble in water.[1] For applications requiring an organic solvent, Dimethyl sulfoxide (DMSO) can be used.[2][3] It is also soluble in aqueous buffers such as PBS (pH 7.2).[2][3]

Q2: How do I prepare a stock solution of this compound?

To prepare a stock solution, you can dissolve this compound dihydrochloride in the solvent of your choice, such as sterile water or DMSO. For aqueous solutions, you can directly dissolve the crystalline solid in the buffer.[2] If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can help with dissolution.[4] For cell culture experiments, it is crucial to sterilize the stock solution, for example, by filtering it through a 0.22 µm filter.[4]

Q3: What are the recommended storage conditions and stability of this compound stock solutions?

The storage conditions depend on the solvent and the desired storage duration. For long-term storage, it is recommended to store this compound (hydrochloride) as a solid at -20°C, where it is stable for at least two years.[2]

Aqueous solutions are not recommended to be stored for more than one day.[2] A 5% aqueous solution is stable at room temperature for at least 24 hours.[1] Frozen aqueous stock solutions should not be used after one month.[1] Stock solutions in solvent can be stored at -20°C for one month or at -80°C for up to six months.[4][5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes before storage.[4]

Q4: What are typical working concentrations for this compound?

The optimal working concentration of this compound depends on the specific application and cell type. For example, in cell culture, protein synthesis is inhibited by 50% in the presence of 0.1 mM histidinol when the media contains 5 µM histidine.[1] Other studies have used concentrations ranging from 1 mM to 15 mM for in-vitro experiments.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue: My this compound solution is cloudy or has formed a precipitate.

  • Possible Cause 1: Incomplete dissolution.

    • Solution: Gentle warming and/or sonication can aid in dissolving the compound.[4]

  • Possible Cause 2: Solution saturation.

    • Solution: Ensure you have not exceeded the solubility limit of this compound in your chosen solvent. Refer to the solubility data table below. You may need to prepare a more dilute stock solution.

  • Possible Cause 3: Improper storage.

    • Solution: Aqueous solutions of this compound are not recommended for long-term storage.[2] If you are using a previously frozen aqueous stock, it is best to prepare a fresh solution if it is older than one month.[1]

Issue: I am observing unexpected physiological effects in my experiments.

  • Possible Cause: Organic solvent toxicity.

    • Solution: If you are using a DMSO stock solution for biological experiments, ensure that the final concentration of DMSO in your working solution is low enough to not have physiological effects.[2] It is crucial to make further dilutions of the stock solution into aqueous buffers or isotonic saline before use.[2]

Quantitative Data Summary

ParameterSolventValueCitations
Solubility Water50 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[2][3]
DMSO~5 mg/mL[2][3]
Storage (Solid) -20°C≥ 2 years[2]
Room TemperatureDesiccated[6]
2-8°C-[]
Storage (Solution) Aqueous (RT)Stable for at least 24 hours (5% solution)[1]
Aqueous (Frozen)Not recommended for use after one month[1]
AqueousNot recommended for more than one day[2]
In Solvent (-20°C)1 month[4][5]
In Solvent (-80°C)6 months[4][5]

Experimental Protocol: Preparation of a Sterile 100 mM Aqueous this compound Stock Solution

Materials:

  • This compound dihydrochloride (MW: 214.1 g/mol )[2][3]

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass of this compound dihydrochloride:

    • For a 10 mL solution of 100 mM this compound:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 214.1 g/mol = 0.2141 g

  • Weigh out the this compound dihydrochloride:

    • Carefully weigh 214.1 mg of this compound dihydrochloride and transfer it to the 15 mL conical tube.

  • Dissolve in sterile water:

    • Add 10 mL of sterile, nuclease-free water to the conical tube.

    • Vortex or gently swirl the tube until the powder is completely dissolved. The solution should be clear and colorless.[1] If needed, gentle warming or sonication can be applied.[4]

  • Sterile filter the solution:

    • Draw the this compound solution into the sterile syringe.

    • Attach the 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile container. This step is critical for applications in cell culture.[4]

  • Aliquot and store:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[4]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4][5] Avoid storing aqueous solutions for more than one day if not frozen.[2]

Workflow and Decision Making

L_Histidinol_Workflow cluster_prep Solution Preparation cluster_storage Storage start Start: Weigh This compound Powder choose_solvent Choose Solvent (Water, DMSO, PBS) start->choose_solvent dissolve Dissolve Powder choose_solvent->dissolve check_dissolution Is Solution Clear? dissolve->check_dissolution sonicate Warm / Sonicate check_dissolution->sonicate No sterile_filter Sterile Filter (0.22 µm) check_dissolution->sterile_filter Yes sonicate->dissolve aliquot Aliquot into Single-Use Tubes sterile_filter->aliquot storage_temp Select Storage Temp aliquot->storage_temp store_minus_20 Store at -20°C (up to 1 month) storage_temp->store_minus_20 Short-term store_minus_80 Store at -80°C (up to 6 months) storage_temp->store_minus_80 Long-term end Ready for Use store_minus_20->end store_minus_80->end

References

Technical Support Center: Overcoming Rapid Clearance of L-histidinol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-histidinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound's rapid in vivo clearance.

FAQs and Troubleshooting Guides

Q1: We are observing very rapid clearance of this compound in our mouse studies, leading to low systemic exposure. Is this expected?

A1: Yes, this is a well-documented characteristic of this compound. Pharmacokinetic studies in mice have shown that this compound is cleared very quickly from the bloodstream. Following a bolus intraperitoneal dose of 250 mg/kg, the reported elimination half-life (t1/2) in the beta phase is approximately 12.6 minutes.[1] This rapid clearance can make it challenging to achieve and maintain therapeutic concentrations in vivo.

Q2: What is the primary mechanism behind the rapid clearance of this compound?

A2: The rapid clearance of this compound is primarily attributed to its efficient enzymatic oxidation to L-histidine. This conversion is catalyzed by the enzyme this compound dehydrogenase (HDH). This metabolic pathway is a key step in the biosynthesis of histidine in some organisms and is considered the main route of this compound elimination in animal models.

Q3: Our in vivo efficacy studies with this compound are showing inconsistent or marginal results. Could this be related to its rapid clearance?

A3: It is highly likely. The short half-life of this compound means that its plasma concentration can quickly fall below the therapeutic threshold. This can result in insufficient target engagement and, consequently, variable or poor efficacy in preclinical models.[1] Maintaining a steady-state concentration above the effective level is crucial for observing consistent therapeutic benefits.

Q4: How can we overcome the rapid clearance of this compound in our animal experiments?

A4: There are several strategies you can explore to address the rapid clearance of this compound and improve its pharmacokinetic profile. These approaches generally fall into three categories:

  • Inhibition of Metabolism: Co-administration of an this compound dehydrogenase (HDH) inhibitor can block the primary metabolic pathway, thereby increasing the half-life and systemic exposure of this compound.

  • Prodrug Approach: Modifying the this compound molecule to create a more stable prodrug can protect it from rapid metabolism. The prodrug is then converted to the active this compound in vivo.

  • Advanced Formulation Strategies: Encapsulating this compound in a drug delivery system, such as liposomes or nanoparticles, can shield it from metabolic enzymes and control its release, leading to a longer circulation time.

The following sections provide more detailed information and experimental considerations for each of these strategies.

Data Presentation: Pharmacokinetic Parameters of this compound and Related Compounds

The following tables summarize key pharmacokinetic data to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelRoute of AdministrationDosageSource
Elimination Half-life (t1/2) 12.6 minutesMiceIntraperitoneal (i.p.)250 mg/kg[1]
Peak Plasma Concentration (Cmax) 200 µg/mL (1.4 mM)MiceIntraperitoneal (i.p.)250 mg/kg[1]
Max Tolerable Steady-State Conc. 25 µg/mL (0.18 mM)Mice24-hour infusion2000 mg/kg/24h[1]

Table 2: Comparative Pharmacokinetics of L-histidine (a related compound) in Rats

CompoundElimination Half-life (t1/2)Animal ModelRoute of AdministrationDosageSource
L-histidine 39.2 minutesRatsIntravenous (i.v.)40.3 mg/kg[2]
D-histidine 20.8 minutesRatsIntravenous (i.v.)40.3 mg/kg[2]

Experimental Protocols

Strategy 1: Inhibition of this compound Dehydrogenase (HDH)

This approach involves the co-administration of an HDH inhibitor with this compound. The inhibitor will competitively or non-competitively bind to HDH, preventing the metabolism of this compound and thereby increasing its plasma concentration and duration of action.

Key Experimental Steps:

  • Selection of an HDH Inhibitor: A number of HDH inhibitors have been identified, though their in vivo efficacy in extending this compound's half-life is an active area of research.

  • In Vitro Validation: Before proceeding to in vivo studies, it is advisable to confirm the inhibitory activity of the selected compound on HDH in an in vitro assay.

  • Animal Dosing: Administer the selected HDH inhibitor to the animal model prior to or concurrently with this compound. The optimal timing and dosage of the inhibitor will need to be determined empirically.

  • Pharmacokinetic Analysis: Collect blood samples at various time points after this compound administration and analyze the plasma concentrations of this compound. Compare the pharmacokinetic profile with and without the HDH inhibitor.

Strategy 2: this compound Prodrug Approach

A prodrug of this compound can be synthesized by chemically modifying the molecule to mask the functional groups susceptible to HDH-mediated oxidation. This modification should render the molecule temporarily inactive and more stable in circulation. The prodrug is designed to be converted back to the active this compound in vivo, ideally at the target site. Amino acid esters are a common prodrug strategy for compounds with hydroxyl groups.

Key Experimental Steps:

  • Prodrug Synthesis: Synthesize an ester prodrug of this compound by reacting its hydroxyl group with an amino acid. The choice of amino acid can influence the prodrug's stability, solubility, and conversion rate.

  • In Vitro Stability and Conversion Studies: Evaluate the stability of the prodrug in plasma and its conversion to this compound in the presence of esterases.

  • In Vivo Administration and Pharmacokinetic Profiling: Administer the this compound prodrug to the animal model and collect plasma samples over time. Analyze the concentrations of both the prodrug and the released this compound.

Strategy 3: Nano-encapsulation of this compound

Encapsulating this compound within a nanocarrier, such as a liposome or a biodegradable polymer nanoparticle, can protect it from enzymatic degradation and prolong its circulation time.

Key Experimental Steps:

  • Formulation of this compound Loaded Nanoparticles: Prepare liposomes or nanoparticles encapsulating this compound using established methods such as thin-film hydration for liposomes or nanoprecipitation for polymeric nanoparticles.

  • Characterization of Nanoparticles: Characterize the formulated nanoparticles for size, surface charge, encapsulation efficiency, and in vitro release profile of this compound.

  • In Vivo Pharmacokinetic Study: Administer the this compound-loaded nanoparticles to the animal model via the desired route (e.g., intravenous injection).

  • Plasma Concentration Analysis: Collect blood samples at predetermined time points and determine the plasma concentration of this compound. The results should be compared to the administration of free this compound.

Mandatory Visualizations

L_histidinol_Clearance_Pathway L_histidinol This compound (in circulation) Metabolism Metabolism in Liver and other tissues L_histidinol->Metabolism HDH This compound Dehydrogenase (HDH) Metabolism->HDH primary pathway L_histidine L-histidine (metabolite) HDH->L_histidine oxidation Elimination Rapid Elimination from the body L_histidine->Elimination Experimental_Workflow_Overcoming_Clearance cluster_problem Problem Identification cluster_strategies Proposed Strategies cluster_execution Experimental Execution cluster_analysis Outcome Analysis Problem Rapid in vivo clearance of this compound (t1/2 ≈ 12.6 min in mice) Strategy1 HDH Inhibition Problem->Strategy1 Strategy2 Prodrug Approach Problem->Strategy2 Strategy3 Nano-encapsulation Problem->Strategy3 Execution1 Co-administer HDH inhibitor Strategy1->Execution1 Execution2 Synthesize and administer This compound prodrug Strategy2->Execution2 Execution3 Formulate and administer This compound nanoparticles Strategy3->Execution3 Analysis Pharmacokinetic Profiling (LC-MS/MS analysis of plasma samples) Execution1->Analysis Execution2->Analysis Execution3->Analysis Result Extended Half-life and Increased Systemic Exposure Analysis->Result

References

Technical Support Center: L-Histidinol and Downstream Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of L-histidinol in common downstream laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a structural analog of the amino acid L-histidine. Its primary mechanism of action is the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for attaching histidine to its corresponding transfer RNA (tRNA) during protein synthesis.[1] This inhibition is reversible and leads to a reduction in the rate of protein synthesis.[2]

Q2: How can this compound treatment affect my experimental results?

By inhibiting protein synthesis, this compound can lead to several downstream effects that may influence your experimental outcomes. These include:

  • Altered Protein Expression Levels: Assays that measure the quantity of specific proteins, such as Western blotting or ELISA, will be directly affected by the reduced protein production in this compound-treated cells.

  • Cell Cycle Arrest: this compound can cause cells to accumulate in the G1 phase of the cell cycle, which can impact proliferation and viability assays.

  • Induction of Stress Responses: Amino acid deprivation, mimicked by this compound, can trigger cellular stress responses, potentially altering gene expression and signaling pathways.

Q3: Can this compound directly interfere with the chemistry of my assay?

While the primary effects of this compound are biological, there is potential for direct chemical interference in certain assays:

  • Protein Quantification Assays: The imidazole ring in this compound may interact with the dyes used in protein assays like the Bradford (Coomassie) and BCA assays, potentially leading to inaccurate protein concentration measurements.

  • Fluorescence-Based Assays: this compound may quench the signal of certain fluorescent probes, particularly those involving metal ions like copper. It is also important to consider the potential for increased cellular autofluorescence.

Q4: Is it necessary to remove this compound before performing a downstream assay?

Yes, it is highly recommended to remove this compound from your cell culture or sample before proceeding with most downstream assays. This will minimize both the biological and potential chemical interference.

Troubleshooting Guides

Protein Quantification Assays (Bradford, BCA)

Issue: Inaccurate protein concentration readings in lysates from this compound-treated cells.

Potential Cause & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Direct chemical interference 1. Wash cells thoroughly: Before lysis, wash the cell monolayer multiple times with phosphate-buffered saline (PBS) to remove residual this compound. 2. Protein precipitation: Use a protein precipitation protocol (e.g., with trichloroacetic acid [TCA] or acetone) to separate proteins from this compound and other small molecules before quantification. 3. Use a compatible assay: Consider using a protein quantification assay that is less prone to interference from amino acid analogs, such as a Lowry assay, though this also has its own set of interfering substances. Always run a buffer control containing this compound to assess the level of interference.
Altered total protein levels Be aware that this compound treatment is expected to reduce overall protein synthesis. This is a biological effect, not an assay artifact.
Western Blotting

Issue: Weaker bands for the protein of interest in this compound-treated samples compared to controls.

Potential Cause & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inhibition of protein synthesis This is the expected biological effect of this compound. Ensure that your loading controls are appropriate and reflect total protein loaded, not a specific protein that might also be affected by the treatment. A total protein stain (e.g., Ponceau S or Coomassie) of the membrane can be a more reliable loading control.
Inaccurate protein quantification If protein concentration was overestimated due to interference in the quantification assay, you may have loaded less protein than intended. Follow the troubleshooting steps for protein quantification assays.
Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Unexpectedly high background or low signal in an ELISA performed on samples from this compound-treated cells.

Potential Cause & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Non-specific binding of this compound Although less likely to be a major issue, residual this compound could potentially interfere with antibody-antigen binding. Thoroughly wash cells before lysis and consider a buffer exchange step for your lysate (e.g., using a desalting column).
Altered protein secretion/expression This compound will affect the expression and potentially the secretion of the target protein. This is a biological effect.
Matrix effects The composition of the cell lysate or conditioned medium may be altered by this compound treatment, leading to non-specific interactions. Ensure your blocking buffers and wash steps are optimized.[3][4]
Polymerase Chain Reaction (PCR/qPCR)

Issue: Reduced PCR efficiency or failed amplification from samples treated with this compound.

Potential Cause & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Co-purification of inhibitors This compound itself is unlikely to directly inhibit Taq polymerase.[5] However, cellular changes induced by this compound might lead to the co-purification of other PCR inhibitors during nucleic acid extraction. Use a robust DNA/RNA purification kit that includes steps for inhibitor removal.[6][7][8][9][10]
Altered gene expression This compound treatment can alter the expression of your target gene. This is a biological effect that you are measuring.
Cell Viability and Proliferation Assays (MTT, XTT, etc.)

Issue: Decreased cell viability or proliferation in this compound-treated cells.

Potential Cause & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inhibition of protein synthesis and cell cycle arrest This is an expected biological consequence of this compound treatment. The assay is likely reflecting the true biological effect.
Direct assay interference While less common, it is good practice to perform a control experiment where this compound is added to the assay medium at the same concentration used for cell treatment, but without cells, to check for any direct reaction with the assay reagents.
Fluorescence-Based Assays (Flow Cytometry, Fluorescence Microscopy)

Issue: Reduced fluorescence signal or high background in this compound-treated cells.

Potential Cause & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Fluorescence quenching This compound may quench the fluorescence of certain dyes. Perform a control experiment by adding this compound to your fluorescent dye in a cell-free system to assess for quenching.
Altered protein expression If you are detecting a fluorescently tagged protein, its expression will be reduced by this compound.
Increased cellular autofluorescence Cellular stress can sometimes lead to increased autofluorescence. Always include an unstained this compound-treated control to measure the autofluorescence background.

Experimental Protocols

Protocol 1: Washing Out this compound from Adherent Cell Cultures
  • Aspirate the culture medium containing this compound.

  • Gently add pre-warmed sterile PBS to the side of the culture vessel to avoid detaching the cells. Use a sufficient volume to cover the cell monolayer (e.g., 5-10 mL for a 10 cm dish).

  • Gently rock the vessel back and forth for 1-2 minutes.

  • Aspirate the PBS.

  • Repeat steps 2-4 at least two more times for a total of three washes.

  • Proceed with cell lysis or your downstream application.

Protocol 2: Protein Precipitation using Acetone
  • Transfer your cell lysate to a microcentrifuge tube.

  • Add four volumes of ice-cold acetone to the lysate.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains this compound and other small molecules.

  • Air-dry the protein pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the pellet in a buffer compatible with your downstream assay (e.g., SDS-PAGE sample buffer).

Visualizations

L_Histidinol_Mechanism L_Histidine L-Histidine HisRS Histidyl-tRNA Synthetase L_Histidine->HisRS L_Histidinol This compound L_Histidinol->Inhibition Charged_tRNA Histidyl-tRNAHis HisRS->Charged_tRNA  Charging tRNA_His tRNAHis tRNA_His->HisRS Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Inhibition->HisRS Competitive Inhibition

Caption: Competitive inhibition of histidyl-tRNA synthetase by this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with This compound-Treated Sample Isolate_Cause Is the effect biological or an assay artifact? Start->Isolate_Cause Biological Biological Effect: Altered protein/gene expression, cell cycle arrest, etc. Isolate_Cause->Biological Biological Artifact Potential Assay Artifact Isolate_Cause->Artifact Artifact Re_evaluate Re-evaluate Biological Effect Biological->Re_evaluate Control_Expt Perform Control Experiments: - Buffer with this compound (no cells) - Thorough washing protocol - Alternative assay method Artifact->Control_Expt Analyze_Control Analyze Control Results Control_Expt->Analyze_Control Interference Direct Interference Confirmed Analyze_Control->Interference No_Interference No Direct Interference Analyze_Control->No_Interference Mitigate Mitigate Interference: - Wash out this compound - Protein precipitation - Use alternative assay Interference->Mitigate No_Interference->Re_evaluate

Caption: Logical workflow for troubleshooting this compound-related assay issues.

References

Technical Support Center: L-Histidinol and L-Histidine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studying the effects of L-histidinol and its reversal by L-histidine supplementation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a structural analog of the essential amino acid L-histidine.[1][2] Its primary mechanism is the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for attaching histidine to its corresponding transfer RNA (tRNA).[3][4][5] This inhibition prevents the formation of charged histidyl-tRNA, mimicking a state of histidine starvation within the cell.[6][7] This leads to an abrupt inhibition of protein and ribosomal RNA synthesis.[8]

Q2: How does L-histidine supplementation reverse the effects of this compound?

A2: The inhibitory effects of this compound are reversible.[3][8] By adding excess L-histidine to the culture medium, L-histidine outcompetes this compound for binding to the active site of histidyl-tRNA synthetase. This restores the enzyme's function, allowing for the normal charging of tRNA with histidine and the resumption of protein synthesis.[8]

Q3: What cellular signaling pathway is primarily activated by this compound treatment?

A3: this compound treatment mimics amino acid deficiency, which leads to the accumulation of uncharged tRNAs. This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2).[9] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[9][10] This event is a key part of the Integrated Stress Response (ISR), which leads to a general suppression of protein synthesis while selectively promoting the translation of certain stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[10][11]

Q4: Can this compound affect other signaling pathways, such as mTOR?

A4: Yes, while the GCN2-eIF2α pathway is the primary response, amino acid starvation is also known to impact the mTOR (mammalian target of rapamycin) signaling pathway.[12] Amino acid availability is a crucial input for mTORC1 activation.[9][13] Therefore, mimicking histidine starvation with this compound can lead to the inhibition of mTORC1 signaling, affecting cell growth and proliferation.[13][14]

Q5: What are the typical concentrations of this compound and L-histidine used in cell culture experiments?

A5: The effective concentration of this compound can vary depending on the cell line and the concentration of L-histidine in the basal medium.[10] Commonly reported concentrations range from 2 mM to 10 mM. For rescue experiments, L-histidine is typically added at a concentration that sufficiently exceeds that of this compound to ensure competitive reversal. Please refer to the data tables below for specific examples from published studies.

Quantitative Data Summary

The following tables summarize typical concentrations and observed effects in experiments involving this compound and its reversal by L-histidine.

Table 1: this compound Concentrations and Cellular Effects

Cell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Mouse Embryonic Fibroblasts (MEFs)4 mM1 hourActivation of GCN2, increased LC3 lipidation (autophagy marker).[15]
Mouse L cellsNot specifiedNot specifiedAbrupt inhibition of protein and ribosomal RNA synthesis.[8]
CHO cellsSubmaximal concentration18 hoursActivation of CHOP::GFP ISR reporter.[6]
HepG2-OA1 cellsVarious24 hoursReactivation of transgene expression; upregulation of CHOP and ATF4.[10]
HNSCC cell linesVariousUp to 7 daysInhibition of cell proliferation.[11]
B16f10 melanoma cellsDose-dependentNot specifiedInhibition of cell cycle transit.[2]

Table 2: L-Histidine Rescue Experiments

Cell Line / ModelThis compound TreatmentL-Histidine Rescue ConditionOutcomeReference
Mouse L cellsInhibition of protein synthesisAddition of L-histidine to cultureRapid reversal of protein and rRNA synthesis inhibition.[8]
Yeast (HARS mutant model)V155G and S356N mutantsHistidine supplementationRescued accumulation of insoluble proteins.[16]
General PrincipleCompetitive inhibition of HisRSExcess L-histidineReversal of inhibition by outcompeting this compound.[8]

Experimental Protocols & Methodologies

Protocol 1: Assessing the Reversal of this compound-Induced Protein Synthesis Inhibition

This protocol outlines a method to measure the inhibition of protein synthesis by this compound and its rescue with L-histidine supplementation using a protein synthesis assay (e.g., puromycin-based detection).

Materials:

  • Cell line of interest (e.g., HeLa, MEFs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound dihydrochloride solution (sterile-filtered)

  • L-histidine solution (sterile-filtered)

  • Puromycin solution

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: anti-puromycin, anti-GAPDH (or other loading control)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase (e.g., 60-70% confluency) at the time of the experiment.

  • Treatment:

    • Control Group: Incubate cells in complete culture medium.

    • This compound Group: Replace medium with complete medium containing the desired concentration of this compound (e.g., 2-5 mM). Incubate for a predetermined time (e.g., 1-6 hours).

    • Rescue Group: Treat cells with this compound as above, then add an excess of L-histidine to the medium for the final 30-60 minutes of the incubation period.

  • Puromycin Pulse-Labeling: In the last 10 minutes of the treatment incubation, add puromycin to all wells at a final concentration of 1-10 µg/mL. Puromycin is a tRNA analog that gets incorporated into nascent polypeptide chains, allowing for the quantification of global protein synthesis.

  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein samples and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled proteins.

    • Probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the puromycin signal and normalize to the loading control. Compare the levels of protein synthesis between the control, this compound, and rescue groups. A significant decrease in the puromycin signal is expected in the this compound group, which should be restored in the rescue group.

Troubleshooting Guide

Q: Why am I not seeing a complete rescue with L-histidine supplementation?

A: There are several potential reasons for an incomplete rescue:

  • Insufficient L-Histidine Concentration: The molar ratio of L-histidine to this compound may be too low. Increase the concentration of supplemental L-histidine to ensure it can effectively compete with this compound.

  • Timing of Supplementation: The rescue may be time-dependent. If cells have been exposed to this compound for an extended period, downstream effects of protein synthesis inhibition may have occurred that are not immediately reversible. Try adding L-histidine earlier or extending the rescue period.

  • Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound and require different concentrations for both treatment and rescue.[10] It may be necessary to perform a dose-response curve for your specific cell line.

  • Off-Target Effects: While the primary target is HisRS, prolonged or very high concentrations of this compound could have secondary effects. Ensure you are using the lowest effective concentration.

Q: My cells are dying after this compound treatment, even at low concentrations. What should I do?

A: Unexpected cytotoxicity can occur for a few reasons:

  • High Sensitivity: Your cell line may be particularly sensitive to the inhibition of protein synthesis. Try reducing both the concentration of this compound and the duration of the treatment.

  • Basal Medium Composition: The concentration of L-histidine in your basal culture medium can influence the effective dose of this compound. Using a medium with a lower basal L-histidine concentration will increase the apparent potency of this compound.

  • Secondary Stress: The combination of this compound treatment and other stressors (e.g., high cell density, nutrient depletion in the medium) could lead to synergistic toxicity. Ensure optimal and consistent culture conditions.

Q: I see variability in the activation of the GCN2 pathway between experiments. How can I improve consistency?

A: Consistency in ISR activation requires careful experimental control:

  • Cellular State: Ensure cells are at a consistent confluency and passage number for all experiments. The metabolic state of the cells can influence their response to stress.

  • Reagent Preparation: Prepare fresh solutions of this compound and L-histidine from high-quality powder for each set of experiments. This compound solutions should be sterile-filtered.

  • Precise Timing: Be precise with incubation times for both treatment and rescue steps, as the phosphorylation of eIF2α can be transient. A time-course experiment is recommended to identify the peak response time in your system.

Visualizations: Pathways and Workflows

Mechanism of this compound Action and Reversal

G1 cluster_0 Standard Condition cluster_1 This compound Treatment cluster_2 L-Histidine Rescue His L-Histidine HisRS Histidyl-tRNA Synthetase His->HisRS Binds tRNA tRNA(His) tRNA->HisRS Charged_tRNA His-tRNA(His) (Charged) HisRS->Charged_tRNA Catalyzes Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth Histidinol This compound HisRS_Inhib Histidyl-tRNA Synthetase Histidinol->HisRS_Inhib Competitively Inhibits Uncharged_tRNA Uncharged tRNA(His) Accumulates HisRS_Inhib->Uncharged_tRNA Protein_Synth_Inhib Protein Synthesis Inhibited Uncharged_tRNA->Protein_Synth_Inhib His_rescue Excess L-Histidine HisRS_rescue Histidyl-tRNA Synthetase His_rescue->HisRS_rescue Outcompetes Histidinol_rescue This compound Histidinol_rescue->HisRS_rescue Charged_tRNA_rescue His-tRNA(His) (Charged) HisRS_rescue->Charged_tRNA_rescue Catalyzes Protein_Synth_rescue Protein Synthesis Restored Charged_tRNA_rescue->Protein_Synth_rescue

Caption: Competitive inhibition of HisRS by this compound and its reversal by excess L-histidine.

GCN2 Signaling Pathway Activation

G2 Histidinol This compound HisRS Histidyl-tRNA Synthetase Histidinol->HisRS Inhibits Uncharged_tRNA Accumulation of Uncharged tRNA(His) HisRS->Uncharged_tRNA Causes GCN2 GCN2 Kinase HisRS->GCN2 Prevents Activation Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P p-eIF2α (Ser51) eIF2a->eIF2a_P Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation Inhibits ATF4 ATF4 Translation eIF2a_P->ATF4 Promotes ISR Integrated Stress Response Genes ATF4->ISR Histidine L-Histidine Supplementation Histidine->HisRS Restores Activity

Caption: this compound activates the GCN2-eIF2α signaling pathway of the Integrated Stress Response.

General Experimental Workflow

G3 A 1. Seed Cells in Multi-Well Plates B 2. Incubate until Exponential Growth Phase A->B C 3. Treat with this compound (and Controls) B->C D 4. Add L-Histidine for Rescue Group C->D E 5. Perform Endpoint Assay (e.g., Western Blot, Viability) D->E F 6. Collect and Process Samples (e.g., Lyse Cells) E->F G 7. Data Analysis and Quantification F->G H 8. Compare Results: Control vs. Treated vs. Rescue G->H

Caption: A typical workflow for studying this compound effects and L-histidine rescue in cell culture.

References

Validation & Comparative

L-Histidinol vs. Puromycin: A Comparative Guide to Selectable Markers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of genetic engineering and cell biology, selectable markers are indispensable tools for isolating cells that have been successfully transfected or transduced with a gene of interest. Among the various options, L-histidinol and puromycin are two widely used agents, each with distinct mechanisms and performance characteristics. This guide provides an objective comparison to assist researchers, scientists, and drug development professionals in selecting the optimal marker for their experimental needs.

Mechanism of Action

This compound: This agent functions as part of a metabolic selection system. This compound is a structural analog of the essential amino acid L-histidine and acts as a competitive inhibitor of histidyl-tRNA synthetase, which is crucial for protein synthesis.[1][2] Mammalian cells are typically unable to convert this compound to L-histidine.[3] For selection, cells are engineered to express the hisD gene from Salmonella typhimurium, which encodes the enzyme histidinol dehydrogenase.[3] This enzyme catalyzes the two-step oxidation of this compound into L-histidine.[3] Therefore, in a histidine-free medium supplemented with this compound, only the cells expressing the hisD gene can survive by detoxifying this compound and synthesizing the essential L-histidine.[3]

Puromycin: This aminonucleoside antibiotic, derived from Streptomyces alboniger, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[4][5] Puromycin mimics the 3' end of an aminoacylated tRNA and enters the A-site of the ribosome.[6][7] It is then incorporated into the C-terminus of the elongating polypeptide chain, leading to premature chain termination and the release of the incomplete protein.[4][6] Resistance is conferred by the puromycin-N-acetyltransferase (pac) gene, which inactivates puromycin through acetylation, preventing it from interfering with protein synthesis.[6][8]

Mechanism_of_Action cluster_0 This compound Selection cluster_1 Puromycin Selection Histidinol This compound HisRS Histidyl-tRNA Synthetase Histidinol->HisRS Inhibits HisD hisD Gene Product (Histidinol Dehydrogenase) Histidinol->HisD Converted to ProteinSynth_H Protein Synthesis HisRS->ProteinSynth_H Blocks Histidine L-Histidine HisD->Histidine Histidine->ProteinSynth_H Enables Puromycin Puromycin Ribosome Ribosome Puromycin->Ribosome Causes premature chain termination Pac pac Gene Product (Puromycin N-acetyltransferase) Puromycin->Pac Inactivated by ProteinSynth_P Protein Synthesis Ribosome->ProteinSynth_P Inhibits InactivePuro Inactive Puromycin Pac->InactivePuro

Figure 1. Mechanisms of this compound and puromycin selection.

Performance Comparison

The choice between this compound and puromycin often depends on factors such as selection speed, efficiency, and potential effects on cell health.

FeatureThis compoundPuromycin
Selection Gene hisD (histidinol dehydrogenase)pac (puromycin N-acetyltransferase)
Mechanism Metabolic selection; converts toxic precursor to essential amino acidAntibiotic inactivation; direct inhibition of protein synthesis
Typical Working Concentration 0.5 - 2.5 mM0.5 - 10 µg/mL for mammalian cells[9][10]
Selection Time Can be longer, often 7-14 daysRapid, typically 3-7 days[11]
Toxicity Generally considered less toxic; may preserve proliferative potential[12]Can be highly toxic; requires careful titration (kill curve)[13]
Efficiency Can be highly efficient, with colony formation rates of 12-53% reported in keratinocytes[12]High efficiency, but can lead to a lower percentage of expressing clones in some cases[14]
Cell Line Dependency Effective in a range of cell types including 3T3, CV-1, and HeLa[3]Broadly effective, but sensitivity varies significantly between cell lines[15][16]

Experimental Protocols

Determining Optimal Antibiotic Concentration (Kill Curve) for Puromycin

Before initiating selection, it is crucial to determine the minimum concentration of puromycin that effectively kills non-transfected cells. This is achieved by generating a kill curve.

Materials:

  • Parental (non-transfected) cell line

  • Complete growth medium

  • Multi-well tissue culture plates (e.g., 24-well or 96-well)

  • Puromycin stock solution (e.g., 10 mg/mL)[9]

Protocol:

  • Plate the parental cells at a density that allows for several days of growth without reaching confluency (e.g., 25-50% confluent).[13]

  • Allow cells to adhere and recover overnight.

  • Prepare a series of dilutions of puromycin in complete growth medium. A typical range for mammalian cells is 0.5 to 10 µg/mL.[9][13]

  • Replace the medium in each well with the medium containing the different puromycin concentrations. Include a "no antibiotic" control.

  • Incubate the cells and monitor them daily for signs of cytotoxicity.

  • Replace the selective medium every 2-3 days.[13][17]

  • The optimal concentration is the lowest concentration that results in complete cell death within 7-10 days.[16]

Stable Cell Line Selection

This compound Selection Protocol:

  • Transfect cells with a vector containing the hisD gene.

  • Allow cells to recover and express the gene for 48-72 hours in standard complete growth medium.

  • Aspirate the standard medium and replace it with a selection medium: histidine-free medium supplemented with a pre-determined optimal concentration of this compound (e.g., 0.5-2.5 mM).

  • Replace the selective medium every 3-4 days.

  • Monitor the plates for the formation of resistant colonies, which typically appear within 7-14 days.

  • Once colonies are visible, they can be isolated and expanded.

Puromycin Selection Protocol:

  • Transfect or transduce cells with a vector containing the pac gene.

  • Allow cells to recover and express the resistance gene for 24-48 hours in complete growth medium.[17]

  • Aspirate the medium and replace it with fresh medium containing the optimal concentration of puromycin as determined by the kill curve.

  • Replace the selective medium every 2-3 days.[17]

  • Non-resistant cells should die off within 3-7 days.

  • Resistant colonies or a resistant polyclonal population should be evident. These can be expanded for further analysis.

Selection_Workflow start Start: Plate Cells transfection Transfect/Transduce with Vector (Marker Gene + GOI) start->transfection recovery Recovery Period (24-72 hours) transfection->recovery add_selection Add Selection Medium recovery->add_selection l_histidinol_path This compound: Histidine-free medium + this compound add_selection->l_histidinol_path This compound puromycin_path Puromycin: Complete medium + Puromycin add_selection->puromycin_path Puromycin incubation Incubate & Refresh Medium (Every 2-4 days) l_histidinol_path->incubation puromycin_path->incubation cell_death Non-resistant cells die incubation->cell_death colony_formation Resistant colonies form (7-14 days for this compound) (3-7 days for Puromycin) cell_death->colony_formation isolation Isolate and Expand Resistant Clones colony_formation->isolation end End: Stable Cell Line isolation->end

Figure 2. General experimental workflow for stable cell line generation.

Concluding Remarks

The choice between this compound and puromycin is highly dependent on the specific cell type and experimental goals.

Choose this compound when:

  • The cell line is sensitive, and preserving its proliferative potential and morphology is critical.[12]

  • A less harsh selection method is desired.

  • A longer selection time is acceptable.

Choose Puromycin when:

  • Rapid selection is a priority.[11]

  • A potent and broadly effective selection agent is needed for a variety of cell lines.[5]

  • The experimental design can accommodate the initial step of performing a kill curve to optimize the antibiotic concentration.

Studies have shown that the choice of selectable marker can significantly impact the expression levels of the linked gene of interest.[18][19] For instance, some research indicates that puromycin selection can result in intermediate to high levels of transgene expression.[18][19] However, other studies have reported that puromycin selection may yield a low percentage of transgene-expressing clones compared to other markers like Zeocin™.[14] Therefore, for applications where high and stable expression of a recombinant protein is the primary goal, it may be beneficial to test multiple selection systems.

Ultimately, both this compound and puromycin are effective selectable markers. By understanding their distinct mechanisms, performance characteristics, and the specific requirements of the cell system being used, researchers can make an informed decision to achieve robust and reliable experimental outcomes.

References

Validating L-Histidinol-Induced Cell Cycle Arrest with Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-histidinol with other methods for inducing cell cycle arrest, supported by experimental data. Detailed protocols and visual diagrams of key processes are included to facilitate experimental design and data interpretation in cell cycle research and drug development.

Comparison of G1 Cell Cycle Arrest Agents

Treatment AgentCell TypeTreatment Conditions% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
This compound VariousTypically 1-5 mM for 24-48hData not availableData not availableData not available-
Serum Starvation Porcine Fetal Fibroblasts5 days in serum-free medium87.5 ± 0.7LowLow
Human Dermal Fibroblasts18 hours in serum-free medium>95<5<1
Mimosine HeLa Cells400 µM for 24hIncreased G1 populationDecreasedDecreased
Control (Untreated) Porcine Fetal FibroblastsRapidly cycling74.1 ± 3.0HighHigh
Human Dermal FibroblastsNormal growth medium~46~40~14

Experimental Protocols

Validating Cell Cycle Arrest using Propidium Iodide Staining and Flow Cytometry

This protocol outlines the steps to quantify the percentage of cells in each phase of the cell cycle following treatment with a cell cycle arresting agent like this compound.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (or other arresting agents) for the specified duration. Include an untreated control group.

  • Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.

  • Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet with PBS. Centrifuge again and resuspend the pellet in 1 mL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Key Processes

To aid in understanding the experimental and molecular processes, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_processing Sample Processing cluster_analysis Flow Cytometry Analysis cell_culture Cell Seeding treatment Treatment with this compound cell_culture->treatment harvesting Cell Harvesting treatment->harvesting fixation Fixation in 70% Ethanol harvesting->fixation staining PI/RNase Staining fixation->staining acquisition Data Acquisition staining->acquisition analysis Cell Cycle Analysis acquisition->analysis

Experimental workflow for validating cell cycle arrest.

signaling_pathway L_histidinol This compound histidyl_tRNA_synthetase Histidyl-tRNA Synthetase L_histidinol->histidyl_tRNA_synthetase protein_synthesis Protein Synthesis Inhibition histidyl_tRNA_synthetase->protein_synthesis Inhibits cyclin_D Reduced Cyclin D Levels protein_synthesis->cyclin_D cdk4_6 Inactive Cyclin D-CDK4/6 Complex cyclin_D->cdk4_6 rb_phos Rb Hypophosphorylation cdk4_6->rb_phos Prevents p21_p27 Increased p21/p27 Activity p21_p27->cdk4_6 Inhibits e2f E2F Repression rb_phos->e2f g1_arrest G1 Cell Cycle Arrest e2f->g1_arrest

Proposed signaling pathway of this compound-induced G1 arrest.

Specificity of L-Histidinol: A Comparative Analysis Against Other Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of molecular tools is paramount. This guide provides a detailed comparison of L-histidinol, a widely used amino acid analog, with other compounds, focusing on its interaction with histidyl-tRNA synthetase (HisRS) and its downstream cellular effects. The information is supported by available experimental data and detailed methodologies.

This compound is a structural analog of the amino acid L-histidine, where the carboxyl group is replaced by a hydroxymethyl group. This modification underlies its primary mechanism of action: the competitive inhibition of histidyl-tRNA synthetase (HisRS).[1][2] HisRS is the essential enzyme responsible for covalently attaching L-histidine to its cognate transfer RNA (tRNA^His), a critical step in protein biosynthesis.[2][3] By competing with L-histidine for the active site of HisRS, this compound effectively reduces the pool of charged histidyl-tRNA, leading to a reversible inhibition of protein synthesis.[4] This mimics a state of histidine starvation, triggering a cascade of cellular stress responses.

Mechanism of Action: Competitive Inhibition of HisRS

This compound's specificity is derived from its close structural resemblance to L-histidine, allowing it to bind to the enzyme's active site. However, the absence of a carboxyl group prevents it from being activated and transferred to tRNA^His. This competitive inhibition is the foundational specific interaction that leads to its biological effects.

Mechanism_of_Action cluster_0 Normal Protein Synthesis cluster_1 Inhibition by this compound Histidine L-Histidine HisRS Histidyl-tRNA Synthetase (HisRS) Histidine->HisRS Charged_tRNA Histidyl-tRNA^His HisRS->Charged_tRNA  Aminoacylation ATP ATP ATP->HisRS Protein Protein Synthesis Charged_tRNA->Protein Histidinol This compound HisRS_Inhibited Histidyl-tRNA Synthetase (HisRS) Histidinol->HisRS_Inhibited Competitive Binding Blocked Protein Synthesis Inhibited HisRS_Inhibited->Blocked No Aminoacylation

Figure 1. Competitive inhibition of HisRS by this compound.

Comparative Inhibition of Histidyl-tRNA Synthetase

Direct, quantitative comparisons of the inhibition constants (Ki) for this compound against a wide range of other histidine analogs are limited in readily accessible literature. However, a key study by Lepore et al. (1975) investigated the specificity of Salmonella typhimurium HisRS by determining Ki values for numerous histidine analogs.[1] The study concluded that the enzyme's active site has stringent requirements: the amino group is crucial for binding, the carboxyl group is not essential for binding (as evidenced by this compound's activity), and the length and composition of the side chain ring are critical determinants of inhibitory potential.[1]

While the specific Ki values from this seminal study are not widely tabulated in online resources, a different study on HisRS from Pseudomonas aeruginosa provides IC50 values for several non-analog inhibitors, which can serve as a benchmark for inhibitory potency.[5] It is important to note that these compounds are not structural analogs of histidine and exhibit different modes of inhibition.

Table 1: Comparison of HisRS Inhibitors

CompoundTypeTarget OrganismInhibition ConstantMode of InhibitionReference
This compound Histidine AnalogVarious (Human, Mouse, Bacteria)- (Qualitative)Competitive with L-Histidine[1][4]
BT02C02 Synthetic CompoundPseudomonas aeruginosaIC50 = 4.4 µMCompetitive with L-Histidine[5]
BT02D04 Synthetic CompoundPseudomonas aeruginosaIC50 = 9.7 µMNoncompetitive[5]
BT08E04 Synthetic CompoundPseudomonas aeruginosaIC50 = 14.1 µMNoncompetitive[5]
BT09C11 Synthetic CompoundPseudomonas aeruginosaIC50 = 11.3 µMUncompetitive with L-Histidine[5]

Note: A direct quantitative comparison of this compound's Ki with other histidine analogs from the foundational Lepore et al. (1975) study is not provided due to the inaccessibility of the full data table in available resources.

Downstream Signaling: The Amino Acid Starvation Response

The specificity of this compound's action extends beyond the enzyme to the cellular pathways it triggers. By depleting charged histidyl-tRNA, this compound activates the General Control Nonderepressible 2 (GCN2) kinase. GCN2 senses the accumulation of uncharged tRNA, a hallmark of amino acid starvation. Once activated, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event reduces global protein synthesis to conserve resources but paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to mitigate the stress.

GCN2_Pathway Histidinol This compound HisRS Inhibits HisRS Histidinol->HisRS Uncharged_tRNA Uncharged tRNA^His Accumulates HisRS->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates p_eIF2a eIF2α Phosphorylation (Ser51) GCN2->p_eIF2a Phosphorylates Global_Translation Global Protein Synthesis Inhibition p_eIF2a->Global_Translation ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation Stress_Response Stress Response Gene Expression ATF4_Translation->Stress_Response

Figure 2. this compound activates the GCN2 amino acid starvation pathway.

Experimental Protocols

The determination of inhibitor specificity and kinetic parameters for aminoacyl-tRNA synthetases primarily relies on the ATP-Pyrophosphate (PPi) exchange assay. This assay measures the first step of the aminoacylation reaction.

Protocol: ATP-PPi Exchange Assay for HisRS Inhibition

This protocol provides a framework for determining the inhibition constant (Ki) of compounds against HisRS.

1. Principle: The assay measures the HisRS-catalyzed exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of histidine. The reaction is reversible, and the rate of [³²P]ATP formation is proportional to the enzyme's activity. Competitive inhibitors will increase the apparent Km for histidine without affecting Vmax.

2. Materials:

  • Purified HisRS enzyme

  • L-histidine

  • ATP

  • [³²P]Pyrophosphate (³²PPi)

  • Reaction Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, KCl, and DTT)

  • Test inhibitors (this compound and other analogs)

  • Quenching solution (e.g., perchloric acid containing activated charcoal)

  • Washing solution (e.g., sodium phosphate/pyrophosphate solution)

  • Scintillation fluid and counter

3. Methodology:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the buffer, ATP, L-histidine at varying concentrations, and the test inhibitor at several fixed concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HisRS enzyme.

  • Initiation with Radiotracer: Start the timer upon adding [³²P]PPi to the reaction mixture. Incubate at a constant temperature (e.g., 37°C) for a defined period where the reaction is linear.

  • Quenching: Stop the reaction by adding the ice-cold quenching solution. The activated charcoal in the quencher binds the newly formed [³²P]ATP and unreacted ATP.

  • Washing: Pellet the charcoal by centrifugation. Wash the pellet multiple times with the washing solution to remove unbound [³²P]PPi.

  • Quantification: Resuspend the final charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³²P]ATP formed.

  • Data Analysis: Plot the reaction velocity against the substrate (L-histidine) concentration. Use non-linear regression to fit the data to the Michaelis-Menten equation in the absence and presence of the inhibitor. Determine the Ki value using appropriate models for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).

Experimental_Workflow cluster_workflow ATP-PPi Exchange Assay Workflow A 1. Reaction Setup (Buffer, ATP, His, Inhibitor) B 2. Initiate Reaction (Add HisRS & [³²P]PPi) A->B C 3. Incubate (e.g., 37°C) B->C D 4. Quench Reaction (Acid + Charcoal) C->D E 5. Wash Pellet (Remove free [³²P]PPi) D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Data Analysis (Determine Ki) F->G

Figure 3. Workflow for the ATP-PPi exchange inhibition assay.

Conclusion

References

Validating the Reversal of L-histidinol's Effects by Adding Excess L-histidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of L-histidinol on protein synthesis and its reversal by the addition of excess L-histidine, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation.

Mechanism of Action: Competitive Inhibition of Histidyl-tRNA Synthetase

This compound, a structural analog of the essential amino acid L-histidine, acts as a potent and reversible inhibitor of protein synthesis in eukaryotic cells.[1][2] Its primary mechanism of action is the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for attaching L-histidine to its corresponding transfer RNA (tRNA), a crucial step in protein translation.[1] By competing with L-histidine for the active site of HisRS, this compound effectively reduces the pool of charged histidyl-tRNA, leading to a stall in ribosome progression and a subsequent decrease in overall protein synthesis.[1]

The competitive nature of this inhibition is key to its reversibility. The addition of excess L-histidine can outcompete this compound at the active site of HisRS, thereby restoring the normal levels of charged histidyl-tRNA and resuming protein synthesis.[1][2]

dot

cluster_0 Normal Protein Synthesis cluster_1 Inhibition by this compound cluster_2 Reversal by Excess L-histidine L-histidine L-histidine Histidyl-tRNA Synthetase Histidyl-tRNA Synthetase L-histidine->Histidyl-tRNA Synthetase Binds to active site Histidyl-tRNA Histidyl-tRNA Histidyl-tRNA Synthetase->Histidyl-tRNA Charges tRNA Protein Synthesis Protein Synthesis Histidyl-tRNA->Protein Synthesis Incorporates Histidine This compound This compound HisRS_inhibited Histidyl-tRNA Synthetase This compound->HisRS_inhibited Competitively binds to active site Protein_Synthesis_Inhibited Protein Synthesis Stalled HisRS_inhibited->Protein_Synthesis_Inhibited Reduced Histidyl-tRNA Excess_L-histidine Excess L-histidine HisRS_active Histidyl-tRNA Synthetase Excess_L-histidine->HisRS_active Outcompetes this compound Protein_Synthesis_Restored Protein Synthesis Restored HisRS_active->Protein_Synthesis_Restored Normal Histidyl-tRNA levels

Caption: Competitive inhibition of Histidyl-tRNA Synthetase by this compound and its reversal.

Quantitative Data: Reversal of Protein Synthesis Inhibition

The following tables summarize quantitative data from key studies demonstrating the inhibition of protein synthesis by this compound and its subsequent reversal with the addition of excess L-histidine.

Table 1: Inhibition of Protein Synthesis in HeLa Cells by this compound

This table illustrates the dose-dependent inhibition of protein synthesis in HeLa cells by this compound in a medium containing a low concentration of L-histidine.

This compound Concentration (mM)L-histidine Concentration (mM)Rate of Protein Synthesis (% of Control)
0 (Control)0.005100
0.050.005~70
0.10.00550
0.20.005~35
0.50.005~20
Data adapted from Hansen, B. S., Vaughan, M. H., & Wang, L. (1972). Reversible inhibition by histidinol of protein synthesis in human cells at the activation of histidine. Journal of Biological Chemistry, 247(12), 3854–3857.

Table 2: Reversal of this compound-Induced Inhibition of Protein Synthesis in Mouse L Cells by L-histidine

This table demonstrates the rapid and effective reversal of protein synthesis inhibition in mouse L cells upon the addition of excess L-histidine to the culture medium.

TreatmentTime after L-histidine additionRate of Protein Synthesis (% of Control)
Control (No this compound)-100
2 mM this compound0 min~15
2 mM this compound + 0.4 mM L-histidine5 min~50
2 mM this compound + 0.4 mM L-histidine15 min~85
2 mM this compound + 0.4 mM L-histidine30 min~95
Data adapted from Warrington, R. C., Wratten, N., & Hechtman, R. (1977). This compound inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells. Journal of Biological Chemistry, 252(15), 5251–5257.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Measurement of Protein Synthesis via [³H]Leucine Incorporation (Adapted from Hansen et al., 1972)

This protocol outlines the method used to quantify the rate of protein synthesis in cultured cells by measuring the incorporation of a radiolabeled amino acid.

dot

Cell_Culture 1. Culture HeLa cells in modified Eagle's medium. Treatment 2. Add this compound and/or L-histidine as required. Cell_Culture->Treatment Radiolabeling 3. Add [³H]Leucine to the culture medium. Treatment->Radiolabeling Incubation 4. Incubate for a defined period. Radiolabeling->Incubation Harvesting 5. Harvest cells and precipitate protein with TCA. Incubation->Harvesting Washing 6. Wash precipitate to remove unincorporated label. Harvesting->Washing Quantification 7. Measure radioactivity in the protein precipitate. Washing->Quantification

Caption: Workflow for measuring protein synthesis via radiolabeled amino acid incorporation.

Materials:

  • HeLa cells

  • Modified Eagle's medium with controlled concentrations of L-histidine

  • This compound solution

  • L-histidine solution

  • [³H]Leucine

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ethanol:ether (1:1, v/v)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: HeLa cells were grown in suspension culture in a modified Eagle's medium containing the desired concentration of L-histidine (e.g., 0.005 mM).

  • Treatment: Aliquots of the cell culture were treated with varying concentrations of this compound. For reversal experiments, a saturating concentration of L-histidine was added to this compound-treated cultures.

  • Radiolabeling: [³H]Leucine was added to the cell cultures to a final concentration of 1 µCi/ml.

  • Incubation: The cultures were incubated at 37°C with gentle agitation. Samples were taken at various time points.

  • Protein Precipitation: The collected cell samples were immediately added to an equal volume of cold 10% TCA to precipitate the protein.

  • Washing: The precipitate was collected by centrifugation and washed sequentially with cold 10% TCA and an ethanol:ether mixture to remove any unincorporated [³H]Leucine.

  • Quantification: The final protein pellet was dissolved, and the radioactivity was measured using a liquid scintillation counter. The rate of protein synthesis was determined from the rate of incorporation of [³H]Leucine into the TCA-precipitable material.

Pyrophosphate-ATP Exchange Assay for Histidyl-tRNA Synthetase Activity (Adapted from Hansen et al., 1972)

This assay measures the first step of the aminoacyl-tRNA synthetase reaction, the formation of the aminoacyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate into ATP.

dot

Reaction_Mix 1. Prepare reaction mixture with [³²P]pyrophosphate, ATP, MgCl₂, and buffer. Add_Substrates 2. Add L-histidine and This compound as required. Reaction_Mix->Add_Substrates Initiate_Reaction 3. Initiate reaction by adding crude histidyl-tRNA synthetase. Add_Substrates->Initiate_Reaction Incubation 4. Incubate at 37°C. Initiate_Reaction->Incubation Stop_Reaction 5. Stop reaction with perchloric acid. Incubation->Stop_Reaction Adsorb_ATP 6. Adsorb ATP onto activated charcoal. Stop_Reaction->Adsorb_ATP Wash_Charcoal 7. Wash charcoal to remove unreacted [³²P]pyrophosphate. Adsorb_ATP->Wash_Charcoal Measure_Radioactivity 8. Measure radioactivity of the charcoal-bound ATP. Wash_Charcoal->Measure_Radioactivity

Caption: Workflow for the pyrophosphate-ATP exchange assay.

Materials:

  • Crude histidyl-tRNA synthetase preparation from HeLa cells

  • [³²P]Pyrophosphate

  • ATP

  • L-histidine

  • This compound

  • Tris-HCl buffer, pH 7.8

  • MgCl₂

  • Perchloric acid

  • Activated charcoal

  • Sodium pyrophosphate solution

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing Tris-HCl buffer, MgCl₂, ATP, and [³²P]pyrophosphate.

  • Addition of Substrates and Inhibitor: Varying concentrations of L-histidine and this compound were added to different reaction tubes.

  • Enzyme Addition: The reaction was initiated by the addition of the crude histidyl-tRNA synthetase preparation.

  • Incubation: The reaction mixtures were incubated at 37°C for a defined period.

  • Reaction Termination: The reaction was stopped by the addition of cold perchloric acid.

  • ATP Adsorption: Activated charcoal was added to adsorb the ATP.

  • Washing: The charcoal was washed with a sodium pyrophosphate solution to remove unreacted [³²P]pyrophosphate.

  • Quantification: The radioactivity of the [³²P]ATP bound to the charcoal was measured by liquid scintillation counting. The rate of the exchange reaction was calculated from the amount of radioactivity incorporated into ATP over time.

Conclusion

The experimental data presented in this guide clearly demonstrates that this compound is a reversible and competitive inhibitor of protein synthesis. The inhibitory effect of this compound can be effectively and rapidly reversed by the addition of excess L-histidine. This characteristic makes this compound a valuable tool for studying the regulation of macromolecular synthesis and cell cycle progression in eukaryotic cells. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of this compound and its interactions with L-histidine in various biological systems.

References

Cross-Validation of L-Histidinol Experimental Results with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental effects of L-histidinol, a histidine analogue and protein synthesis inhibitor, with the effects of small interfering RNA (siRNA) knockdown of key components of the integrated stress response (ISR) pathway, namely GCN2 and ATF4. By juxtaposing the outcomes of these two distinct experimental approaches, this document aims to cross-validate the mechanism of action of this compound and provide a clearer understanding of its role in cellular stress responses, particularly in the context of cancer research.

I. Comparative Data on Pathway Activation and Gene Expression

This compound is known to mimic amino acid starvation by inhibiting the charging of tRNA-His, which in turn activates the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but a preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 then transcriptionally upregulates genes involved in amino acid synthesis and stress response, such as Asparagine Synthetase (ASNS) and C/EBP Homologous Protein (CHOP).

The following tables summarize the comparative effects of this compound treatment and siRNA knockdown of GCN2 and ATF4 on the expression of key downstream targets, as synthesized from multiple experimental studies.

Treatment/Knockdown Target Protein Effect on Protein Expression (Relative to Control) References
This compoundp-GCN2Increased[1]
This compoundATF4Increased[2][3][4]
This compoundCHOPIncreased[4]
This compoundASNSIncreased[4]
GCN2 siRNA Target Protein Effect on Protein Expression (Relative to Control) References
GCN2 siRNAGCN2Decreased[5]
GCN2 siRNAATF4Decreased (under stress)[5]
GCN2 siRNAASNSDecreased (under stress)
ATF4 siRNA Target Protein Effect on Protein Expression (Relative to Control) References
ATF4 siRNAATF4Decreased[3][6]
ATF4 siRNACHOPDecreased (under stress)[3][4]
ATF4 siRNAASNSDecreased (under stress)[4][7]

Table 1: Comparative effects of this compound and siRNA knockdown on key proteins in the GCN2-ATF4 pathway.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for this compound treatment, siRNA knockdown, and Western blot analysis.

A. This compound Treatment of Cancer Cells

This protocol outlines a general procedure for treating cultured cancer cells with this compound to induce amino acid starvation stress.

  • Cell Culture: Plate cancer cells (e.g., HeLa, HepG2) in a suitable culture vessel and grow to 70-80% confluency in complete medium.[8][9][10][11]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in sterile water or culture medium and filter-sterilize.

  • Treatment: Aspirate the complete medium from the cells and wash once with phosphate-buffered saline (PBS). Add fresh culture medium containing the desired final concentration of this compound (typically ranging from 1 mM to 10 mM).[4][12] A control group of cells should be cultured in medium without this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • Cell Lysis and Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the expression of target proteins.

B. siRNA Knockdown of GCN2 or ATF4

This protocol describes a general method for transiently knocking down the expression of GCN2 or ATF4 using siRNA in cultured cancer cells.

  • Cell Seeding: The day before transfection, seed the cells in a culture plate (e.g., 6-well plate) at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the specific siRNA targeting GCN2 or ATF4 (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM™).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.[13][14][15][16]

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C for 48-72 hours. The optimal incubation time should be determined empirically to achieve maximal protein knockdown.

  • Verification of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring the mRNA or protein levels of the target gene (GCN2 or ATF4) using qPCR or Western blotting, respectively.[5][17]

C. Western Blot Analysis

This protocol details the steps for detecting and quantifying protein expression levels following this compound treatment or siRNA knockdown.[18][19]

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ATF4, anti-CHOP, or anti-p-GCN2) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.[20][21]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control to determine the relative protein expression levels.[22]

III. Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the GCN2-ATF4 signaling pathway and the experimental workflows described in this guide.

GCN2_ATF4_Pathway cluster_stress Cellular Stress cluster_pathway GCN2-ATF4 Signaling Pathway cluster_siRNA siRNA Knockdown This compound This compound GCN2 GCN2 This compound->GCN2 Inhibits tRNA-His charging Amino Acid\nDeprivation Amino Acid Deprivation Amino Acid\nDeprivation->GCN2 pGCN2 p-GCN2 (Active) GCN2->pGCN2 Activation eIF2a eIF2α pGCN2->eIF2a Phosphorylation peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Preferential Translation CHOP CHOP ATF4->CHOP Transcriptional Upregulation ASNS ASNS ATF4->ASNS Transcriptional Upregulation Other Stress\nResponse Genes Other Stress Response Genes ATF4->Other Stress\nResponse Genes Transcriptional Upregulation GCN2 siRNA GCN2 siRNA GCN2 siRNA->GCN2 Inhibits Expression ATF4 siRNA ATF4 siRNA ATF4 siRNA->ATF4 Inhibits Expression

GCN2-ATF4 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_treatment Experimental Groups cluster_procedure Experimental Procedure Control Control Treatment / Transfection Treatment / Transfection Control->Treatment / Transfection This compound This compound This compound->Treatment / Transfection GCN2 siRNA GCN2 siRNA GCN2 siRNA->Treatment / Transfection ATF4 siRNA ATF4 siRNA ATF4 siRNA->Treatment / Transfection Cell Culture Cell Culture Cell Culture->Treatment / Transfection Incubation Incubation Treatment / Transfection->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

References

A Comparative Guide to the In Vivo Efficacy of L-Histidinol and Other Chemosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to the exploration of chemosensitizers—agents that enhance the efficacy of conventional chemotherapy drugs. This guide provides a comparative analysis of the in vivo efficacy of L-histidinol against other notable chemosensitizers, including noscapine, curcumin, and suberoylanilide hydroxamic acid (SAHA). The information presented herein is based on preclinical data from various tumor models, offering a resource for researchers in oncology and drug development.

At a Glance: Comparative Efficacy of Chemosensitizers

The following tables summarize the in vivo efficacy of this compound and other chemosensitizers when used in combination with standard chemotherapeutic agents. The data highlights key performance indicators such as tumor growth inhibition and survival benefits.

ChemosensitizerCombination DrugCancer ModelKey Efficacy ResultsReference
This compound Cisplatin, BCNUP388 Leukemia (mice)Curative treatment in conditions where the alkylating agents alone had little to no impact on survival.[1][2][1][2]
This compound Cytarabine, 5-FluorouracilL1210 Leukemia (mice)Significantly increased the toxicity of the antimetabolites towards intrafemoral tumor cells while protecting bone marrow cells.[3][3]
This compound VariousMurine Leukemias, Sarcoma, AdenocarcinomaTherapeutic benefits were reported as marginal in one study.[4][4]
Noscapine DocetaxelTriple-Negative Breast Cancer (mice)3.0-fold increase in cell killing and a 30% increase in late apoptotic cells in vitro; significant reduction in tumor collagen-I in vivo.[5][5]
Noscapine CisplatinNon-Small Cell Lung Cancer (mice)Combination treatment reduced tumor volume by 78.1 ± 7.5%, compared to 38.2 ± 6.8% for Cisplatin alone and 35.4 ± 6.9% for Noscapine alone.[6][6]
Curcumin CisplatinBreast Cancer Xenograft (mice)Combination treatment inhibited tumor growth more than either agent alone (P < 0.01).[7][7]
Curcumin CisplatinBladder Cancer Xenograft (mice)Mean tumor volume on day 27 was significantly decreased in the combination group (88.0 mm³) compared to controls (138.4 mm³).[8][8]
SAHA PaclitaxelOvarian Cancer (mice)Paclitaxel followed by SAHA improved survival compared to control (p=0.0001) and SAHA followed by paclitaxel (p=0.0002).

Delving Deeper: Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and potential replication. Below are detailed protocols for key experiments cited in this guide.

This compound and Alkylating Agents in P388 Leukemia Model[2]
  • Animal Model: DBA/2J mice.

  • Tumor Model: Intraperitoneal inoculation of P388 lymphocytic leukemia cells.

  • Treatment Regimen:

    • This compound was administered in combination with either bis-chloroethylnitrosourea (BCNU) or cis-diamminedichloroplatinum (II) (cisDDP).

    • Single, combined treatments were administered at doses where the alkylating agents alone were ineffective.

    • For combinations with cyclophosphamide or daunomycin, two successive treatments were required.

  • Efficacy Assessment: The primary endpoint was the long-term survival of the tumor-bearing mice. Curative effects were noted when mice survived long-term after treatment.

Noscapine and Docetaxel in Triple-Negative Breast Cancer Model[5]
  • Animal Model: Orthotopic TNBC tumor-bearing mice.

  • Tumor Model: MDA-MB-231 human breast cancer cells.

  • Treatment Regimen:

    • Mice were pre-sensitized with Noscapine.

    • Docetaxel was then administered.

  • Efficacy Assessment:

    • Tumor collagen-I levels were measured to assess the effect on tumor stroma.

    • Intra-tumoral uptake of coumarin-6 loaded PEGylated liposomes was quantified to evaluate nanocarrier penetration.

Curcumin and Cisplatin in a Breast Cancer Xenograft Model[7]
  • Animal Model: Nude mice.

  • Tumor Model: MCF-7 human breast cancer cell xenografts.

  • Treatment Regimen:

    • Mice were treated with cisplatin alone, curcumin alone, or a combination of both.

  • Efficacy Assessment:

    • Tumor growth was monitored and measured over time.

    • Expression of Flap endonuclease 1 (FEN1) in tumor tissues was analyzed by immunohistochemistry.

Immunohistochemical Analysis of Tumor Tissues
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked, and non-specific binding is minimized using a blocking serum.

  • Primary Antibody Incubation: Sections are incubated with the primary antibody targeting the protein of interest (e.g., FEN1, Ki-67, CD31).

  • Secondary Antibody and Detection: A labeled secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the target protein.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic examination.

Visualizing the Pathways: Mechanisms of Action

The chemosensitizing effects of these agents are rooted in their ability to modulate specific cellular signaling pathways.

Chemosensitization_Pathways cluster_L_Histidinol This compound cluster_Noscapine Noscapine cluster_Curcumin Curcumin cluster_SAHA SAHA cluster_Chemotherapy Chemotherapy L_Histidinol This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition L_Histidinol->Protein_Synthesis_Inhibition Histamine_Antagonism Intracellular Histamine Antagonism L_Histidinol->Histamine_Antagonism Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis Sensitizes Histamine_Antagonism->Apoptosis Sensitizes Noscapine Noscapine p38_Activation p38 MAPK Activation Noscapine->p38_Activation Bcl2_Downregulation Bcl-2, Survivin, pAKT Downregulation Noscapine->Bcl2_Downregulation p38_Activation->Apoptosis Promotes Bcl2_Downregulation->Apoptosis Promotes Curcumin Curcumin FEN1_Downregulation FEN1 Downregulation Curcumin->FEN1_Downregulation ROS_Activation ROS-mediated ERK1/2 Activation Curcumin->ROS_Activation DNA_Damage DNA Damage FEN1_Downregulation->DNA_Damage Enhances ROS_Activation->Apoptosis Promotes SAHA SAHA HDAC_Inhibition HDAC Inhibition SAHA->HDAC_Inhibition HDAC_Inhibition->Apoptosis Sensitizes Chemotherapy Chemotherapy (e.g., Cisplatin, Docetaxel) Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: Mechanisms of chemosensitization.

The above diagram illustrates the distinct and overlapping mechanisms by which these chemosensitizers enhance the effects of chemotherapy. This compound is thought to act primarily through the inhibition of protein synthesis and as an intracellular histamine antagonist.[9] Noscapine has been shown to activate the p38 MAPK pathway and downregulate survival proteins like Bcl-2.[5] Curcumin can downregulate FEN1, a key enzyme in DNA repair, and promote apoptosis through ROS-mediated activation of ERK1/2.[7][8] SAHA, a histone deacetylase (HDAC) inhibitor, alters gene expression to favor apoptosis.

Experimental Workflow for In Vivo Chemosensitizer Comparison

A standardized workflow is essential for the robust comparison of different chemosensitizers.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Tumor Cells (e.g., Xenograft) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Control Vehicle Control Randomization->Control Chemo_Only Chemotherapy Alone Randomization->Chemo_Only Chemosensitizer_Only Chemosensitizer Alone Randomization->Chemosensitizer_Only Combination Chemotherapy + Chemosensitizer Randomization->Combination Tumor_Measurement Measure Tumor Volume (e.g., Calipers) Combination->Tumor_Measurement Survival_Monitoring Monitor Survival Combination->Survival_Monitoring Tissue_Harvest Harvest Tumors at Endpoint Combination->Tissue_Harvest Data_Analysis Statistical Analysis Tumor_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis IHC_Analysis Immunohistochemical Analysis Tissue_Harvest->IHC_Analysis IHC_Analysis->Data_Analysis

Caption: In vivo chemosensitizer comparison workflow.

This workflow outlines the key stages of an in vivo study designed to compare the efficacy of different chemosensitizers. It begins with the establishment of the tumor model and randomization of animals into treatment groups. Following the treatment phase, efficacy is assessed through regular tumor volume measurements, survival monitoring, and post-study analysis of harvested tumor tissues.

References

Evaluating the Impact of L-Histidinol on Global Gene Expression Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-histidinol's impact on global gene expression, contextualized by its role as a protein synthesis inhibitor and its relationship to the essential amino acid L-histidine. Due to a lack of publicly available high-throughput sequencing data specific to this compound, this guide draws comparisons with the known global gene expression effects of the protein synthesis inhibitor cycloheximide, as well as with the transcriptomic changes induced by L-histidine supplementation and deprivation.

Introduction to this compound

This compound is a structural analog of the amino acid L-histidine and acts as a competitive inhibitor of histidyl-tRNA synthetase, which is essential for charging tRNA with histidine during protein synthesis.[1] This inhibition leads to a reversible cessation of protein synthesis.[1][2] this compound has been investigated for its potential in cancer chemotherapy, where it can enhance the efficacy of various anticancer drugs and reverse multidrug resistance.[3] Understanding its influence on global gene expression is crucial for elucidating its full mechanism of action and identifying potential on- and off-target effects.

Comparative Analysis of Gene Expression Profiles

Condition Primary Mechanism Key Affected Pathways & Genes Expected Global Gene Expression Changes
This compound Competitive inhibition of histidyl-tRNA synthetase, leading to protein synthesis inhibition.[1]- mTOR signaling pathway.- Amino acid starvation response.- Downregulation of genes involved in cell cycle progression.- Upregulation of stress response genes.- Potential modulation of genes regulated by the mTOR pathway.
Cycloheximide Inhibition of translational elongation by binding to the E-site of the ribosome.[4]- Ribosome biogenesis.- TORC1 signaling.[5][6][7]- Can induce rapid transcriptional upregulation of hundreds of genes, particularly those involved in ribosome biogenesis, which may not be translated, leading to an apparent drop in translation efficiency.[5][6][7]
L-Histidine Supplementation Increased availability of L-histidine for protein synthesis and other metabolic pathways.- mTOR signaling pathway.[8][9]- Filaggrin processing in skin.[10]- In specific contexts, can increase the expression of certain proteins (e.g., caseins in bovine mammary epithelial cells via mTOR signaling).[11]- May modulate the expression of genes involved in immune function and neurodevelopment.[8][9]
L-Histidine Deprivation Reduced availability of L-histidine, leading to stalled protein synthesis and activation of amino acid sensing pathways.- Histone deacetylase 4 (HDAC4) downregulation.[12]- Brain histamine levels.[13]- Can lead to the reactivation of silenced transgenes and latent viruses through epigenetic modifications.[12]- May alter the expression of genes related to anxiety-like behaviors.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway likely affected by this compound and a general experimental workflow for assessing the impact of a compound on global gene expression.

mTOR_Signaling_Pathway AminoAcids Amino Acids (e.g., L-Histidine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates L_Histidinol This compound ProteinSynthesisInhibition Protein Synthesis Inhibition L_Histidinol->ProteinSynthesisInhibition Induces ProteinSynthesisInhibition->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates EIF4E_BP1 4E-BP1 mTORC1->EIF4E_BP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes EIF4E_BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: The mTOR signaling pathway, a key regulator of cell growth and metabolism, is sensitive to amino acid availability and protein synthesis inhibition.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment (this compound / Control) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis Gene_Expression_Profile Gene Expression Profile Data_Analysis->Gene_Expression_Profile

Caption: A generalized workflow for analyzing global gene expression changes in response to a chemical compound using RNA sequencing.

Experimental Protocols

The following are generalized protocols for experiments designed to evaluate the effects of a compound like this compound on global gene expression.

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, PC12) at an appropriate density in culture dishes and allow them to adhere and grow to 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in fresh culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control. A minimum of three biological replicates for each condition is recommended.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).

Protocol 2: RNA Extraction and Quality Control

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.

  • RNA Isolation: Proceed with RNA extraction following the manufacturer's protocol, which typically involves steps of homogenization, phase separation, precipitation, and washing.

  • RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using an automated electrophoresis system to obtain an RNA Integrity Number (RIN); a RIN value > 8 is generally preferred for RNA-seq.[14]

Protocol 3: RNA Sequencing and Data Analysis

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This process typically includes poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the this compound-treated and control groups.

    • Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes and signaling pathways that are most significantly affected by this compound treatment.

Conclusion

While direct global gene expression data for this compound is currently limited, its known mechanism as a protein synthesis inhibitor allows for informed comparisons with other agents like cycloheximide and with related cellular states such as amino acid supplementation or deprivation. The experimental framework provided here offers a robust approach for researchers to directly investigate the transcriptomic impact of this compound. Such studies are essential for a comprehensive understanding of its cellular effects and for the continued exploration of its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of L-Histidinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This document provides essential, step-by-step guidance for the proper disposal of L-histidinol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure that waste is managed in accordance with regulatory standards.

This compound, in its common form as L(-)-Histidinol dihydrochloride, is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[5][6][7] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant (e.g., nitrile)
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified or equivalent
Respiratory Protection Dust Mask/RespiratorN95 (US) or equivalent, especially when handling powder
Body Protection Laboratory CoatStandard

II. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste and to adhere strictly to your institution's and local regulations.[1][5]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, and any grossly contaminated disposable labware (e.g., pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[7][8]

  • Liquid Waste: For solutions containing this compound, collect them in a designated, sealed, and clearly labeled hazardous liquid waste container.[7] Do not mix with incompatible wastes. This compound is incompatible with strong oxidizing agents.[1]

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 2: Container Management

Properly managing waste containers is essential for safety and compliance.

  • Container Selection: Use containers that are compatible with the chemical waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[5] The container must have a leak-proof, screw-on cap.[8]

  • Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5][9] The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name, "this compound" (avoiding abbreviations or formulas)[5]

    • The concentration and quantity of the waste

    • The date of waste generation[5]

    • The principal investigator's name and contact information[5]

    • The laboratory location (building and room number)[5]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[8] Containers must be kept closed except when adding waste.[8] It is also recommended to use secondary containment to capture any potential leaks.[8]

Step 3: Arranging for Disposal

Hazardous waste must be collected and disposed of by a licensed contractor.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), contact your institution's EHS department to schedule a pickup.[8]

  • Documentation: Complete any required hazardous waste information forms provided by your EHS office.[5] This form will typically require a detailed list of the contents of each waste container.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Control the Spill: For small powder spills, gently cover the material to prevent it from becoming airborne. For liquid spills, use an appropriate absorbent material.[7]

  • Collect the Waste: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.[1][7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[7]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.[7]

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Histidinol_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup by Licensed Waste Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-histidinol
Reactant of Route 2
L-histidinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。